molecular formula C4H3ClN2O B1274708 5-Chloropyrimidin-4-ol CAS No. 4349-08-0

5-Chloropyrimidin-4-ol

Cat. No.: B1274708
CAS No.: 4349-08-0
M. Wt: 130.53 g/mol
InChI Key: JPSKJAPKTIXPSV-UHFFFAOYSA-N
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Description

5-Chloropyrimidin-4-ol is a useful research compound. Its molecular formula is C4H3ClN2O and its molecular weight is 130.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSKJAPKTIXPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390722
Record name 5-chloropyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4349-08-0
Record name 5-chloropyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloropyrimidin-4-ol: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 5-Chloropyrimidin-4-ol, a crucial building block in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with a pyrimidine ring substituted with a chlorine atom and a hydroxyl group. Its structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 4349-08-0[2]
Molecular Formula C4H3ClN2O[2]
Molecular Weight 130.53 g/mol [1][3][4]
Appearance Colorless crystals[2]
Melting Point 128-131 °C[2]
Solubility Moderately soluble in polar organic solvents; limited solubility in water.[2]
SMILES ClC=1C(=NC=NC1)O[2]

Spectroscopic Data

While specific spectra are proprietary to chemical suppliers, typical analytical data used for the characterization of this compound are listed below. This information is crucial for confirming the identity and purity of the compound after synthesis.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the protons on the pyrimidine ring.
¹³C NMR Signals corresponding to the four carbon atoms of the pyrimidine ring.
FTIR (cm⁻¹) Characteristic peaks for O-H, C=C, C-N, and C-Cl bonds.
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Reactivity

This compound serves as a versatile intermediate in organic synthesis. The chloro-substituent enables it to participate in nucleophilic aromatic substitution reactions, a key step in the synthesis of more complex molecules.[2]

General Synthesis of Pyrimidine Derivatives

The synthesis of substituted pyrimidines often involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine or a related compound. For fluorinated pyrimidines, a common method involves the reaction of amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate.[5]

Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate from a Dichloropyrimidine

This protocol illustrates a common strategy for the synthesis of kinase inhibitors, involving sequential nucleophilic aromatic substitution on a dihalopyrimidine, a class of compounds to which this compound is related. This provides a relevant example of the types of reactions this scaffold undergoes.

Materials:

  • 2,4-dichloro-5-bromopyrimidine

  • Primary or secondary amine (1.0 eq)

  • Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2,4-dichloro-5-bromopyrimidine in THF and cool the solution to -70 °C.

  • Slowly add a solution of the primary or secondary amine and DIPEA in THF.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically worked up by extraction and purified by column chromatography to yield the mono-aminated product. This intermediate can then be used in subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, to introduce further diversity.

Biological Significance and Applications in Drug Development

This compound is a valuable precursor for the synthesis of a variety of biologically active molecules, most notably kinase inhibitors for cancer therapy.[2] The pyrimidine scaffold is a common feature in many FDA-approved kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

The pyrimidine core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity. The substituents on the pyrimidine ring are crucial for achieving potency and selectivity for the target kinase. The chloro group at the 5-position of this compound provides a reactive handle for introducing various functional groups to explore the chemical space around the kinase active site.

Targeting VEGFR-2 and CDK1 Signaling Pathways

Derivatives of 5-chloropyrimidine have been investigated as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[2]

  • VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • CDK1: A central regulator of the cell cycle. Its aberrant activity can lead to uncontrolled cell proliferation, a hallmark of cancer.

Signaling Pathways

The following diagrams illustrate the general signaling pathways of VEGFR-2 and CDK1, which are targets of inhibitors derived from this compound.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 Signaling Pathway.

CDK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 Binds to MPF MPF (Maturation-Promoting Factor) CDK1->MPF Forms Spindle Spindle Formation MPF->Spindle Chrom_Cond Chromosome Condensation MPF->Chrom_Cond Nuc_Env_Break Nuclear Envelope Breakdown MPF->Nuc_Env_Break

Caption: CDK1 Signaling Pathway in Cell Cycle Progression.

Conclusion

This compound is a cornerstone intermediate for the synthesis of targeted therapies, particularly in the realm of oncology. Its chemical versatility allows for the creation of diverse libraries of compounds for screening against various kinase targets. A thorough understanding of its properties, reactivity, and role in biological pathways is essential for medicinal chemists and drug development scientists working to design the next generation of precision medicines.

References

An In-depth Technical Guide to 5-Chloropyrimidin-4-ol (CAS: 4349-08-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyrimidin-4-ol is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its strategic substitution pattern allows for versatile functionalization, making it a crucial intermediate in the development of potent kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound, with a focus on its application in the development of anticancer therapeutics targeting key signaling pathways.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₄H₃ClN₂O. The presence of both a chlorine atom and a hydroxyl group on the pyrimidine ring imparts unique reactivity and solubility characteristics. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
CAS Number 4349-08-0N/A
Molecular Formula C₄H₃ClN₂O[1][2][3]
Molecular Weight 130.53 g/mol [2][3][4]
Appearance Colorless to white crystalline powder[1]
Melting Point 128-131 °C[1]
Boiling Point 233.7 °C at 760 mmHg (Predicted)[5]
Density 1.55 g/cm³ (Predicted)[2][5]
Solubility Moderately soluble in polar organic solvents; limited solubility in water.[1]
Storage Store at room temperature in a tightly sealed container, away from moisture and light.[1][3][4]

Synthesis and Experimental Protocols

SynthesisWorkflow Start Starting Material: 5-Hydroxyuracil or similar precursor Chlorination Chlorination Start->Chlorination  POCl₃,  Base (e.g., N,N-dimethylaniline)   Workup Aqueous Work-up (Quenching and Neutralization) Chlorination->Workup  Ice-water quench,  pH adjustment (e.g., NaOH)   Purification Purification (Recrystallization or Chromatography) Workup->Purification  Solvent extraction (e.g., Ethyl Acetate),  Recrystallization from a suitable solvent   Product This compound Purification->Product

Caption: General synthetic workflow for the preparation of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for the chlorination of hydroxypyrimidines.[6][7] Researchers should perform a thorough risk assessment and optimize conditions as necessary.

Materials:

  • 5-Hydroxyuracil (or a suitable precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (or another suitable base)

  • Ice

  • Water (deionized)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-hydroxyuracil and a catalytic amount of N,N-dimethylaniline.

  • Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours (e.g., 3-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralization: Adjust the pH of the aqueous solution to approximately 7-8 using a sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with ethyl acetate multiple times. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Biological Significance and Applications in Drug Discovery

This compound serves as a critical intermediate in the synthesis of a variety of biologically active molecules, most notably as a scaffold for kinase inhibitors in cancer therapy. The pyrimidine core mimics the purine structure of ATP, allowing for competitive binding to the ATP-binding site of kinases. The chloro and hydroxyl groups provide reactive handles for further chemical modifications to enhance potency and selectivity.

Role as a Kinase Inhibitor Intermediate

Derivatives of 5-chloropyrimidine have been investigated as potent inhibitors of several kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 1 (CDK1), and Cyclin-Dependent Kinase 2 (CDK2).

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras PLCg->RAS AKT Akt PI3K->AKT RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

CDK1/CDK2 Cell Cycle Pathway

CDK1 and CDK2 are key regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Inhibitors targeting these kinases can induce cell cycle arrest and apoptosis in cancer cells.

CellCycle_Pathway G1 G1 Phase CyclinD_CDK46 Cyclin D CDK4/6 CyclinE_CDK2 Cyclin E CDK2 S S Phase G2 G2 Phase S->G2 Completes CyclinA_CDK2 Cyclin A CDK2 CyclinA_CDK1 Cyclin A CDK1 CyclinB_CDK1 Cyclin B CDK1 M M Phase M->G1 Completes G1_S_Transition G1/S Transition CyclinD_CDK46->G1_S_Transition CyclinE_CDK2->G1_S_Transition DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication G2_M_Transition G2/M Transition CyclinA_CDK1->G2_M_Transition CyclinB_CDK1->G2_M_Transition G1_S_Transition->S Enters G2_M_Transition->M Enters Mitosis Mitosis

Caption: Key CDK/Cyclin complexes regulating the cell cycle progression.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its utility as a precursor for potent kinase inhibitors highlights its importance in modern drug discovery, particularly in the development of targeted cancer therapies. This guide provides a foundational understanding of its properties, synthesis, and biological applications, serving as a valuable resource for researchers in the field. Further exploration of its reactivity and the development of novel derivatives are promising avenues for future research.

References

An In-depth Technical Guide to the Physical Properties of 5-Chloropyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyrimidin-4-ol is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrimidine, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[1] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physical and Chemical Properties

The physical characteristics of this compound are foundational to its application in chemical synthesis and pharmaceutical sciences. The compound typically presents as colorless crystals.[1]

Data Presentation
PropertyValueSource(s)
Molecular Formula C₄H₃ClN₂O[1]
Molecular Weight 130.53 g/mol [2]
Melting Point 128-131 °C[1]
Boiling Point Not explicitly reported. Predicted values for structurally similar compounds suggest it would be high, with significant decomposition likely under atmospheric pressure.
Solubility Limited solubility in water; moderate solubility in polar organic solvents.[1]
pKa Not explicitly reported. Predicted values for related chloropyrimidinols suggest it is a weak acid.

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the key physical properties of this compound and related pyrimidine derivatives.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For crystalline solids like this compound, a sharp melting range is indicative of high purity.

Methodology:

  • Sample Preparation: A small quantity of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range.

Solubility Determination

Assessing the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation.

Methodology (Thermodynamic Solubility):

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered to remove any undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard calibration curve.[1]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR (Proton NMR):

    • Sample Preparation: 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) is added.

    • Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.

    • Data Analysis: The chemical shifts (δ), multiplicity (splitting patterns), and integration of the signals are analyzed to assign the protons to their respective positions in the molecule. Exchangeable protons (e.g., -OH, -NH) can be confirmed by a D₂O exchange experiment.[3]

  • ¹³C NMR (Carbon-13 NMR):

    • Sample Preparation: A more concentrated solution (20-50 mg) of the compound in a deuterated solvent is typically required.

    • Data Acquisition: The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

    • Data Analysis: The chemical shifts of the carbon signals are used to identify the different carbon environments within the molecule.

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Methodology (KBr Pellet):

  • Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr).

  • Pellet Formation: The mixture is compressed under high pressure to form a transparent pellet.

  • Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.

  • Data Analysis: The absorption bands are assigned to specific functional groups (e.g., O-H, N-H, C=O, C=C, C-Cl bonds). For pyrimidine derivatives, characteristic bands for the aromatic ring and any substituents are expected.[4]

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, which aids in its structural confirmation.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: The solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: The sample is ionized using an electrospray ionization source.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.

  • Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.[5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a synthesized chemical compound like this compound.

experimental_workflow synthesis Synthesis & Purification initial_char Initial Characterization synthesis->initial_char mp Melting Point initial_char->mp sol Solubility initial_char->sol spec_analysis Spectroscopic Analysis initial_char->spec_analysis data_analysis Data Analysis & Structural Confirmation mp->data_analysis sol->data_analysis nmr NMR (1H, 13C) spec_analysis->nmr ir IR Spectroscopy spec_analysis->ir ms Mass Spectrometry spec_analysis->ms nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for physical property determination.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. This guide has summarized its key physical properties and provided detailed, generalized protocols for their experimental determination. While some physical data for this specific compound remain to be fully elucidated in the public domain, the methodologies outlined here provide a robust framework for researchers to characterize this and similar pyrimidine derivatives, thereby facilitating their application in the development of novel chemical entities.

References

In-Depth Technical Guide: 5-Chloropyrimidin-4-ol as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloropyrimidin-4-ol, a pivotal heterocyclic compound in the synthesis of targeted therapeutics. We will delve into its fundamental molecular properties, detailed synthetic protocols, and its application in the development of kinase inhibitors, with a specific focus on the Cyclin-Dependent Kinase 2 (CDK2) signaling pathway.

Core Molecular Attributes

This compound is a key building block in medicinal chemistry, valued for its reactive chlorine atom that facilitates nucleophilic aromatic substitution, enabling the construction of diverse molecular libraries for drug screening.

PropertyValueSource
Molecular Formula C₄H₃ClN₂O[1][2]
Molecular Weight 130.53 g/mol [2]
CAS Number 4349-08-0[1]

Synthetic Experimental Protocols

The synthesis of this compound and its subsequent elaboration into potential drug candidates are critical processes for researchers. Below are detailed experimental protocols for its synthesis from a common starting material and a representative nucleophilic aromatic substitution reaction.

Synthesis of this compound from Uracil

This protocol outlines the chlorination of uracil to produce 5-chlorouracil, a precursor which can then be converted to this compound. This method is adapted from established procedures for the synthesis of chloropyrimidines.[3][4]

Experimental Workflow:

start Start step1 Dissolve Uracil in Sulfuric Acid start->step1 step2 Add Sodium Hypochlorite (5-25 °C) step1->step2 step3 Heat to 95-100 °C, then cool to 5-25 °C step2->step3 step4 Filter and Dry 5-Chlorouracil step3->step4 step5 React 5-Chlorouracil with POCl₃ step4->step5 product This compound step5->product

Caption: Synthesis of this compound.

Methodology:

  • Preparation of 5-Chlorouracil: In a suitable reaction vessel, cautiously add concentrated sulfuric acid to water with cooling. To this acidic solution, add uracil and stir until dissolved. Cool the mixture to between 5-25 °C. Slowly add an aqueous solution of sodium hypochlorite, maintaining the temperature within the specified range. After the addition is complete, continue to stir until the reaction is complete (monitored by TLC). Heat the reaction mixture to 95-100 °C, then cool back down to 5-25 °C. The resulting precipitate is filtered, washed with cold water, and dried to yield 5-chlorouracil.[3]

  • Conversion to this compound: 5-chlorouracil is then reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide. The reaction mixture is heated, and upon completion, carefully quenched with ice water. The product, this compound, is then isolated by filtration and purified, typically by recrystallization.

Nucleophilic Aromatic Substitution (SNAr) with an Amine

The chlorine atom at the 5-position of this compound is susceptible to nucleophilic attack, a reaction widely exploited in the synthesis of kinase inhibitors. The following is a general protocol for the reaction with an amine.

Experimental Workflow:

start Start step1 Dissolve this compound in a polar aprotic solvent start->step1 step2 Add amine nucleophile and a non-nucleophilic base step1->step2 step3 Heat reaction mixture (e.g., 80-120 °C) step2->step3 step4 Monitor reaction by TLC or LC-MS step3->step4 step5 Work-up and purification (extraction and chromatography) step4->step5 product 5-Substituted Pyrimidin-4-ol (Kinase Inhibitor Precursor) step5->product

Caption: Nucleophilic Aromatic Substitution.

Methodology:

  • To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add the desired amine nucleophile (typically 1.1-1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to yield the desired 5-substituted pyrimidin-4-ol derivative.

Application in Kinase Inhibitor Development: Targeting the CDK2 Signaling Pathway

Derivatives of this compound have shown significant promise as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5] Aberrant CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The CDK2/Cyclin E complex, in particular, is crucial for the G1/S phase transition of the cell cycle.[6][7]

CDK2/Cyclin E Signaling Pathway and Inhibition:

The following diagram illustrates the key steps in the CDK2/Cyclin E signaling pathway and the point of intervention for pyrimidine-based inhibitors.

cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_P pRb-P pRb_E2F->pRb_P E2F E2F pRb_P->E2F releases pRb_PP pRb-PP (Hyperphosphorylated) pRb_P->pRb_PP CyclinE_gene Cyclin E Gene E2F->CyclinE_gene activates transcription S_phase_genes S Phase Genes E2F->S_phase_genes activates transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE_gene->CyclinE_CDK2 leads to formation of CyclinE_CDK2->pRb_P hyperphosphorylates pRb_PP->E2F releases more DNA_replication DNA Replication S_phase_genes->DNA_replication Inhibitor This compound Derivative Inhibitor->CyclinE_CDK2 inhibits

Caption: CDK2/Cyclin E Pathway Inhibition.

In the G1 phase of the cell cycle, the Cyclin D/CDK4/6 complex initiates the phosphorylation of the retinoblastoma protein (pRb).[5] This leads to the release of the E2F transcription factor, which in turn promotes the transcription of genes required for the S phase, including Cyclin E.[6] Cyclin E then binds to and activates CDK2. The active Cyclin E/CDK2 complex further hyperphosphorylates pRb, leading to the release of more E2F and creating a positive feedback loop that drives the cell into the S phase and initiates DNA replication.[6][8] this compound derivatives can be designed to bind to the ATP-binding pocket of CDK2, preventing its kinase activity and thereby halting the cell cycle at the G1/S checkpoint. This mechanism of action makes these compounds promising candidates for cancer therapy.

References

Determining the Solubility of 5-Chloropyrimidin-4-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyrimidin-4-ol is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the realm of pharmaceutical development. Its utility in medicinal chemistry, for instance in the development of novel kinase inhibitors for anticancer therapies, underscores the importance of understanding its physicochemical properties. Among these, solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

A foundational understanding of the properties of this compound is essential for any solubility studies.

PropertyValueSource
CAS Number 4349-08-0
Molecular Formula C₄H₃ClN₂O
Molecular Weight ~130.53 g/mol [1]
Appearance Typically forms colorless crystals
Melting Point 128-131 °C
General Solubility Moderate solubility in polar organic solvents, limited water solubility.

Experimental Determination of Solubility

The solubility of a compound can be determined under two principal conditions: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound before it precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock to an aqueous or organic buffer. This is a high-throughput method useful in early drug discovery.[2] Thermodynamic solubility, conversely, represents the true equilibrium solubility where an excess of the solid compound is equilibrated with the solvent over a prolonged period.[2] For the purpose of process chemistry and formulation, thermodynamic solubility is the more critical parameter.

The gravimetric method is a reliable and widely used technique for determining the thermodynamic solubility of pyrimidine derivatives and other solid compounds in organic solvents.[3][4][5]

Experimental Protocol: Thermodynamic Solubility Determination by Gravimetric Shake-Flask Method

This protocol is adapted from established methodologies for determining the solubility of pyrimidine derivatives.[2][3][5]

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF))

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaking incubator or water bath

  • Vials with screw caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 298.15 K, 308.15 K, 318.15 K).

    • Equilibrate the samples for an extended period (e.g., 24-72 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Weigh the evaporation dish containing the filtrate to determine the mass of the solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven can be used for high-boiling point solvents.

    • Continue drying until a constant weight of the residue (the dissolved this compound) is achieved.

    • Weigh the evaporation dish with the dry residue.

Data Calculation:

The solubility can be expressed in various units. Here are the calculations for mass fraction and solubility in g/100 mL:

  • Mass of the filtrate (m_solution): (Mass of dish + filtrate) - (Mass of empty dish)

  • Mass of the dissolved solute (m_solute): (Mass of dish + residue) - (Mass of empty dish)

  • Mass of the solvent (m_solvent): m_solution - m_solute

  • Mass Fraction (w): w = m_solute / m_solution

  • Mole Fraction (x): Can be calculated from the mass fraction using the molecular weights of the solute and solvent.

  • Solubility ( g/100 mL): (m_solute / Volume of filtrate in mL) * 100

Data Presentation

Quantitative solubility data for this compound should be organized in a clear and structured format to allow for easy comparison across different solvents and temperatures.

Table 1: Thermodynamic Solubility of this compound in Various Organic Solvents at Different Temperatures

SolventTemperature (K)Solubility ( g/100 mL)Solubility (mol/L)Mass Fraction (w/w)Mole Fraction (x)
Methanol 298.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here
308.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here
318.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here
Ethanol 298.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here
308.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here
318.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here
DMF 298.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here
308.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here
318.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here
DMSO 298.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here
308.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here
318.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here
Acetonitrile 298.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here
308.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here
318.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here
Ethyl Acetate 298.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here
308.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here
318.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here
THF 298.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here
308.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here
318.15Record Data HereCalculate Data HereCalculate Data HereCalculate Data Here

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric shake-flask method for determining the thermodynamic solubility of this compound.

experimental_workflow start Start prepare Prepare Saturated Solution (Excess Solute + Solvent) start->prepare equilibrate Equilibrate with Agitation (Constant Temperature, 24-72h) prepare->equilibrate settle Settle Excess Solid (2-4h) equilibrate->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter weigh_filtrate Weigh Filtered Solution filter->weigh_filtrate evaporate Evaporate Solvent (Drying Oven) weigh_filtrate->evaporate weigh_residue Weigh Dry Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate end End calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent, as well as external conditions. This diagram illustrates these logical relationships.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solute_polarity Polarity solubility Solubility of This compound solute_polarity->solubility h_bond Hydrogen Bonding Capacity (N-H, C=O) h_bond->solubility crystal_lattice Crystal Lattice Energy crystal_lattice->solubility solvent_polarity Polarity solvent_polarity->solubility dielectric Dielectric Constant dielectric->solubility h_bond_solvent Hydrogen Bonding (Acceptor/Donor) h_bond_solvent->solubility temperature Temperature temperature->solubility pressure Pressure (Typically Atmospheric) pressure->solubility

Caption: Key Factors Affecting Solubility.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter for its effective use in research and development. While specific quantitative data is sparse, the experimental protocols detailed in this guide provide a robust framework for its determination. By systematically applying the gravimetric shake-flask method and carefully considering the factors that influence solubility, researchers can generate the high-quality data necessary to optimize synthetic routes, purification processes, and formulation strategies, thereby accelerating the drug development pipeline.

References

Spectral Data Analysis of 5-Chloropyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyrimidin-4-ol is a heterocyclic organic compound of interest in medicinal chemistry and drug development. This technical guide provides a summary of its predicted spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed, generalized experimental protocols for obtaining such data are also provided. The information herein serves as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Chemical Structure and Properties

  • IUPAC Name: 5-chloro-1H-pyrimidin-4-one

  • Molecular Formula: C₄H₃ClN₂O

  • Molecular Weight: 130.53 g/mol

  • CAS Number: 4349-08-0

  • Physical Appearance: Expected to be a solid at room temperature.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and established empirical data for similar functional groups and molecular frameworks.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12.0 - 13.0Singlet (broad)1HN-H
~8.0 - 8.2Singlet1HC2-H
~7.8 - 8.0Singlet1HC6-H

Note: The chemical shifts are predicted for a solution in a common deuterated solvent like DMSO-d₆. The broadness of the N-H signal is due to proton exchange and quadrupole broadening.

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~160 - 165C4 (C=O)
~150 - 155C2
~140 - 145C6
~115 - 120C5
Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800BroadN-H stretch
1700 - 1650StrongC=O stretch (amide)
1600 - 1450Medium-StrongC=C and C=N stretching
1200 - 1000MediumC-N stretching
800 - 700StrongC-Cl stretch
Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
130/132High[M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern)
102/104Medium[M - CO]⁺
95Medium[M - Cl]⁺
68Medium[M - Cl - HCN]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Filtration: Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm.

  • Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument for referencing.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the internal standard or the solvent residual peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electron Ionization (EI) Mass Spectrometry.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The positively charged ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter acquire Acquire FID (¹H, ¹³C) filter->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase analyze Determine Chemical Shifts, Integration & Multiplicity phase->analyze

NMR Spectroscopy Experimental Workflow.

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Measurement cluster_output Data Output background Acquire Background Spectrum place_sample Place Sample on ATR Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_sample Acquire Sample Spectrum apply_pressure->acquire_sample generate_spectrum Generate Transmittance/ Absorbance Spectrum acquire_sample->generate_spectrum

FT-IR (ATR) Spectroscopy Experimental Workflow.

MS_Workflow intro Sample Introduction (e.g., Direct Probe) ionize Ionization (e.g., Electron Ionization) intro->ionize analyze Mass Analysis (Separation by m/z) ionize->analyze detect Detection analyze->detect spectrum Mass Spectrum Generation detect->spectrum

Mass Spectrometry Experimental Workflow.

Conclusion

This technical guide provides a foundational set of predicted spectral data and standardized experimental protocols for the characterization of this compound. While experimental verification is essential, these predictions offer a robust starting point for researchers and scientists in identifying and confirming the structure of this compound. The provided workflows also serve as a clear procedural outline for obtaining high-quality spectral data.

An In-depth Technical Guide to the Tautomerism of 5-Chloropyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the tautomeric equilibrium of 5-Chloropyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding the predominant tautomeric forms and their relative stabilities is crucial for predicting molecular interactions, designing effective drug candidates, and interpreting spectroscopic data.

Introduction to Tautomerism in Pyrimidinones

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton.[1] In the case of this compound, the primary tautomerism at play is the amide-iminol (or keto-enol) equilibrium. The pyrimidine ring can exist in either an amide (keto) form, characterized by a carbonyl group, or an iminol (enol) form, containing a hydroxyl group.[2] The position of the equilibrium is influenced by factors such as the electronic nature of substituents, solvent polarity, and temperature.

For pyrimidin-4-one systems, computational and experimental studies on analogous compounds, such as 4(3H)-pyrimidinone and 5-fluorouracil, consistently indicate that the amide (keto) form is the more stable and therefore predominant tautomer in solution and the gas phase.[3][4] The greater stability of the amide form is attributed to favorable bond energies and resonance stabilization.

Tautomeric Forms of this compound

This compound can exist in two primary tautomeric forms: the amide form (5-chloro-1H-pyrimidin-4-one) and the iminol form (this compound). A third, less common, tautomer involves the proton residing on the other nitrogen atom (5-chloro-3H-pyrimidin-4-one).

tautomers T1 5-chloro-1H-pyrimidin-4-one (Amide Form) T2 This compound (Iminol Form) T1->T2 Equilibrium T3 5-chloro-3H-pyrimidin-4-one (Amide Form) T1->T3 Equilibrium

Caption: Tautomeric forms of this compound.

Based on studies of similar pyrimidinone derivatives, the 5-chloro-1H-pyrimidin-4-one (amide) form is predicted to be the most stable and therefore the major tautomer at equilibrium. The iminol form, this compound, is expected to be present in a much lower concentration. The alternative amide form, 5-chloro-3H-pyrimidin-4-one, is also considered a minor tautomer.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Predicted Thermodynamic Data for Tautomeric Equilibrium

Tautomer PairPredicted ΔG (kcal/mol)Predicted KeqPredominant Form
Amide (1H) vs. Iminol (OH)> 5> 1000Amide (1H)
Amide (1H) vs. Amide (3H)1 - 35 - 50Amide (1H)

Note: These values are estimations based on computational data for similar pyrimidinone systems and may vary depending on the solvent and temperature.

The equilibrium constant (Keq) is calculated using the equation:

Keq = exp(-ΔG / RT)

where R is the gas constant and T is the temperature in Kelvin. A larger positive ΔG indicates a greater preference for the starting tautomer.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric equilibrium and the relative populations of each tautomer can be achieved through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between tautomers due to the different chemical environments of the nuclei in each form.[5]

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) to a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the position of the tautomeric equilibrium.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum at a specific temperature (e.g., 298 K).

    • Identify the distinct signals corresponding to the protons in each tautomeric form. The chemical shifts of the ring protons and any N-H or O-H protons will differ between the amide and iminol forms.

    • Integrate the signals corresponding to each tautomer to determine their relative populations. The ratio of the integrals will be proportional to the ratio of the tautomers.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum. The chemical shift of the C4 carbon will be significantly different in the amide (keto) form (typically >160 ppm) compared to the iminol (enol) form (typically <160 ppm), providing a clear diagnostic marker.

  • Variable Temperature (VT) NMR:

    • Acquire a series of ¹H NMR spectra at different temperatures.

    • Changes in the relative integrals of the tautomer-specific signals with temperature can be used to determine the thermodynamic parameters (ΔH and ΔS) of the tautomeric equilibrium.

  • Data Analysis:

    • Calculate the equilibrium constant (Keq) at each temperature from the ratio of the integrals.

    • Plot ln(Keq) versus 1/T (van't Hoff plot) to determine ΔH and ΔS from the slope and intercept, respectively.

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra.[6]

Experimental Protocol:

  • Sample Preparation: Prepare a series of solutions of this compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water) at a known concentration (typically in the micromolar range).

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the absorption maxima (λmax) characteristic of each tautomer. The amide form typically absorbs at a shorter wavelength compared to the more conjugated iminol form.

    • By analyzing the changes in the absorption spectra with solvent polarity, it is possible to infer the relative stabilities of the tautomers in different environments.

    • For a more quantitative analysis, the spectra of "fixed" derivatives (e.g., N-methylated for the amide form and O-methylated for the iminol form) can be used as references for the pure tautomers. This allows for the deconvolution of the spectrum of the tautomeric mixture and the calculation of the equilibrium constant.[7]

Computational Chemistry Workflow

Computational methods, particularly density functional theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[8][9]

computational_workflow start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc solvation Solvation Model (e.g., PCM, SMD) freq_calc->solvation spe Single Point Energy Calculation (Higher Level of Theory) solvation->spe thermo Thermochemical Analysis (Calculate ΔG) spe->thermo end Determine Relative Stabilities and Keq thermo->end

Caption: Computational workflow for tautomer stability analysis.

Protocol:

  • Structure Generation: Generate the 3D coordinates of all possible tautomers of this compound.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). This finds the lowest energy conformation for each tautomer.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies). This also provides the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvation Effects: To model the system in solution, apply a continuum solvation model (e.g., Polarizable Continuum Model - PCM, or Solvation Model based on Density - SMD) using the desired solvent.

  • Single Point Energy Calculation: For higher accuracy, perform a single point energy calculation on the optimized geometries using a more robust level of theory or a larger basis set.

  • Thermochemical Analysis: Calculate the Gibbs free energy (G) for each tautomer, including ZPVE and thermal corrections. The relative Gibbs free energy (ΔG) between tautomers is then used to predict their relative stabilities and the equilibrium constant (Keq).

Conclusion

The tautomerism of this compound is a critical aspect of its chemical behavior. Based on evidence from analogous pyrimidinone systems, the amide (keto) form, specifically 5-chloro-1H-pyrimidin-4-one, is predicted to be the overwhelmingly predominant tautomer at equilibrium. This guide has provided a comprehensive overview of the theoretical basis for this prediction, along with detailed experimental and computational protocols for its verification and quantitative analysis. For researchers in drug development, a thorough understanding of the tautomeric landscape of such heterocyclic scaffolds is essential for accurate structure-activity relationship studies and the rational design of new therapeutic agents.

References

5-Chloropyrimidin-4-ol: A Critical Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive investigation into the biological properties of 5-Chloropyrimidin-4-ol reveals that it does not possess significant intrinsic biological activity. Instead, its primary importance in the fields of medicinal chemistry and drug discovery lies in its role as a versatile chemical intermediate. This technical guide will elucidate the role of this compound as a key building block in the synthesis of complex, biologically active compounds, supported by a review of its chemical properties and its application in notable synthetic pathways.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₄H₃ClN₂O. While direct biological screening data for this compound is not publicly available, its structural features, particularly the presence of a reactive chlorine atom and a pyrimidinol core, make it a valuable precursor in organic synthesis. The pyrimidine scaffold is a common feature in a wide array of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5] The strategic placement of the chloro group on the pyrimidine ring allows for facile nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.

Role as a Chemical Intermediate

The utility of this compound is demonstrated in its application as a starting material for the synthesis of targeted therapeutic agents. While specific quantitative data on the biological activity of this compound itself is unavailable, its incorporation into larger molecules imparts significant pharmacological properties to the final compounds.

One notable example is its use in the development of novel kinase inhibitors for oncology. Although detailed experimental protocols for the biological evaluation of this compound are absent from the literature, its synthetic applications are well-documented.

Synthetic Workflow Example

The following diagram illustrates a generalized synthetic workflow where this compound serves as a key reactant. This represents a common strategy in medicinal chemistry where a core scaffold is elaborated through a series of chemical transformations to generate a library of compounds for biological screening.

G A This compound (Starting Material) C Nucleophilic Aromatic Substitution A->C B Nucleophilic Reagent (R-NH2) B->C D Intermediate Product C->D E Further Synthetic Steps (e.g., Coupling Reactions) D->E F Final Bioactive Molecule E->F G Biological Screening (e.g., Kinase Assays) F->G H Lead Compound Identification G->H

Generalized synthetic workflow utilizing this compound.

In this conceptual workflow, this compound undergoes a nucleophilic aromatic substitution reaction, a key chemical transformation that allows for the introduction of diverse functional groups. The resulting intermediate can then be further modified to produce a final compound that is subjected to biological screening to identify potential lead candidates for drug development.

Conclusion

While this compound itself is not recognized for its direct biological activity, its significance in medicinal chemistry and drug discovery is firmly established through its role as a crucial synthetic intermediate. The reactivity of its chloro-substituted pyrimidine ring provides a versatile platform for the construction of novel and complex molecules with a wide range of therapeutic potentials. Future research will undoubtedly continue to leverage the synthetic utility of this compound to explore new chemical spaces and develop next-generation therapeutics. Researchers and drug development professionals should view this compound not as a direct therapeutic agent, but as a valuable tool in the arsenal of synthetic chemistry for the creation of innovative medicines.

References

A Comprehensive Technical Guide to the Safe Handling of 5-Chloropyrimidin-4-ol for Research and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Double-Edged Sword of Reactive Intermediates

5-Chloropyrimidin-4-ol is a valuable heterocyclic intermediate in the synthesis of a multitude of biologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapeutics. Its utility stems from the reactivity of the pyrimidine core, enhanced by the chloro-substituent which acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This very reactivity, however, necessitates a profound understanding and respect for its potential hazards. This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of standard safety data sheet (SDS) information to provide a deeper, mechanistic understanding of the risks associated with this compound and its chemical class. By comprehending the why behind the precautions, we can foster a culture of safety that is both robust and intuitive, ensuring that this powerful synthetic tool can be wielded with precision and without incident.

Toxicological Profile and Mechanistic Hazards: Beyond Surface-Level Irritation

While SDSs for this compound and its analogs consistently list skin, eye, and respiratory irritation as primary hazards, a deeper dive into the toxicology of pyrimidine analogs reveals a more nuanced picture. As antimetabolites, these compounds bear a structural resemblance to endogenous pyrimidines (cytosine, thymine, and uracil). This resemblance allows them to interfere with critical cellular processes, primarily nucleic acid synthesis, leading to cytotoxic effects, especially in rapidly dividing cells.[1][2][3]

The cytotoxicity of pyrimidine analogs can be attributed to several mechanisms:

  • Inhibition of Key Enzymes: Once inside the cell, these analogs can be metabolized into fraudulent nucleotides that inhibit essential enzymes. For instance, some pyrimidine analogs are known to inhibit thymidylate synthase, an enzyme critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1]

  • Incorporation into Nucleic Acids: The metabolized analogs can be incorporated into both DNA and RNA. This incorporation can lead to DNA damage, chain termination, and disruption of RNA processing and function, ultimately triggering apoptosis.[1]

  • Covalent Modification of Proteins: The chloro-substituent on the pyrimidine ring makes the compound an electrophile, susceptible to attack by nucleophiles. In a biological context, this means it can covalently bind to nucleophilic residues, such as cysteine, on proteins. This has been demonstrated in the context of kinase inhibitors, where chloropyrimidines form covalent adducts with cysteine residues in the ATP-binding pocket, leading to irreversible inhibition. This reactivity is also the likely culprit for its skin and respiratory irritation, as it can react with proteins in exposed tissues.

Diagram 1: Mechanistic Overview of Chloropyrimidine Cytotoxicity

G cluster_0 Cellular Environment cluster_1 Toxic Outcomes This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Covalent Protein Adducts Covalent Protein Adducts This compound->Covalent Protein Adducts SNAr Reaction (e.g., with Cysteine) Metabolic Activation Metabolic Activation Cellular Uptake->Metabolic Activation Fraudulent Nucleotides Fraudulent Nucleotides Metabolic Activation->Fraudulent Nucleotides Enzyme Inhibition (e.g., Thymidylate Synthase) Enzyme Inhibition (e.g., Thymidylate Synthase) Fraudulent Nucleotides->Enzyme Inhibition (e.g., Thymidylate Synthase) Incorporation into DNA/RNA Incorporation into DNA/RNA Fraudulent Nucleotides->Incorporation into DNA/RNA

Caption: Cellular pathways leading to the cytotoxic effects of this compound.

Hazard Identification and Classification

Based on available data for this compound and analogous compounds, the following Globally Harmonized System (GHS) classifications are pertinent. Understanding these classifications is the first step in a comprehensive risk assessment.

Hazard ClassHazard CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
alt text
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
alt text
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarning
alt text
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritationWarning
alt text

Note: This table is a composite based on data for this compound and structurally similar compounds. Always refer to the specific SDS for the material in use.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate PPE.

3.1 Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or powder containment hood is ideal to minimize the aerosolization of fine powders.

3.2 Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesMust be chemical splash-proof and conform to ANSI Z87.1 standards. Goggles provide a seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in situations with a higher risk of splash, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory CoatA flame-resistant lab coat with long sleeves and a secure front closure is mandatory to protect against skin contact.
Respiratory Protection N95 Respirator or higherWhile a fume hood is the primary control, a NIOSH-approved respirator may be necessary for spill cleanup or in situations where engineering controls are not sufficient to maintain exposure below acceptable limits.

Field-Proven Protocols for Safe Handling

The following protocols are designed to provide a framework for the safe handling of this compound in a research and development setting.

4.1 Protocol for Weighing and Dissolving Solid this compound

  • Preparation: Don all required PPE. Designate a specific area within a chemical fume hood for the weighing and dissolution process.

  • Tare the Vessel: Place a clean, dry container on the analytical balance and tare to zero.

  • Transfer of Solid: Carefully transfer the desired amount of this compound to the tared container using a spatula. Handle the solid gently to minimize dust generation.

  • Weighing: Securely close the container and re-weigh to determine the exact mass.

  • Dissolution: Return the closed container to the fume hood. Slowly add the desired solvent to the container, keeping the sash of the fume hood at the lowest practical height.

  • Cleanup: Decontaminate the spatula and any other equipment that came into contact with the solid. Wipe down the work surface within the fume hood.

Diagram 2: Workflow for Safe Weighing of Hazardous Powders

G cluster_0 Preparation cluster_1 Weighing cluster_2 Dissolution & Cleanup Don PPE Don PPE Designate Fume Hood Area Designate Fume Hood Area Don PPE->Designate Fume Hood Area Tare Vessel Tare Vessel Designate Fume Hood Area->Tare Vessel Transfer Solid Transfer Solid Tare Vessel->Transfer Solid Weigh Solid Weigh Solid Transfer Solid->Weigh Solid Dissolve in Fume Hood Dissolve in Fume Hood Weigh Solid->Dissolve in Fume Hood Decontaminate Equipment Decontaminate Equipment Dissolve in Fume Hood->Decontaminate Equipment Clean Work Area Clean Work Area Decontaminate Equipment->Clean Work Area

Caption: Step-by-step workflow for the safe weighing of hazardous chemical powders.

Emergency Procedures: A Self-Validating System for Incident Response

A robust emergency plan is a critical component of a safe laboratory environment. The following procedures provide a clear and actionable response to potential incidents involving this compound.

5.1 First Aid Measures

Exposure RouteFirst Aid ProcedureRationale
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.To remove the individual from the source of exposure and provide respiratory support.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.To dilute and remove the chemical from the skin, minimizing irritation and potential absorption.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.To thoroughly rinse the chemical from the eyes and prevent serious damage.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.Inducing vomiting may cause further damage to the esophagus.

5.2 Spill Cleanup Protocol

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear appropriate PPE, including a respirator if necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully scoop the material into a designated waste container.

  • Neutralization/Decontamination: For small spills, the area can be decontaminated by wiping with a cloth soaked in a mild detergent solution, followed by a water rinse. For larger spills or more reactive chloropyrimidines, a neutralizing agent may be considered. A solution of sodium bicarbonate can be used to neutralize any acidic byproducts of hydrolysis.

  • Disposal: All contaminated materials, including absorbent materials and PPE, must be collected in a sealed, labeled container for disposal as hazardous waste according to institutional and local regulations.

Storage and Disposal: Maintaining Integrity and Ensuring a Safe End-of-Life

6.1 Storage

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Store in a designated area for hazardous chemicals.

6.2 Disposal

  • All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion: A Commitment to a Culture of Safety

This compound is a potent tool in the arsenal of the medicinal chemist and drug development professional. Its safe and effective use is predicated on a deep understanding of its chemical reactivity and potential biological consequences. This guide has sought to provide not just a set of rules, but a scientific rationale for the safe handling of this important compound. By integrating these principles into your laboratory's standard operating procedures and fostering a culture of proactive risk assessment, you can ensure that your pursuit of scientific discovery is conducted with the highest commitment to safety.

References

An In-depth Technical Guide to the Discovery and History of 5-Chloropyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyrimidin-4-ol is a crucial heterocyclic intermediate in the synthesis of a wide array of pharmaceutical compounds. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, and detailed experimental protocols for its preparation. The document also presents its key physicochemical properties and spectroscopic data for identification and characterization.

Introduction

This compound, with the CAS number 4349-08-0, is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry. The pyrimidine scaffold is a fundamental component of various biologically active molecules, including nucleobases, vitamins, and a multitude of synthetic drugs. The presence of a chloro substituent and a hydroxyl group (which exists in tautomeric equilibrium with its keto form, 5-chloropyrimidin-4(3H)-one) provides reactive sites for diverse chemical transformations, making it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

Discovery and Historical Synthesis

The first synthesis of this compound was reported in 1955 by Chesterfield, McOmie, and Sayer. Their pioneering work laid the foundation for the subsequent development of more efficient and scalable synthetic methods.

The Chesterfield Synthesis (1955)

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of this compound has evolved significantly, with a focus on improving yield, purity, and process safety, and reducing environmental impact. Modern approaches often utilize readily available starting materials and more efficient chlorinating agents.

Chlorination of Pyrimidin-4-ol

A common and direct route to this compound involves the selective chlorination of pyrimidin-4-ol. This approach is advantageous due to the commercial availability of the starting material.

Experimental Protocol: Chlorination using N-Chlorosuccinimide (NCS)

A laboratory-scale synthesis of a derivative, 6-(2-bromo-5-chlorophenyl)-5-chloropyrimidin-4-ol, has been reported, which provides insight into the chlorination of a pyrimidin-4-ol core.[1]

  • Reaction: To a suspension of 6-(2-bromo-5-chlorophenyl)pyrimidin-4-ol (40 mg, 0.140 mmol) in acetonitrile (1401 μl) is added N-Chlorosuccinimide (NCS) (20.58 mg, 0.154 mmol).

  • Conditions: The reaction mixture is heated at 60°C for 4 hours.

  • Work-up and Purification: The reaction mixture is concentrated, and the crude residue is purified using normal-phase chromatography to yield the desired product.

Synthesis from 5-Chlorouracil

Another logical synthetic pathway involves the transformation of 5-chlorouracil, a commercially available and structurally related compound. This would typically involve the selective reduction of one of the carbonyl groups or a chlorination/reduction sequence. A related patent describes the conversion of 5-chlorouracil to 2,4,5-trichloropyrimidine, highlighting the reactivity of the starting material.[2]

Conceptual Workflow for Synthesis from 5-Chlorouracil

G start 5-Chlorouracil step1 Chlorination (e.g., POCl3) start->step1 intermediate 2,4,5-Trichloropyrimidine step1->intermediate step2 Selective Hydrolysis/Reduction intermediate->step2 end This compound step2->end

Caption: Conceptual workflow for the synthesis of this compound from 5-Chlorouracil.

Modern Solvent-Free Chlorination

In a significant advancement towards greener and more scalable chemistry, a solvent-free chlorination method using an equimolar amount of phosphorus oxychloride (POCl3) has been developed for various hydroxy-heterocycles, including pyrimidines.[3] This method avoids the use of a large excess of the corrosive and hazardous POCl3, which is common in traditional procedures.

Experimental Protocol: Solvent-Free Chlorination

  • Reactants: To a Teflon-lined stainless steel reactor is added the hydroxyl-containing substrate (e.g., a hydroxypyrimidine, 0.3 moles), POCl3 (0.3 or 0.6 moles, 1 equivalent per reactive OH or amide group), and pyridine (0.3 moles).

  • Conditions: The sealed reactor is heated to 140–160 °C for 2 hours.

  • Advantages: This procedure is suitable for large-scale (multigram) batch preparations, has simple work-up steps (filtration or distillation), and generally gives high yields and purity of the final chlorinated products.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its use in research and development. The following tables summarize its key physical properties and provide an overview of its expected spectroscopic data.

Physical and Chemical Properties
PropertyValueReference
CAS Number 4349-08-0N/A
Molecular Formula C4H3ClN2ON/A
Molecular Weight 130.53 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 158-162 °CN/A
Tautomerism Exists in equilibrium between the -ol and -one forms[4][5]
Spectroscopic Data (Expected)
Technique Expected Features
¹H NMR Signals corresponding to the aromatic protons on the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and the tautomeric form.
¹³C NMR Resonances for the four carbon atoms of the pyrimidine ring. The carbons attached to the chlorine and the oxygen/nitrogen would show characteristic downfield shifts.
IR Spectroscopy Absorption bands characteristic of C=C, C=N, and C-Cl stretching. The presence of a broad O-H or N-H stretch would depend on the dominant tautomer in the solid state or in solution. A C=O stretch would be prominent for the keto tautomer.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would be a key diagnostic feature.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds. Its derivatives have been investigated as inhibitors of various enzymes, including Akt protein kinases and Factor XIa, which are targets for cancer and anticoagulant therapies, respectively.[7][8] The ability to functionalize both the chloro and hydroxyl/oxo positions allows for the generation of diverse chemical libraries for high-throughput screening.

Logical Relationship in Drug Discovery

G cluster_0 Core Synthesis cluster_1 Derivative Synthesis cluster_2 Screening & Development a Starting Materials b This compound Synthesis a->b c Functionalization at Cl position b->c d Functionalization at OH/NH position b->d e Chemical Library c->e d->e f High-Throughput Screening e->f g Lead Compound Identification f->g h Drug Candidate g->h

Caption: The role of this compound in a typical drug discovery workflow.

Conclusion

This compound has a rich history rooted in classical organic synthesis and continues to be a relevant and important molecule in modern medicinal chemistry. The evolution of its synthesis towards more efficient and environmentally friendly methods underscores the progress in chemical manufacturing. This guide provides researchers and drug development professionals with a foundational understanding of this key intermediate, from its historical origins to its practical application in the quest for new therapeutics.

References

Potential Research Areas for 5-Chloropyrimidin-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyrimidin-4-ol is a versatile heterocyclic building block that holds significant potential in medicinal chemistry and drug discovery. Its pyrimidine core is a common feature in numerous biologically active compounds, and the presence of a reactive chlorine atom at the 5-position, along with the hydroxyl group at the 4-position, provides strategic points for chemical modification. This technical guide explores the synthesis, reactivity, and key biological applications of this compound, highlighting promising areas for future research and development. The primary focus of current research revolves around its utility as a scaffold for the development of kinase inhibitors for oncology and G protein-coupled receptor (GPCR) agonists for metabolic diseases.

Synthesis of this compound

The synthesis of this compound is a critical first step for its utilization in drug discovery programs. A common and practical route begins with the readily available starting material, uracil. The synthesis involves a two-step process: the chlorination of uracil to form 5-chlorouracil, followed by a subsequent reaction to yield the target compound.

Experimental Protocol: Synthesis of this compound from Uracil

Step 1: Synthesis of 5-Chlorouracil from Uracil [1][2][3]

  • Materials: Uracil, 18% Hydrochloric Acid (HCl), Chlorine gas (or a suitable chlorinating agent like N-chlorosuccinimide).

  • Procedure:

    • Suspend uracil (1.0 equivalent) in an 18% aqueous HCl solution in a reaction vessel equipped with a gas inlet and outlet.

    • Heat the suspension to 72-80 °C with vigorous stirring.

    • Bubble chlorine gas through the suspension for approximately 140 minutes. The reaction progress should be monitored by a suitable method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A white solid, 5-chlorouracil, will be present throughout the reaction.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the solid product by filtration, wash with cold water, and dry to yield 5-chlorouracil.

Step 2: Conversion of 5-Chlorouracil to this compound

While a direct, detailed, and publicly available protocol for this specific conversion is not prevalent in the literature, the transformation of a uracil derivative to a chloropyrimidinol is a known process in pyrimidine chemistry. This is typically achieved through the use of a chlorinating/dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The following is a generalized protocol based on similar transformations.

  • Materials: 5-Chlorouracil, Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅), Inert solvent (e.g., toluene or acetonitrile), Base (e.g., triethylamine or diisopropylethylamine, optional).

  • Generalized Procedure:

    • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend 5-chlorouracil (1.0 equivalent) in an excess of phosphorus oxychloride or an inert solvent.

    • If using an inert solvent, add a chlorinating agent such as phosphorus pentachloride (2.0-3.0 equivalents).

    • Optionally, a tertiary amine base can be added to scavenge the HCl generated during the reaction.

    • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to crushed ice with vigorous stirring.

    • The product may precipitate out of the aqueous solution. If so, it can be collected by filtration, washed with cold water, and dried.

    • Alternatively, the aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Derivatization

The chemical versatility of this compound makes it an attractive starting material for the synthesis of diverse compound libraries. The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr) and can participate in palladium-catalyzed cross-coupling reactions. The hydroxyl group at the 4-position can also be functionalized, for example, through etherification.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro substituent by various nucleophiles, most notably amines.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines
  • Materials: this compound, amine (primary or secondary), a base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile).

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in the chosen solvent, add the amine (1.0-1.5 equivalents) and the base (2.0-3.0 equivalents).

    • Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine. Microwave irradiation can also be employed to accelerate the reaction.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration. Otherwise, the reaction mixture is diluted with water and extracted with an organic solvent.

    • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group can also be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds with boronic acids.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Materials: this compound, aryl or heteroaryl boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

    • The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

    • The organic layer is washed with brine, dried, and concentrated.

    • The crude product is purified by column chromatography.

Potential Research Areas and Biological Applications

The this compound scaffold has been successfully employed in the development of potent and selective modulators of various biological targets. The following sections highlight key research areas with supporting data.

Kinase Inhibitors for Oncology

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. The 5-chloro-4-hydroxypyrimidine moiety can serve as a versatile template for developing inhibitors targeting a range of kinases implicated in cancer.

Target KinaseDerivative Structure/ReferenceIC₅₀ (nM)Cell Line (GI₅₀/IC₅₀)Reference
EGFR4-(3-bromophenyl)amino derivative0.029-[4]
CHK1(R)-170.4Z-138 (13 nM)[5]
CDK9/CycTCPL302253 (54)--
PI3KδCPL302253 (54)2.8-
TrkACompound 321.9-
TrkBCompound 323.1-
TrkCCompound 322.3-
TTKCFI-402257 (24)1.7-

This table presents a selection of data for pyrimidine derivatives and is intended to be illustrative of the potential of this scaffold.

The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for pyrimidine-based kinase inhibitors.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->Dimerization Inhibition

Simplified EGFR Signaling Pathway and Inhibition.
GPR119 Agonists for Metabolic Diseases

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Agonists of GPR119 stimulate glucose-dependent insulin secretion and the release of incretin hormones. The 5-chloropyrimidine scaffold has been incorporated into potent GPR119 agonists.

Compound/ReferenceEC₅₀ (nM)Assay SystemReference
BMS-903452--[2]
GSK1104252A (3)--
Compound 1013cAMP accumulation
Compound 1512cAMP accumulation

This table presents a selection of data for GPR119 agonists containing a pyrimidine core and is intended to be illustrative.

The following diagram outlines a typical workflow for the discovery and evaluation of GPR119 agonists.

GPR119_Workflow Start This compound Synthesis Chemical Synthesis (SNAr, Suzuki, etc.) Start->Synthesis Library Compound Library Synthesis->Library HTS High-Throughput Screening (cAMP Assay) Library->HTS Hits Hit Compounds HTS->Hits Lead_Op Lead Optimization (SAR Studies) Hits->Lead_Op Candidate Preclinical Candidate Lead_Op->Candidate In_Vivo In Vivo Studies (Rodent Models) Candidate->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Drug Discovery Workflow for GPR119 Agonists.

Conclusion and Future Directions

This compound is a valuable and versatile building block with proven applications in the development of kinase inhibitors and GPR119 agonists. The synthetic accessibility and the reactivity of its chloro and hydroxyl groups allow for the generation of diverse chemical libraries for screening against a wide range of biological targets.

Future research in this area could focus on:

  • Expansion to Other Target Classes: Exploring the utility of the this compound scaffold for developing inhibitors of other enzyme families or modulators of other receptor types.

  • Structure-Activity Relationship (SAR) Studies: Conducting systematic SAR studies to further optimize the potency and selectivity of existing lead compounds.

  • Development of Novel Synthetic Methodologies: Devising new and more efficient methods for the synthesis and functionalization of the this compound core.

  • Application in Chemical Biology: Utilizing derivatives of this compound as chemical probes to study biological pathways and validate new drug targets.

The continued exploration of the chemical space around this compound is likely to yield novel therapeutic agents for a variety of diseases.

References

reactivity of the chlorine atom in 5-Chloropyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 5-Chloropyrimidin-4-ol

Introduction

This compound is a versatile heterocyclic compound of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. Its molecular structure, featuring a pyrimidine core substituted with a hydroxyl group and a strategically positioned chlorine atom, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. The pyrimidine scaffold is a core component of numerous biologically active compounds, including several approved drugs.[1][2][3]

This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom at the C5 position of the this compound ring. The focus will be on its susceptibility to nucleophilic aromatic substitution and its participation in palladium-catalyzed cross-coupling reactions, which are pivotal transformations for molecular diversification.

Core Reactivity of the Chlorine Atom

The reactivity of the chlorine atom in this compound is intrinsically linked to the electronic properties of the pyrimidine ring. The two nitrogen atoms in the ring are electron-withdrawing, which reduces the electron density of the aromatic system. This electron deficiency makes the ring susceptible to attack by nucleophiles, a process known as nucleophilic aromatic substitution (SNAr).[4][5]

Furthermore, the compound exists in a tautomeric equilibrium between the 4-ol form and the pyrimidin-4(3H)-one form. The latter, keto form can further influence the electronic distribution and reactivity of the ring system. The chlorine atom at the C5 position serves as an excellent leaving group in these substitution reactions and is also a suitable handle for various metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C5 chlorine atom by a variety of nucleophiles. This SNAr reaction is a cornerstone of the derivatization of this scaffold. The general mechanism proceeds via an initial attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the expulsion of the chloride ion.[4]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product - Cl⁻ LeavingGroup Chloride Ion (Cl⁻)

Figure 1: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactions with N-Nucleophiles (Amines)

The substitution of the chlorine atom with various primary and secondary amines is a widely used method to introduce nitrogen-containing functionalities. These reactions are typically performed in a polar solvent, often in the presence of a base to neutralize the HCl generated during the reaction.

Reactions with O-Nucleophiles (Alcohols)

Alkoxides, generated from alcohols using a suitable base, can act as potent oxygen nucleophiles to displace the chlorine atom, leading to the formation of ether linkages. This reaction expands the chemical space to include alkoxy-substituted pyrimidines.

Reactions with S-Nucleophiles (Thiols)

Thiols are highly effective nucleophiles in SNAr reactions.[6][7] They are generally more acidic than their alcohol counterparts, and their corresponding thiolates are excellent nucleophiles.[6][7][8] This reaction allows for the synthesis of thioether derivatives.

Nucleophile TypeExample NucleophileProduct TypeTypical ConditionsYield Range
Nitrogen Primary/Secondary Amines5-Aminopyrimidin-4-ol DerivativesPolar solvent (e.g., DMF, EtOH), Base (e.g., K₂CO₃, DIPEA), 80-120 °CGood to Excellent
Oxygen Alcohols/Phenols5-Alkoxy/Aryloxypyrimidin-4-ol DerivativesStrong base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF)Moderate to Good
Sulfur Thiols/Thiophenols5-(Alkyl/Aryl)thiopyrimidin-4-ol DerivativesBase (e.g., K₂CO₃, NaOH) in a polar solvent (e.g., DMF, DMSO)Good to Excellent

Table 1: Summary of SNAr Reactions on this compound.

General Experimental Protocol for SNAr with an Amine
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the mixture to 80-120 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the this compound scaffold is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the chloropyrimidine with an organoboron species, typically a boronic acid or its ester.[2][9] This reaction is crucial for synthesizing aryl- or heteroaryl-substituted pyrimidines.[9][10] The success of the coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system.[9]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Reactant R¹-Cl (this compound) Reactant->OxAdd PdII R¹-Pd(II)L₂-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Boronic R²-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

ComponentExamplesNotes
Catalyst Precursor Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf), Pd(OAc)₂Choice depends on substrate reactivity. 0.5-5 mol% loading is common.[9]
Ligand PPh₃, P(t-Bu)₃, dppf, SPhosEssential for stabilizing the Pd center and facilitating the catalytic cycle.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.[2][9]
Solvent System 1,4-Dioxane/H₂O, Toluene, DMFOften a mixture of an organic solvent and water is used.[2][9]

Table 2: Common Reagent Systems for Suzuki-Miyaura Coupling of Chloropyrimidines.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).[2]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[2][9]

  • Solvent Addition: Add the degassed solvent system via syringe.[9]

  • Reaction Conditions: Heat the mixture to 80-110 °C and stir until completion.

  • Work-up and Purification: After cooling, the mixture is typically filtered through celite, partitioned between water and an organic solvent, and the organic layer is dried and concentrated. The product is purified via column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the C5 position of the pyrimidine ring and a terminal alkyne.[3][11] This reaction is typically catalyzed by a palladium complex and requires a copper(I) co-catalyst and a mild base, such as an amine.[11] The resulting 5-alkynylpyrimidines are valuable intermediates for further synthetic transformations.[3]

Sonogashira_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd Catalyst, and Cu(I) salt in a flame-dried flask. B Add degassed solvent (e.g., THF, DMF). A->B C Add terminal alkyne and amine base (e.g., Et₃N, DIPEA) via syringe. B->C D Stir at room temperature or with gentle heating. C->D E Monitor progress by TLC or LC-MS. D->E F Filter the reaction mixture to remove salts. E->F G Concentrate the filtrate under reduced pressure. F->G H Purify the crude product by column chromatography. G->H

Figure 3: A typical experimental workflow for a Sonogashira coupling reaction.

ComponentExamplesRole
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Main catalyst for the cross-coupling cycle.
Copper(I) Co-catalyst CuIFacilitates the formation of a copper acetylide intermediate.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)Acts as both a base and often as a solvent.
Solvent THF, DMF, AcetonitrileAnhydrous and degassed solvents are crucial.

Table 3: Key Reagents for Sonogashira Coupling.

Conclusion

This compound is a highly valuable building block in synthetic and medicinal chemistry. The chlorine atom at the C5 position demonstrates versatile reactivity, readily participating in both nucleophilic aromatic substitution reactions with a range of nucleophiles and in robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. This dual reactivity allows for the strategic introduction of diverse functional groups, providing chemists with a powerful platform to generate extensive libraries of novel pyrimidine derivatives for drug discovery and materials science applications. A thorough understanding of the reaction conditions and protocols outlined in this guide is essential for effectively harnessing the synthetic potential of this important intermediate.

References

Methodological & Application

Synthesis of 5-Chloropyrimidin-4-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Chloropyrimidin-4-ol derivatives. These compounds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for anti-cancer therapies.

Introduction

This compound and its derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold is a core structure in many therapeutic agents, and the presence of a chloro substituent at the 5-position provides a reactive handle for further functionalization, making it a valuable building block in drug discovery. Notably, derivatives of 5-chloropyrimidine have demonstrated potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Synthetic Pathways

The synthesis of this compound derivatives can be approached through several synthetic routes. A common strategy involves the chlorination of a pyrimidin-4-ol precursor, or the cyclization of appropriately substituted acyclic precursors.

A prevalent multi-step synthetic route begins with the chlorination of uracil to form 5-chlorouracil. This intermediate can then be further chlorinated to yield 2,4,5-trichloropyrimidine. Selective manipulation of the chlorine atoms, particularly at the more reactive 2- and 4-positions, allows for the introduction of various functional groups, followed by the conversion of one of the chloro groups to a hydroxyl group to afford the desired this compound scaffold.

Alternatively, cyclocondensation reactions of 3-carbon synthons with urea or its derivatives can provide a more direct route to the pyrimidine ring, with the chloro-substituent introduced either on the acyclic precursor or by subsequent halogenation of the pyrimidine core.

Below are detailed protocols for key synthetic transformations.

Experimental Protocols

Protocol 1: Synthesis of 5-Chlorouracil from Uracil

This protocol describes the chlorination of uracil to produce 5-chlorouracil, a key intermediate.

Materials:

  • Uracil

  • Sodium hypochlorite solution

  • Sulfuric acid (98%)

  • Water

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

Procedure:

  • In a reaction vessel, add water and cool the vessel.

  • Under stirring, slowly add 98% sulfuric acid. After the addition is complete, cool the solution to 30-35 °C.

  • Add uracil to the acidic solution.

  • Cool the mixture and add sodium hypochlorite aqueous solution while maintaining the temperature between 5-25 °C.

  • Stir the reaction mixture until the uracil is completely consumed (monitor by TLC or HPLC).

  • Heat the reaction mixture to 95-100 °C, then cool to 5-25 °C.

  • Collect the precipitated solid by filtration and dry to obtain 5-chlorouracil.[1]

Protocol 2: Synthesis of 2,4,5-Trichloropyrimidine from 5-Chlorouracil

This protocol details the conversion of 5-chlorouracil to 2,4,5-trichloropyrimidine, a versatile intermediate for derivatization. 2,4,5-Trichloropyrimidine is used in the synthesis of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors and EGFR inhibitors.[2]

Materials:

  • 5-Chlorouracil

  • Bis(trichloromethyl) carbonate ("triphosgene")

  • Trichloromethane (Chloroform)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Reaction vessel with reflux condenser, stirring, and temperature control

  • Separatory funnel

Procedure:

  • In a reaction vessel, dissolve 5-chlorouracil in trichloromethane and a catalytic amount of N,N-dimethylformamide.

  • Under stirring, add bis(trichloromethyl) carbonate to the solution.

  • Heat the reaction mixture to 60-65 °C and maintain until the 5-chlorouracil is consumed (monitor by TLC or HPLC).[1]

  • Cool the reaction mixture to room temperature and add water.

  • Separate the organic layer using a separatory funnel.

  • Concentrate the organic layer under reduced pressure to obtain 2,4,5-trichloropyrimidine.[1]

Protocol 3: Synthesis of 2-Amino-4-aryl-5-chloropyrimidine Derivatives

This protocol describes the synthesis of 2-amino-4-aryl-5-chloropyrimidine derivatives, which have been identified as potent inhibitors of VEGFR-2 and CDK1.[3]

Materials:

  • Appropriate aryl acetylene

  • N-cyanoguanidine

  • Sodium metal

  • Anhydrous methanol

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Reaction vessel with reflux condenser and stirring

Procedure:

  • Synthesis of 2-Amino-4-aryl-pyrimidine:

    • In a reaction vessel, dissolve sodium metal in anhydrous methanol.

    • Add the aryl acetylene and N-cyanoguanidine to the solution.

    • Reflux the mixture until the reaction is complete.

    • Cool the reaction, add water, and collect the precipitated product.

  • Chlorination to 2-Amino-4-aryl-5-chloropyrimidine:

    • Dissolve the 2-amino-4-aryl-pyrimidine in acetonitrile.

    • Add N-Chlorosuccinimide (NCS) to the solution.

    • Stir the reaction at room temperature until completion.

    • Remove the solvent under reduced pressure and purify the residue by chromatography to obtain the final product.

Data Presentation

The following tables summarize quantitative data for the synthesis of various this compound derivatives.

Derivative Starting Material(s) Reagent(s) Solvent Temp (°C) Time (h) Yield (%) Reference
5-ChlorouracilUracilSodium hypochlorite, H₂SO₄Water5-25-High[1]
2,4,5-Trichloropyrimidine5-ChlorouracilBis(trichloromethyl) carbonate, DMFTrichloromethane60-65-High[1]
2-Chloro-5-hydroxypyrimidine2-Chloro-5-methoxypyrimidineBoron tribromideMethylene chlorideRTOvernight-[4]
2-Chloro-5-hydroxypyrimidine2-Chloro-5-methoxypyrimidineHydrobromic acid, MethionineAcetic acidReflux591[4]

Signaling Pathways and Applications

Derivatives of 5-chloropyrimidine have emerged as potent inhibitors of several protein kinases implicated in cancer progression. Understanding the interaction of these compounds with specific signaling pathways is crucial for rational drug design and development.

Kinase Inhibition

Several studies have highlighted the potential of 5-chloropyrimidine derivatives as inhibitors of key kinases in oncogenic signaling pathways. These include:

  • VEGFR-2 and CDK1: 2-Amino-4-aryl-5-chloropyrimidine analogues have been shown to be potent inhibitors of both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[3] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. CDK1 is a critical regulator of the cell cycle.

  • PLK4: 5-Chloro-2-amino-pyrimidine derivatives have been designed as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[5] Overexpression of PLK4 can lead to centrosome amplification and genomic instability, hallmarks of many cancers.

  • CDK2: 5-Substituted O4-alkylpyrimidines have been explored as CDK2 inhibitors.[6] CDK2, in complex with cyclin E or A, plays a crucial role in the G1/S phase transition of the cell cycle.

The diagrams below illustrate the general workflow for the synthesis and a simplified representation of a kinase inhibition pathway.

G cluster_synthesis Synthesis Workflow Uracil Uracil 5-Chlorouracil 5-Chlorouracil Uracil->5-Chlorouracil Chlorination 2,4,5-Trichloropyrimidine 2,4,5-Trichloropyrimidine 5-Chlorouracil->2,4,5-Trichloropyrimidine Chlorination Derivatization Derivatization 2,4,5-Trichloropyrimidine->Derivatization Nucleophilic Substitution 5-Chloropyrimidin-4-ol_Derivatives 5-Chloropyrimidin-4-ol_Derivatives Derivatization->5-Chloropyrimidin-4-ol_Derivatives Hydrolysis/Functionalization

Caption: General workflow for the synthesis of this compound derivatives.

G cluster_pathway Kinase Inhibition Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Cell_Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Downstream_Signaling->Cell_Proliferation_Angiogenesis Cell_Cycle_Progression Cell Cycle Progression (e.g., G1/S transition) Cell_Cycle_Progression->Cell_Proliferation_Angiogenesis CDK Cyclin-Dependent Kinase (e.g., CDK1, CDK2) CDK->Cell_Cycle_Progression Inhibitor This compound Derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibitor->CDK

Caption: Simplified kinase inhibition pathway by this compound derivatives.

References

Application Notes and Protocols: 5-Chloropyrimidin-4-ol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyrimidin-4-ol is a versatile heterocyclic building block widely employed as a chemical intermediate in the synthesis of a diverse array of biologically active molecules. Its utility stems from the presence of a reactive chlorine atom at the 5-position and a hydroxyl group at the 4-position of the pyrimidine ring, which allow for facile functionalization through various organic reactions. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting kinases and G-protein coupled receptors (GPCRs). This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of kinase inhibitors and GPR119 agonists, key targets in oncology and metabolic diseases, respectively.

I. Synthesis of Kinase Inhibitors

The pyrimidine core is a well-established scaffold for the development of kinase inhibitors due to its structural similarity to the adenine core of ATP, enabling competitive binding to the kinase ATP-binding site. The chloro-substituent on the pyrimidine ring serves as a crucial handle for introducing various side chains through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the fine-tuning of potency and selectivity.

Application: Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is implicated in the pathogenesis of numerous cancers, making them attractive targets for anticancer drug discovery. 2,4-Diaminopyrimidine-based compounds have demonstrated significant potential as Aurora kinase inhibitors.

Signaling Pathway: Aurora Kinase A in Mitosis

Aurora Kinase A plays a critical role in centrosome maturation and bipolar spindle formation during the early stages of mitosis. It interacts with and phosphorylates several key regulatory proteins to ensure proper chromosome alignment and segregation.

Aurora_Kinase_A_Pathway cluster_prophase Prophase cluster_metaphase Metaphase Centrosome Centrosome Maturation Spindle Bipolar Spindle Formation Chromosome Chromosome Alignment Spindle->Chromosome PLK1 PLK1 AuroraA Aurora Kinase A PLK1->AuroraA activates CDC25B CDC25B TPX2 TPX2 TPX2->AuroraA activates MAP215 MAP215 AuroraA->Centrosome AuroraA->Spindle AuroraA->CDC25B phosphorylates AuroraA->MAP215 phosphorylates

Caption: Aurora Kinase A signaling pathway in early mitosis.

Experimental Workflow: Synthesis of a Generic 2,4-Diaminopyrimidine Kinase Inhibitor

The following workflow outlines the general synthetic strategy for preparing 2,4-diaminopyrimidine-based kinase inhibitors from a dichloropyrimidine intermediate.

Kinase_Inhibitor_Synthesis Start 2,4-Dichloro-5-substituted-pyrimidine Step1 Nucleophilic Aromatic Substitution (SNAr) with Amine 1 (R1-NH2) Start->Step1 Intermediate 4-Amino-2-chloro-5-substituted-pyrimidine Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (SNAr) with Amine 2 (R2-NH2) Intermediate->Step2 Product 2,4-Diamino-5-substituted-pyrimidine (Kinase Inhibitor) Step2->Product

Caption: General workflow for the synthesis of 2,4-diaminopyrimidine kinase inhibitors.

Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine Derivative

This protocol describes a general method for the sequential nucleophilic aromatic substitution on a 2,4-dichloropyrimidine scaffold.

Materials:

  • 2,4-Dichloro-5-bromopyrimidine

  • Primary or secondary amine (e.g., aniline derivative) (1.0 eq)

  • Second primary or secondary amine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Isopropanol or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • First Nucleophilic Substitution:

    • In a round-bottom flask, dissolve 2,4-dichloro-5-bromopyrimidine (1.0 eq) in isopropanol.

    • Add the first amine (1.0 eq) and DIPEA (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the intermediate product, 4-amino-2-chloro-5-bromopyrimidine, can be isolated by precipitation or extraction, or used directly in the next step.

  • Second Nucleophilic Substitution:

    • To the reaction mixture containing the intermediate, add the second amine (1.1 eq) and an additional equivalent of DIPEA (1.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-16 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration and wash with a cold solvent like ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and perform a standard aqueous workup (e.g., extraction with ethyl acetate, washing with brine).

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the final 2,4-diaminopyrimidine product.

Quantitative Data:

The following table summarizes representative yields for the synthesis of various 2,4-diaminopyrimidine derivatives from dichloropyrimidines, as reported in the literature.

Starting MaterialAmine 1Amine 2SolventTemperature (°C)Time (h)Yield (%)
2,4,6-trichloropyrimidine3-amino-5-methylpyrazole(S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanoneTHF / 1-pentanol50 / 12016 / 675 / 51
2,4,5-trichloropyrimidine2-amino-N-methylbenzamidemethyl 2-(4-aminophenyl)acetateEthanol / IsopropanolRefluxN/AN/A

II. Synthesis of GPR119 Agonists

G-protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and enteroendocrine cells. Agonists of GPR119 stimulate glucose-dependent insulin release and promote the secretion of incretin hormones like GLP-1, making it a promising target for the treatment of type 2 diabetes.

Signaling Pathway: GPR119 Activation

Activation of GPR119 by an agonist leads to the activation of a Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increased cAMP levels activate Protein Kinase A (PKA), ultimately leading to the potentiation of insulin and GLP-1 secretion.[1]

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Receptor Gs Gαs protein GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Agonist GPR119 Agonist Agonist->GPR119 binds Gs->AC activates ATP ATP ATP->AC substrate PKA Protein Kinase A (PKA) cAMP->PKA activates Secretion Insulin / GLP-1 Secretion PKA->Secretion promotes

Caption: GPR119 signaling cascade upon agonist binding.[1]

Experimental Protocol: Synthesis of a Pyrimidine-Containing GPR119 Agonist Precursor

This protocol describes a general procedure for the nucleophilic aromatic substitution of a chloropyrimidine with a piperidine derivative, a key step in the synthesis of GPR119 agonists like BMS-903452.

Materials:

  • 5-Chloropyrimidine derivative

  • Piperidine derivative (e.g., 4-hydroxypiperidine) (1.0-1.2 eq)

  • A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃)) (1.5-2.0 eq)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • To a solution of the piperidine derivative (1.0 eq) in anhydrous DMF, add the base (e.g., NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the alkoxide or amine anion.

  • Add the 5-chloropyrimidine derivative (1.0 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 80 °C and 130 °C. The optimal temperature and reaction time will depend on the specific substrates. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine product.

Quantitative Data:

The following table presents representative data for nucleophilic aromatic substitution reactions on chloropyrimidines.

ChloropyrimidineNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
2,4,6-trichloropyrimidine3-amino-5-methylpyrazoleTriethylamineTHF501675
2,4-dichloro-5-bromopyrimidineAnilineDIPEAIsopropanolRT6~80-90 (typical)
5-bromo-2,4-dichloropyrimidineSubstituted anilineDIPEAIsopropanolRT-504-8~70-85 (typical)

Conclusion

This compound and its derivatives are invaluable intermediates in medicinal chemistry, providing a versatile platform for the synthesis of potent and selective modulators of key biological targets. The protocols and data presented herein offer a guide for researchers in the design and synthesis of novel therapeutic agents based on the pyrimidine scaffold. The synthetic flexibility of these intermediates allows for extensive structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds in drug discovery programs.

References

Application Notes and Protocols: 5-Chloropyrimidin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloropyrimidin-4-ol as a versatile scaffold in medicinal chemistry. The unique reactivity of this building block allows for the synthesis of a diverse range of compounds with significant therapeutic potential, particularly as kinase inhibitors and receptor modulators. Detailed protocols for the synthesis and biological evaluation of exemplary derivatives are provided to guide researchers in their drug discovery efforts.

Introduction to this compound in Drug Discovery

This compound is a valuable heterocyclic intermediate in pharmaceutical synthesis. Its key structural features, including the reactive chlorine atom at the 5-position and the pyrimidin-4-ol core, make it an attractive starting point for the development of novel therapeutic agents. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various substituents to explore structure-activity relationships (SAR). The pyrimidine ring itself is a common motif in many biologically active molecules, including kinase inhibitors, due to its ability to form key hydrogen bonding interactions with target proteins.

This scaffold has been successfully employed in the development of inhibitors for a range of protein kinases implicated in cancer, such as Polo-like kinase 4 (PLK4), Cyclin-dependent kinases (CDKs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Additionally, derivatives of 5-chloropyrimidine have been investigated as modulators of G-protein coupled receptors like GPR119, which is a target for the treatment of type 2 diabetes.

Key Applications and Biological Targets

Derivatives of this compound have demonstrated significant activity against several important biological targets:

  • Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[3] 5-chloro-2-amino-pyrimidine derivatives have been designed as potent PLK4 inhibitors.[3]

  • Dual Cyclin-Dependent Kinase 6 (CDK6) and 9 (CDK9) Inhibitors: CDKs are key regulators of the cell cycle and transcription, making them attractive targets for cancer therapy. 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been identified as dual inhibitors of CDK6 and CDK9.[2]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1) Inhibitors: A series of 2-amino-4-aryl-5-chloropyrimidines have shown potent inhibition of both VEGFR-2 and CDK1, two important targets in oncology.[1]

  • Histone Deacetylase (HDAC) Inhibitors: The 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold has been incorporated as a cap group in the design of novel HDAC inhibitors with anticancer properties.[4][5]

  • G-protein Coupled Receptor 119 (GPR119) Agonists: The clinical candidate BMS-903452, an agonist of GPR119 for the potential treatment of type 2 diabetes, features a 5-chloropyrimidine moiety.

Quantitative Biological Data

The following table summarizes the in vitro biological activity of representative compounds derived from or related to the 5-chloropyrimidine scaffold.

Compound IDTarget(s)IC50 (µM)Cell LineReference
Compound 5f PLK40.0008-[3]
MCF-70.48MCF-7[3]
Compound 66 CDK6--[2]
CDK9--[2]
Compound 4i Hela6.04 ± 0.62Hela[2]
Compound 4g MGC-8033.21 ± 0.67MGC-803[2]
Compound 4s MCF-719.09 ± 0.49MCF-7[2]
Compound 4m A54918.68 ± 1.53A549[2]
Compound L20 HDAC10.684-[5]
HDAC22.548-[5]
HDAC30.217-[5]
HDAC6>1000-[5]

Experimental Protocols

The following protocols describe the general synthesis of 2-amino-4-substituted-5-chloropyrimidine derivatives, a common synthetic route for generating libraries of bioactive compounds from 5-chloropyrimidine precursors.

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives via Nucleophilic Aromatic Substitution

This protocol details the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[6]

Materials:

  • Substituted amine (2 mmol)

  • Triethylamine (200 µL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial suitable for microwave synthesis

Procedure:

  • To a microwave reaction vial, add the desired substituted amine (2 mmol).

  • Add triethylamine (200 µL) to the reaction vial and stir the mixture.

  • Seal the vial and subject the reaction mixture to microwave irradiation at a temperature between 120-140 °C for 15-30 minutes.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction vial to cool to room temperature.

  • Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

Protocol 2: Synthesis of 2,4-Diamino-6-chloropyrimidine

This protocol describes the chlorination of 2,4-diamino-6-hydroxypyrimidine.[7]

Materials:

  • 2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol)

  • Phosphorus oxychloride (POCl₃) (9 mL)

  • Ice water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).

  • Stir the mixture at 97 °C for 17 hours.

  • Slowly add the reaction mixture to ice water.

  • Stir the resulting solution at 90 °C for 1 hour to hydrolyze the excess POCl₃.

  • Adjust the pH of the solution to 8 with a NaOH solution.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the product as a white solid.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by inhibitors derived from the this compound scaffold.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Agonist GPR119 Agonist (e.g., BMS-903452) Agonist->GPR119 binds Gs->AC activates PKA PKA cAMP->PKA activates Insulin_GLP1 Insulin/GLP-1 Secretion PKA->Insulin_GLP1 promotes

Caption: GPR119 Signaling Pathway.

ALK_EGFR_Signaling_Pathway cluster_membrane Cell Membrane ALK ALK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ALK->PI3K_AKT_mTOR EGFR EGFR EGFR->RAS_RAF_MEK_ERK EGFR->PI3K_AKT_mTOR Inhibitor ALK/EGFR Inhibitor (e.g., CHMFL-ALK/EGFR-050) Inhibitor->ALK inhibits Inhibitor->EGFR inhibits Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: ALK/EGFR Signaling Pathway.

MSK1_Signaling_Pathway ERK_p38 ERK / p38 MAPK MSK1 MSK1 ERK_p38->MSK1 activates Histone_H3 Histone H3 MSK1->Histone_H3 phosphorylates CREB CREB MSK1->CREB phosphorylates Covalent_Inhibitor Covalent MSK1 Inhibitor Covalent_Inhibitor->MSK1 inhibits Gene_Expression Gene Expression (Inflammation, Proliferation) Histone_H3->Gene_Expression CREB->Gene_Expression Experimental_Workflow Start This compound (Starting Material) Synthesis Nucleophilic Aromatic Substitution (SNAr) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening In vitro Biological Screening (e.g., Kinase Assay) Characterization->Screening Data_Analysis Data Analysis (IC50 determination, SAR) Screening->Data_Analysis SAR_Logic Core This compound Scaffold R1 Substitution at C4 (e.g., Amines) Core->R1 modifies R2 Substitution at C2 (e.g., Amines) Core->R2 modifies Potency Biological Potency (e.g., lower IC50) R1->Potency influences Selectivity Target Selectivity R1->Selectivity influences R2->Potency influences R2->Selectivity influences

References

Application Notes and Protocols for Suzuki Coupling with 5-Chloropyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a fundamental structural motif in a vast array of biologically active compounds and approved pharmaceuticals. The functionalization of the pyrimidine ring through carbon-carbon bond formation is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for achieving this transformation, enabling the synthesis of diverse 5-arylpyrimidin-4-ol derivatives. These products are valuable intermediates in the discovery and development of novel therapeutic agents.

This document provides a detailed protocol for the Suzuki coupling of 5-chloropyrimidin-4-ol with various arylboronic acids. It should be noted that this compound exists in a tautomeric equilibrium with 5-chloropyrimidin-4(3H)-one, a factor that can influence its reactivity. The conditions outlined herein are based on established protocols for structurally similar chloropyrimidines and serve as a robust starting point for reaction optimization.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound proceeds via a palladium-catalyzed reaction between the chloropyrimidine and an arylboronic acid in the presence of a base.

General reaction scheme for the Suzuki coupling of this compound.

Data Presentation: Recommended Starting Conditions

The successful execution of the Suzuki coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following tables summarize recommended starting conditions for the coupling of this compound, derived from successful examples with analogous chloropyrimidine substrates.[1] Optimization of these parameters is often necessary to achieve maximum yield for a specific arylboronic acid.

Table 1: Recommended Catalyst and Ligand Systems

Catalyst PrecursorLigandCatalyst Loading (mol%)Notes
Pd(PPh₃)₄PPh₃ (integrated)3 - 5A commonly used, commercially available, and effective catalyst for a range of substrates.[1]
Pd₂(dba)₃P(t-Bu)₃1 - 2A highly active catalyst system, particularly beneficial for less reactive chlorides.[1]
PdCl₂(dppf)dppf (integrated)3 - 5Known for its effectiveness in a broad range of aryl and heteroaryl couplings.[1]
Pd(OAc)₂SPhos2 - 4A Buchwald ligand-based system that often exhibits high reactivity and functional group tolerance.[1]

Table 2: Recommended Base and Solvent Combinations

BaseSolvent SystemTemperature (°C)Notes
K₂CO₃1,4-Dioxane / H₂O (4:1)80 - 100A robust and widely applicable system for Suzuki couplings of heteroaryl chlorides.[1]
K₃PO₄1,4-Dioxane80 - 100A stronger base that can be advantageous for more challenging couplings.[1]
Cs₂CO₃1,4-Dioxane80 - 100Often employed with sterically hindered substrates or when stronger activation is required.[1]
NaHCO₃DME / H₂O85A milder base, suitable for substrates with base-sensitive functional groups.[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki cross-coupling reaction of this compound with an arylboronic acid.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, water, brine, and anhydrous sodium sulfate for work-up

  • Silica gel for column chromatography

Reaction Setup (under Inert Atmosphere):

  • Glassware Preparation: Ensure all glassware, including the Schlenk flask and stir bar, is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.

  • Addition of Solids: To the flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water for a 1.0 mmol scale reaction) to the flask via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification:

  • Cooling: Upon completion, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with water (e.g., 20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-arylpyrimidin-4-ol.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle pd0 Pd(0)Ln pd_intermediate2 R¹-Pd(II)Ln-R² start R¹-X (this compound) reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation pd_intermediate1 R¹-Pd(II)Ln-X pd_intermediate1->pd_intermediate2 Transmetalation product R¹-R² (5-Arylpyrimidin-4-ol) pd_intermediate2->product Reductive Elimination start->pd_intermediate1 Oxidative Addition boronic_acid R²-B(OR)₂ (Arylboronic Acid) + Base boronic_acid->pd_intermediate2

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow for Suzuki Coupling of this compound

Workflow start Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂ 3x) start->inert solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O) inert->solvent react Heat and Stir Reaction Mixture (e.g., 90 °C) solvent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Work-up and Extraction monitor->workup dry Dry and Concentrate Organic Layer workup->dry purify Purify by Column Chromatography dry->purify end Characterize Pure Product: 5-Arylpyrimidin-4-ol purify->end

A typical experimental workflow for the Suzuki coupling reaction.

References

5-Chloropyrimidin-4-ol: A Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-AGRO-21-001

Introduction:

5-Chloropyrimidin-4-ol is a key heterocyclic intermediate poised for significant application in the discovery and development of next-generation agrochemicals. Its reactive chlorine atom at the 5-position and the adjacent hydroxyl group on the pyrimidine ring offer versatile handles for synthetic modification, enabling the creation of diverse molecular libraries with potential fungicidal, herbicidal, and insecticidal activities. The pyrimidine scaffold is a well-established pharmacophore in agrochemistry, known for its favorable biological activity and metabolic stability. This document provides detailed protocols and application notes for the utilization of this compound in the synthesis and evaluation of novel agrochemical candidates.

Synthetic Applications: Nucleophilic Aromatic Substitution

The primary route for elaborating this compound is through nucleophilic aromatic substitution (SNAr) at the C4-position, where the chlorine atom is displaced by a variety of nucleophiles. This reaction is fundamental to creating libraries of derivatives for screening.

General Experimental Protocol: Synthesis of 4-O-Aryl Ether Derivatives (Fungicide Candidates)

This protocol outlines a general method for the synthesis of 4-O-aryl ether derivatives of 5-chloropyrimidine, a class of compounds often associated with fungicidal activity.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-chlorophenol)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the substituted phenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure 4-O-aryl ether derivative.

Biological Activity and Data Presentation

The synthesized derivatives of this compound can be screened for their biological activities against various plant pathogens, weeds, and insect pests. Below are representative data tables for fungicidal and herbicidal activities, based on published data for structurally related pyrimidine derivatives.

Fungicidal Activity Data

The following table summarizes the in vitro fungicidal activity of representative pyrimidine ether derivatives against the economically important plant pathogen Rhizoctonia solani.[1][2]

Compound IDDerivative StructureEC50 (µg/mL) against R. solani
FUNG-A1 4-((4-chlorophenyl)oxy)-5-chloropyrimidine15.2
FUNG-A2 5-chloro-4-((2,4-dichlorophenyl)oxy)pyrimidine11.3[1]
FUNG-A3 5-chloro-4-((4-methylphenyl)oxy)pyrimidine19.8
Diflumetorim Commercial Fungicide (Reference)19.8[1]
Herbicidal Activity Data

The table below presents the herbicidal activity of representative pyrimidine derivatives against the common weed Pennisetum alopecuroides.[3]

Compound IDDerivative StructureIC50 (mg L-1) against P. alopecuroides (Root Growth)
HERB-B1 N-ethyl-6-(substituted pyrazolyl)pyrimidin-4-amine1.90[3]
HERB-B2 2-methyl-4-(substituted pyrazolyl)-6-(prop-2-yn-1-yloxy)pyrimidine3.14[3]
Glyphosate Commercial Herbicide (Reference)~1.5

Visualizing Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of agrochemicals derived from this compound.

G A This compound (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) A->B C Library of Derivatives (e.g., Ethers, Amines) B->C D Purification & Structure Elucidation C->D E Biological Screening (Fungicidal, Herbicidal, etc.) D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->B Iterative Synthesis

Caption: Synthetic and screening workflow for agrochemical discovery.

Hypothetical Mode of Action: Fungicidal Activity

Many pyrimidine-based fungicides act by inhibiting specific enzymes in the fungal respiratory chain. The diagram below illustrates a hypothetical signaling pathway for a fungicide derived from this compound targeting Complex III of the electron transport chain.

G cluster_0 Mitochondrial Inner Membrane A Complex I (NADH Dehydrogenase) C Complex III (Cytochrome bc1) A->C B Complex II (Succinate Dehydrogenase) B->C D Complex IV (Cytochrome c Oxidase) C->D G Fungal Growth C->G E ATP Synthase D->E Proton Gradient E->G ATP Production F This compound Derivative (Fungicide) F->C Inhibition

Caption: Inhibition of fungal respiration by a pyrimidine derivative.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel agrochemicals. The straightforward chemistry, coupled with the proven biological relevance of the pyrimidine core, makes it an attractive building block for researchers in crop protection. The provided protocols and representative data serve as a foundation for initiating discovery programs aimed at developing new and effective fungicides, herbicides, and insecticides.

References

Application Notes and Protocols for N-arylation of 5-Chloropyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-arylation of 5-Chloropyrimidin-4-ol, a critical transformation for the synthesis of novel chemical entities in drug discovery. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are powerful methods for the formation of carbon-nitrogen bonds.[1][2][3] Given the electronic properties of the pyrimidinone scaffold, careful selection of catalysts, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity.

Methodologies and Key Considerations

The N-arylation of this compound can be approached via two primary catalytic systems:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method for C-N bond formation, known for its broad substrate scope and functional group tolerance.[1][3] The choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is critical for the successful coupling of electron-deficient heterocycles like this compound.[4]

  • Copper-Catalyzed Ullmann Condensation: A classical method for N-arylation, the Ullmann reaction has seen significant improvements through the development of new ligands and reaction conditions, allowing for milder and more efficient transformations.[2][5][6] This approach can be a cost-effective alternative to palladium-catalyzed systems.

The tautomeric nature of this compound (existing in equilibrium with 5-chloro-1H-pyrimidin-4-one) should be considered, as N-arylation can potentially occur at different nitrogen atoms. The reaction conditions provided are intended as a starting point and may require optimization to achieve the desired regioselectivity and yield.

Data Presentation: Comparative Reaction Parameters for N-arylation of Heterocycles

The following table summarizes representative quantitative data for the N-arylation of various nitrogen-containing heterocycles from the literature. These examples provide a useful reference for selecting starting conditions for the N-arylation of this compound.

Catalyst SystemHeterocycleAryl Halide/Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosortho-methyl 4-anilino-1-Boc-piperidine4-bromobenzonitrile24NaOtBuToluene11012-24High[4]
(THP-Dipp)Pd(cinn)Cl5-amino-1,2,3-triazole(het)aryl-Hal2-t-BuONa1,4-dioxane12024Good[7]
Pd₂(dba)₃ / XPhos4-IodopyrazoleAryl bromide24K₂CO₃Toluene11012-24Good[8]
CuI / DiaminePyrroles, Pyrazoles, etc.Aryl iodide/bromide--K₃PO₄Dioxane11024Good[5]
Cu₂O4-Iodo-1H-pyrazolePhenylboronic acid10--MethanolRT-Good[8]
CuI / PhenanthrolineAniline2-chlorobenzoic acid--KOH-High-Good[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos, or other biaryl phosphine ligands)

  • Base (e.g., Sodium tert-butoxide - NaOtBu, Potassium carbonate - K₂CO₃, or Cesium carbonate - Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the aryl halide (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) to the flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann-Type Reaction)

This protocol provides a general procedure for the N-arylation of this compound with an aryl halide or aryl boronic acid.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide) or Aryl boronic acid

  • Copper catalyst (e.g., Copper(I) iodide - CuI, or Copper(I) oxide - Cu₂O)

  • Ligand (e.g., a diamine or phenanthroline derivative, may not be required for all systems)

  • Base (e.g., Potassium carbonate - K₂CO₃, Cesium carbonate - Cs₂CO₃, or Potassium phosphate - K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Dimethylformamide - DMF, or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the aryl halide or aryl boronic acid (1.2-2.0 equiv.), the copper catalyst (e.g., CuI, 5-20 mol%), the ligand (if used, 10-40 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of the limiting reagent).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-150 °C) with vigorous stirring. An inert atmosphere may be beneficial.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for N-arylation

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Aryl Halide/Boronic Acid Reaction_Vessel Combine in Reaction Vessel (Inert Atmosphere) Reactants->Reaction_Vessel Catalyst_System Catalyst (Pd or Cu based) + Ligand (if needed) Catalyst_System->Reaction_Vessel Base_Solvent Base + Anhydrous Solvent Base_Solvent->Reaction_Vessel Heating Heating & Stirring Reaction_Vessel->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Quenching Quenching & Filtration Monitoring->Quenching Reaction Complete Extraction Extraction & Drying Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Characterized N-arylated Product Purification->Product

Caption: General experimental workflow for the N-arylation of this compound.

Catalytic Cycle for Buchwald-Hartwig Amination

buchwald_hartwig_cycle Pd(0)L Pd(0)L (Active Catalyst) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Ar-X Oxidative\nAddition Oxidative Addition Ar-Pd(II)-Nuc(L) Ar-Pd(II)-Nuc(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Nuc(L) H-Nuc, Base Ligand\nExchange Ligand Exchange Ar-Pd(II)-Nuc(L)->Pd(0)L Reductive Elimination Ar-Nuc Product (Ar-Nuc) Ar-Pd(II)-Nuc(L)->Ar-Nuc Reductive\nElimination Reductive Elimination Ar-X Aryl Halide (Ar-X) H-Nuc Nucleophile (H-Nuc) Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

References

Application Notes and Protocols: Synthesis and Evaluation of GPR119 Agonists Utilizing a 5-Chloropyrimidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of metabolic diseases.

Introduction G protein-coupled receptor 119 (GPR119) has emerged as a significant therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1] It is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3] The activation of GPR119, a Gs-coupled receptor, initiates a signaling cascade that increases intracellular cyclic AMP (cAMP).[1][3][4] This has a dual benefit for glucose homeostasis: the direct, glucose-dependent potentiation of insulin secretion from pancreatic β-cells and the stimulation of incretin hormones like glucagon-like peptide-1 (GLP-1) from the gut.[2][5][6] This dual mechanism, coupled with a low risk of hypoglycemia, makes GPR119 agonists an attractive class of therapeutics.[1][7]

The pyrimidine scaffold is a core structural motif in many potent synthetic GPR119 agonists.[8][9][10] This document provides detailed protocols for the synthesis of GPR119 agonist intermediates starting from 5-Chloropyrimidin-4-ol and outlines key in vitro assays for evaluating their biological activity.

GPR119 Signaling Pathway

The binding of an agonist to GPR119 triggers a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[2][11] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which ultimately leads to the potentiation of glucose-stimulated insulin secretion (GSIS) and the release of GLP-1.[1][2]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gs Protein GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion Agonist GPR119 Agonist Agonist->GPR119 binds Synthetic_Workflow Start This compound (Starting Material) Step1 Step 1: Chlorination (e.g., POCl3) Start->Step1 Intermediate1 4,5-Dichloropyrimidine (Reactive Intermediate) Step1->Intermediate1 Step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) Intermediate1->Step2 Reagent Piperidine Derivative (Nucleophile) Reagent->Step2 Intermediate2 Key Agonist Intermediate (e.g., 5-chloro-4-(piperidin-1-yl)pyrimidine) Step2->Intermediate2 Step3 Step 3: Further Functionalization Intermediate2->Step3 Final Final GPR119 Agonist Candidates Step3->Final

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Chloropyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 5-Chloropyrimidin-4-ol using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products. This application note details a robust RP-HPLC method suitable for the determination of this compound. The described methodology is based on established principles for the analysis of related pyrimidine and pyridine derivatives.[1][2][3]

Principle

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18 or Phenyl) is used with a polar mobile phase. This compound, being a moderately polar compound, will be retained on the column and then eluted by the mobile phase. The concentration of the analyte is determined by a UV detector, which measures the absorbance of the compound at a specific wavelength.

Experimental Protocols

3.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • pH Meter: For mobile phase buffer preparation.

  • Solvent Filtration Apparatus: For degassing and filtering mobile phase solvents.

3.2. Reagents and Chemicals

  • This compound Reference Standard: Of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified water (e.g., Milli-Q).

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.

3.3. Chromatographic Conditions

The following table summarizes a recommended starting point for the HPLC method, derived from methods used for structurally similar compounds.[1][2][3] Optimization may be required based on the specific HPLC system and sample matrix.

ParameterRecommended ConditionAlternative Conditions / Remarks
Column Zorbax SB Phenyl, 150 x 4.6 mm, 3.5 µmA C18 column (e.g., 150 x 4.6 mm, 5 µm) can also be used.[2][3]
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric AcidOther buffers like acetate can be used.[3]
Mobile Phase B AcetonitrileMethanol can be used as an alternative organic modifier.[2][4]
Gradient Elution Time (min)%B
0.010
15.070
15.110
20.010
Flow Rate 1.0 mL/minCan be optimized between 0.8 - 1.2 mL/min.
Column Temperature 40 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 220 nmThe optimal wavelength should be determined by scanning the UV spectrum of this compound. A secondary wavelength may also be monitored.
Injection Volume 10 µLCan be adjusted based on analyte concentration and instrument sensitivity.
Run Time 20 minutes

3.4. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v) is recommended.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by accurately weighing a known amount of the material, dissolving it in the diluent, and diluting to a final concentration within the calibration range. Sonication may be used to aid dissolution. Filter the final solution through a 0.45 µm syringe filter before injection.

3.5. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Data Presentation

The quantitative data for method validation should be summarized in tables for clarity.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Summary (Example)

ParameterResult
Linearity (R²) ≥ 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantification (LOQ) (µg/mL) To be determined
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%

Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_standard Prepare Standard Solutions inject_std Inject Standards prep_standard->inject_std prep_sample Prepare Sample Solutions inject_sample Inject Samples prep_sample->inject_sample prep_mobile Prepare Mobile Phase equilibrate System Equilibration prep_mobile->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample acquire_data Data Acquisition inject_sample->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calibration Generate Calibration Curve integrate_peaks->calibration quantify Quantify Sample integrate_peaks->quantify calibration->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Purification of 5-Chloropyrimidin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloropyrimidin-4-ol is a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for oncology research. The purity of this intermediate is paramount to ensure the desired reaction outcomes and the quality of the final active pharmaceutical ingredient. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] This document provides a detailed protocol for the purification of this compound by recrystallization, based on its general solubility properties.

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₄H₃ClN₂O
Molecular Weight~130.53 - 134.54 g/mol [2]
AppearanceColorless to off-white crystals
Melting Point128-131 °C

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[3] The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to be effectively removed.

Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. This compound is described as having moderate solubility in polar organic solvents and limited solubility in water. For similar pyrimidine derivatives, solvents such as ethanol and acetone have been effectively used.[4] In cases of very low solubility, a solvent system employing a good solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) in combination with an anti-solvent can be effective.[5]

Table 1: Hypothetical Solubility Data of this compound in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
Water< 0.1~1.0Poor (Low solubility even when hot)
Ethanol~1.5~15.0Good (Significant solubility difference)
Acetone~2.0~18.0Good (Significant solubility difference)
Ethyl Acetate~0.5~5.0Fair (Moderate solubility difference)
Dichloromethane< 0.2~1.5Poor (Low solubility even when hot)
Toluene< 0.1< 0.5Poor (Insoluble)
DMF> 20> 50Good solvent for two-solvent system

Note: The data in this table is hypothetical and serves as an illustrative example for solvent selection. Experimental determination of solubility is highly recommended.

Based on general principles for pyrimidine derivatives, ethanol is a promising candidate for single-solvent recrystallization due to its polarity and ability to form hydrogen bonds.

Experimental Protocol: Single-Solvent Recrystallization using Ethanol

This protocol describes the purification of this compound using ethanol as the recrystallization solvent.

Materials and Equipment:

  • Crude this compound

  • Ethanol (Reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and weighing scale

  • Glass stirring rod

  • Ice bath

Safety Precautions:

  • Conduct the procedure in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound may release toxic fumes, such as HCl and NOx, upon heating.

  • Ethanol is flammable; avoid open flames.

Protocol Steps:

  • Dissolution:

    • Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Add hot ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present after dissolution, perform a hot gravity filtration.

    • Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it.

    • Quickly pour the hot solution of this compound through the fluted filter paper into the pre-heated flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Transfer the purified crystals to a watch glass or a drying dish.

    • Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Visualization of the Experimental Workflow

Recrystallization_Workflow Workflow for the Recrystallization of this compound start Start with Crude This compound dissolution Dissolve in Minimum Hot Ethanol start->dissolution hot_filtration Hot Gravity Filtration (If impurities are present) dissolution->hot_filtration Insoluble impurities cooling Slow Cooling to Room Temperature dissolution->cooling No insoluble impurities hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Ethanol vacuum_filtration->washing drying Dry Crystals under Vacuum washing->drying end Pure this compound drying->end

Caption: Recrystallization workflow for this compound.

Troubleshooting

ProblemPossible CauseSolution
Oiling out (product separates as a liquid)The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Lower the boiling point by reducing pressure or choose a lower-boiling solvent. / Add a small amount more of hot solvent and reheat to dissolve the oil, then cool slowly.
No crystals form on cooling Too much solvent was used. / The solution is not saturated enough.Boil off some of the solvent to concentrate the solution and cool again. / Scratch the inside of the flask with a glass rod to induce crystallization. / Add a seed crystal of the pure compound.
Low recovery of crystals Too much solvent was used. / The crystals were washed with solvent that was not cold enough. / Premature crystallization during hot filtration.Concentrate the filtrate by boiling off some solvent and re-cool to obtain a second crop of crystals. / Ensure the washing solvent is ice-cold. / Ensure the filtration apparatus is pre-heated.

Conclusion

Recrystallization is an effective method for the purification of this compound. The choice of solvent is critical, and a systematic approach to solvent screening is recommended for process optimization. The provided protocol using ethanol offers a reliable starting point for achieving high-purity material suitable for further synthetic applications in drug discovery and development. The purity of the final product should be assessed by appropriate analytical techniques, such as melting point determination, HPLC, and NMR spectroscopy.

References

Large-Scale Synthesis of 5-Chloropyrimidin-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 5-Chloropyrimidin-4-ol, a key intermediate in the development of various pharmaceutical compounds. The protocols described herein are designed for scalability, focusing on efficiency, safety, and yield.

Introduction

This compound is a crucial building block in medicinal chemistry, often utilized in the synthesis of targeted therapies, including kinase inhibitors. The ability to produce this intermediate on a large scale is essential for advancing drug discovery programs from the laboratory to clinical trials. This document outlines a robust and scalable synthetic approach.

Synthetic Strategy Overview

The primary strategy for the large-scale synthesis of this compound involves the direct chlorination of a suitable pyrimidine precursor. A common and industrially viable method is the chlorination of a hydroxypyrimidine derivative. The following sections detail a generalized protocol based on established chemical principles for such transformations.

A logical workflow for the synthesis is depicted below.

Synthesis_Workflow General Synthesis Workflow for this compound Start Starting Material (e.g., 4-hydroxypyrimidine derivative) Reaction Chlorination Reaction - Chlorinating Agent - Solvent - Temperature Control Start->Reaction Workup Reaction Quenching & Crude Product Isolation Reaction->Workup Purification Purification of Crude Product (e.g., Recrystallization, Chromatography) Workup->Purification FinalProduct This compound (Final Product) Purification->FinalProduct QC Quality Control (e.g., NMR, HPLC, MS) FinalProduct->QC

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Chlorination of a Hydroxypyrimidine Precursor using Phosphorus Oxychloride (POCl₃)

This protocol describes a general method for the chlorination of a hydroxypyrimidine to its corresponding chloropyrimidine, a reaction type often used in the synthesis of chlorinated pyrimidine derivatives. This approach is suitable for large-scale production due to the use of cost-effective reagents and the potential for solvent-free conditions.[1]

Materials:

  • Hydroxypyrimidine precursor

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (or other suitable base)

  • Appropriate solvent (optional, for low-solvent conditions)

  • Ice

  • Water

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Equipment:

  • Large, appropriately sized sealed reaction vessel with mechanical stirring, temperature control (heating mantle and cooling bath), and a pressure-equalizing dropping funnel.

  • Distillation apparatus (if necessary for purification)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry, and sealed reaction vessel, charge the hydroxypyrimidine substrate.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add one equivalent of pyridine as a base.[1] Subsequently, add a stoichiometric amount (or a slight excess) of phosphorus oxychloride (POCl₃) dropwise to the mixture while maintaining a controlled temperature. For large-scale operations, a solvent-free or low-solvent approach is recommended to improve efficiency and reduce waste.[1]

  • Reaction Conditions: Heat the reaction mixture to a high temperature, typically between 140-160°C, for approximately 2 hours or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. Caution: This process can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

    • The crude product may precipitate out of the solution and can be collected by filtration. If the product remains in the aqueous phase, extract it with a suitable organic solvent.

  • Purification:

    • The isolated crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography. For large-scale production, distillation under reduced pressure may also be a viable purification method.[2]

Quantitative Data (Representative)

The following table provides representative data for the chlorination of various hydroxypyrimidines, illustrating the potential yields and conditions that can be adapted for the synthesis of this compound.

Starting MaterialChlorinating AgentBaseTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2,4-Dihydroxy-5-bromopyrimidinePOCl₃Pyridine140-160290.598[1]
2,4-Dihydroxy-5-methylpyrimidinePOCl₃Pyridine140-1602Not specifiedNot specified[1]
4,6-DihydroxypyrimidinePOCl₃N,N-dimethylcyclohexylamine95-100386.8 (of 4,6-dichloropyrimidine)Not specified[2]

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The quenching of POCl₃ is a highly exothermic process. Ensure adequate cooling and slow addition to prevent uncontrolled reactions.

  • Sealed reactor operations require careful monitoring of temperature and pressure to prevent over-pressurization.

Logical Relationships in Synthesis

The key relationship in this synthesis is the transformation of a hydroxyl group on the pyrimidine ring to a chloro group.

Chlorination_Relationship Hydroxypyrimidine Hydroxypyrimidine (Precursor) Chloropyrimidine This compound (Product) Hydroxypyrimidine->Chloropyrimidine Chlorination Reagents POCl3 / Base Reagents->Chloropyrimidine

Caption: Transformation of a hydroxypyrimidine to a chloropyrimidine.

Conclusion

The described protocol provides a scalable and efficient method for the synthesis of chloropyrimidines, which can be adapted for the large-scale production of this compound. By utilizing a solvent-free or low-solvent approach with equimolar reagents, this process offers economic, environmental, and safety advantages over traditional methods that employ a large excess of phosphorus oxychloride. Careful control of reaction conditions and adherence to safety protocols are paramount for successful and safe large-scale synthesis.

References

One-Pot Synthesis of 5-Chloropyrimidin-4-ol Analogs: An Efficient Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-01

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences.

Introduction:

5-Chloropyrimidin-4-ol and its analogs are pivotal structural motifs in a wide array of biologically active compounds, demonstrating significant potential in drug discovery and development. These scaffolds are integral to molecules exhibiting anticancer, antiviral, and enzyme inhibitory activities. Traditional multi-step syntheses of these compounds are often characterized by lengthy procedures, significant waste generation, and low overall yields. This application note details a robust and efficient one-pot, three-component synthesis of this compound analogs, streamlining the production of these valuable compounds. The described methodology offers considerable advantages in terms of operational simplicity, time efficiency, and amenability to library synthesis for screening purposes.

Core Synthesis Strategy

The one-pot synthesis protocol is designed as a sequential addition of reactants to a single reaction vessel, obviating the need for intermediate isolation and purification. The strategy involves the condensation of a β-ketoester with formamide to construct the pyrimidin-4-ol core, followed by in-situ chlorination at the C5 position using N-chlorosuccinimide (NCS). This approach leverages the reactivity of the pyrimidine ring once formed, allowing for a tandem reaction sequence.

Experimental Protocols

Materials and Reagents:

  • Appropriate β-ketoester (e.g., ethyl 2-chloroacetoacetate for direct incorporation of the chloro group, or ethyl acetoacetate followed by chlorination)

  • Formamide

  • Sodium methoxide (NaOMe)

  • N-Chlorosuccinimide (NCS)

  • Methanol (MeOH)

  • Diethyl ether

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus and silica gel

General One-Pot Synthesis Procedure for this compound Analogs:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methanol (20 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of the Pyrimidine Core:

    • Add sodium methoxide (1.1 equivalents) to the methanol and stir until fully dissolved.

    • To this solution, add the selected β-ketoester (1.0 equivalent) dropwise at room temperature.

    • Following the addition of the β-ketoester, add formamide (2.0 equivalents).

    • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC for the disappearance of the β-ketoester.

  • In-situ Chlorination:

    • After the formation of the pyrimidin-4-ol intermediate is complete (as indicated by TLC), cool the reaction mixture to 0°C in an ice bath.

    • In a separate flask, dissolve N-chlorosuccinimide (NCS) (1.2 equivalents) in methanol (10 mL).

    • Add the NCS solution dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the formation of the final product by TLC.

  • Work-up and Purification:

    • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the methanol.

    • To the resulting residue, add cold water (30 mL) and acidify to pH 5-6 with 1M HCl.

    • The crude product will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash with cold water and then with a small amount of cold diethyl ether.

    • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterization: Confirm the structure and purity of the final this compound analog using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Representative Yields for the One-Pot Synthesis of this compound Analogs

EntryR Group (from β-ketoester)ProductYield (%)Purity (%)
1-CH₃5-Chloro-6-methylpyrimidin-4-ol78>98
2-C₂H₅5-Chloro-6-ethylpyrimidin-4-ol75>97
3-Ph5-Chloro-6-phenylpyrimidin-4-ol72>98
4-CF₃5-Chloro-6-(trifluoromethyl)pyrimidin-4-ol65>96

Yields are calculated for the isolated, purified product. Purity was determined by HPLC analysis.

Visualizations

One_Pot_Synthesis_Workflow start Start Materials: - β-ketoester - Formamide - NaOMe - Methanol reaction_vessel One-Pot Reaction Vessel start->reaction_vessel Add step1 Step 1: Pyrimidine Core Formation (Reflux, 4-6h) reaction_vessel->step1 intermediate Pyrimidin-4-ol Intermediate (Not Isolated) step1->intermediate step2 Step 2: In-situ Chlorination (NCS, 0°C to RT, 2-3h) intermediate->step2 workup Work-up & Purification - Precipitation - Filtration - Recrystallization/Chromatography step2->workup product Final Product: This compound Analog workup->product

Caption: Workflow for the one-pot synthesis of this compound analogs.

Caption: General reaction scheme for the one-pot synthesis.

Disclaimer: This application note provides a general protocol. Reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization for specific substrates. Appropriate safety precautions should be taken when handling all chemicals.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloropyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 5-Chloropyrimidin-4-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and established method for synthesizing this compound is through the condensation reaction of diethyl chloromalonate with formamidine or its salt, typically formamidine acetate. This reaction is followed by cyclization to form the pyrimidine ring.

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield?

Low yields in this synthesis can be attributed to several factors:

  • Purity of Starting Materials: The purity of diethyl chloromalonate and formamidine acetate is critical. Impurities in diethyl chloromalonate, such as the di-chlorinated byproduct, can lead to side reactions.

  • Reaction Conditions: Suboptimal reaction conditions, including the choice of base, solvent, reaction temperature, and time, can significantly impact the yield.

  • Product Purification: this compound can be challenging to purify due to its polarity and potential for tautomerism, leading to product loss during workup and isolation.

Q3: What are the common side products or impurities I should be aware of?

The primary impurity to be aware of is the formation of diethyl 2,2-dichloromalonate during the synthesis of the diethyl chloromalonate starting material. This can lead to the formation of undesired chlorinated pyrimidine byproducts. Other potential impurities can arise from incomplete reaction or degradation of the product under harsh reaction conditions.

Q4: How does tautomerism affect the characterization and purification of this compound?

This compound exists in a tautomeric equilibrium with 5-chloro-6-hydroxypyrimidin-4(3H)-one and 5-chloropyrimidine-4,6-diol. This can lead to broadened peaks in NMR spectra and difficulties in obtaining sharp melting points. During purification, the different tautomers may exhibit varying polarities, potentially causing streaking or poor separation during chromatography. It is often advantageous to handle the purification with an understanding that a mixture of tautomers may be present.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive formamidineUse freshly prepared formamidine or a high-quality commercial source of formamidine acetate.
Incomplete reactionIncrease the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect base or solventOptimize the base and solvent system. Sodium ethoxide in ethanol is a common and effective choice.
Formation of Multiple Products Impure diethyl chloromalonatePurify the diethyl chloromalonate by vacuum distillation before use to remove di-chlorinated impurities.
Side reactions due to high temperatureLower the reaction temperature and extend the reaction time.
Difficulty in Product Isolation Product is highly soluble in the reaction solventAfter the reaction, neutralize the mixture and cool it to induce precipitation. If the product remains in solution, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.
Product is an oil or fails to crystallize Presence of impuritiesPurify the crude product using column chromatography before attempting recrystallization.
Inappropriate recrystallization solventScreen for a suitable recrystallization solvent or solvent mixture. Water or ethanol-water mixtures are often good starting points.

Experimental Protocols

Synthesis of this compound from Diethyl Chloromalonate and Formamidine Acetate

This protocol details the condensation and cyclization reaction to form this compound.

Materials:

  • Diethyl chloromalonate (1 eq)

  • Formamidine acetate (1.1 eq)

  • Sodium ethoxide (2.5 eq)

  • Absolute Ethanol

  • Hydrochloric acid (for neutralization)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution to room temperature.

  • Addition of Reactants: To the stirred sodium ethoxide solution, add diethyl chloromalonate dropwise, maintaining the temperature below 30°C. After the addition is complete, add formamidine acetate in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with hydrochloric acid to a pH of approximately 7.

  • Isolation: Cool the neutralized mixture in an ice bath to induce precipitation of the crude product. Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Purification: Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure this compound. Dry the final product under vacuum.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the impact of different reaction parameters on the yield of this compound. This data is compiled from various experimental findings to guide optimization efforts.

Parameter Condition A Condition B Condition C Impact on Yield
Base Sodium MethoxideSodium EthoxidePotassium tert-butoxideSodium ethoxide generally provides a good balance of reactivity and handling, leading to higher yields.
Solvent MethanolEthanolTHFEthanol is the preferred solvent as it readily dissolves the reactants and facilitates the formation of the sodium ethoxide base.
Temperature (°C) 5078 (Reflux)100Refluxing in ethanol provides sufficient energy for the reaction to proceed to completion without significant product degradation.
Reaction Time (h) 2612A reaction time of 4-6 hours is typically sufficient for completion. Longer reaction times do not significantly increase the yield and may lead to byproduct formation.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation cluster_3 Purification start Prepare Sodium Ethoxide in Ethanol add_dcm Add Diethyl Chloromalonate start->add_dcm add_fa Add Formamidine Acetate add_dcm->add_fa reflux Reflux for 4-6 hours add_fa->reflux neutralize Neutralize with HCl reflux->neutralize precipitate Cool to induce precipitation neutralize->precipitate filter Vacuum filter and wash precipitate->filter recrystallize Recrystallize from Water/Ethanol filter->recrystallize dry Dry under vacuum recrystallize->dry end end dry->end Final Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G cluster_sm Starting Material Issues cluster_conditions Reaction Condition Issues cluster_workup Workup/Purification Issues start Low Yield Observed check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup and Purification start->check_workup sm_impure Impure Diethyl Chloromalonate? check_sm->sm_impure sm_inactive Inactive Formamidine? check_sm->sm_inactive cond_temp Incorrect Temperature? check_conditions->cond_temp cond_time Insufficient Reaction Time? check_conditions->cond_time cond_base Wrong Base/Solvent? check_conditions->cond_base workup_loss Product lost during workup? check_workup->workup_loss workup_purification Inefficient purification? check_workup->workup_purification sm_solution Purify by vacuum distillation sm_impure->sm_solution Yes sm_solution2 Use fresh reagent sm_inactive->sm_solution2 Yes cond_solution Optimize temperature cond_temp->cond_solution Yes cond_solution2 Increase reaction time cond_time->cond_solution2 Yes cond_solution3 Use Sodium Ethoxide/Ethanol cond_base->cond_solution3 Yes workup_solution Optimize neutralization and precipitation workup_loss->workup_solution Yes workup_solution2 Optimize recrystallization solvent workup_purification->workup_solution2 Yes

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

Technical Support Center: 5-Chloropyrimidin-4-ol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chloropyrimidin-4-ol derivatization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and modification of this compound derivatives.

Section 1: Troubleshooting Guides

This section offers solutions to specific problems encountered during common derivatization reactions involving this compound.

Guide 1: Controlling N- vs. O-Alkylation

A significant challenge in the derivatization of pyrimidin-4-ols is controlling the regioselectivity of alkylation. The molecule exists in a tautomeric equilibrium between the pyridin-4-ol and 4-pyridone forms, presenting two potential sites for alkylation: the ring nitrogen (N-alkylation) and the exocyclic oxygen (O-alkylation).[1][2]

Frequently Asked Question

Q: My alkylation reaction is giving me a mixture of N- and O-alkylated products. How can I favor one over the other?

A: The selectivity between N- and O-alkylation is influenced by several factors, including the properties of the alkylating agent, the choice of base, and the solvent system.[2][3][4] Nitrogen is generally less electronegative and more nucleophilic than oxygen, which often favors N-alkylation.[4] However, reaction conditions can be tuned to favor the desired isomer.

Troubleshooting & Optimization

The outcome of the reaction can be directed by applying principles from Pearson's Hard and Soft Acids and Bases (HSAB) theory.[4]

  • To Favor N-Alkylation (softer nucleophile): Use alkylating agents with soft leaving groups, such as methyl iodide.[4]

  • To Favor O-Alkylation (harder nucleophile): Use alkylating agents with hard leaving groups, such as dimethyl sulfate or methyl triflate.[4] The use of silver salts can also promote O-alkylation.[2][4]

The following diagram illustrates the decision-making process for controlling alkylation regioselectivity.

G start_node Start: Alkylation of This compound decision_node decision_node start_node->decision_node Choose Alkylating Agent & Conditions condition_node_N Conditions for N-Alkylation decision_node->condition_node_N  Soft Leaving Group  (e.g., -I, -Br) condition_node_O Conditions for O-Alkylation decision_node->condition_node_O Hard Leaving Group   (e.g., -OTs, -OTf, -SO4Me) or Ag+ salt condition_node condition_node outcome_node outcome_node outcome_node_N Major Product: N-Alkylated Isomer condition_node_N->outcome_node_N Favors reaction at softer nucleophilic site outcome_node_O Major Product: O-Alkylated Isomer condition_node_O->outcome_node_O Favors reaction at harder nucleophilic site G catalyst_node catalyst_node intermediate_node intermediate_node side_reaction_node side_reaction_node product_node product_node pd0 Pd(0)L2 oxidative_add Oxidative Addition (Ar-Cl) pd0->oxidative_add Ar-Cl transmetalation Transmetalation oxidative_add->transmetalation [Ar'B(OH)3]- reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Release Product product Ar-Ar' Product reductive_elim->product boronic_acid Ar'B(OH)2 + Base boronic_acid->transmetalation To Cycle protodeboronation Protodeboronation boronic_acid->protodeboronation H+ (e.g., from H2O) side_product Ar'-H protodeboronation->side_product G catalyst_node catalyst_node intermediate_node intermediate_node side_reaction_node side_reaction_node product_node product_node pd0 Pd(0)L2 oxidative_add Oxidative Addition Complex [L2Pd(Ar)(Cl)] pd0->oxidative_add Ar-Cl amine_complex Amine Coordination & Deprotonation oxidative_add->amine_complex + HNR2, Base amido_complex Arylpalladium Amido Complex [L2Pd(Ar)(NR2)] amine_complex->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim side_reaction Side Reactions (e.g., β-Hydride Elimination, Hydrodehalogenation) amido_complex->side_reaction reductive_elim->pd0 Regenerates Catalyst product Ar-NR2 Product reductive_elim->product side_product Ar-H side_reaction->side_product

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 5-Chloropyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the palladium-catalyzed cross-coupling of 5-chloropyrimidin-4-ol.

Troubleshooting Guide

Low to No Conversion

Low or no conversion is a common issue, often stemming from the reduced reactivity of the C-Cl bond and potential catalyst inhibition by the pyrimidinol moiety.

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium source is active. For Pd(II) pre-catalysts, in-situ reduction to Pd(0) is crucial. Use fresh, high-purity catalysts. Consider pre-formed catalysts for better consistency.
Catalyst Poisoning The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to deactivation. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) to shield the metal center.
Inhibition by Hydroxyl Group The acidic proton of the 4-hydroxyl group can interfere with the catalyst. Consider using a stronger base or a protecting group strategy for the hydroxyl function.
Inefficient Oxidative Addition The C-Cl bond is less reactive than C-Br or C-I bonds. Increase reaction temperature, use a more active catalyst system (e.g., with bulky, electron-rich ligands), or consider microwave irradiation to enhance reaction rates.
Poorly Degassed Solvent Oxygen can oxidize the active Pd(0) catalyst to inactive palladium oxides. Thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
Impure Reagents Impurities in starting materials or solvents can deactivate the catalyst. Use high-purity, anhydrous solvents and purify starting materials if necessary.
Side Product Formation

The formation of undesired products can complicate purification and reduce the yield of the target molecule.

Side Product Potential Cause & Mitigation
Homocoupling This can occur with the boronic acid (in Suzuki coupling) or the aryl halide. It is often promoted by the presence of oxygen. Ensure rigorous inert atmosphere conditions. Adjusting the stoichiometry of the reactants can also help.
Protodeboronation (Suzuki) The replacement of the boron group with a hydrogen atom is a common side reaction, especially under basic aqueous conditions. Using more stable boronic esters (e.g., pinacol esters) or minimizing water content can be beneficial.
Hydrodehalogenation The replacement of the chlorine atom with a hydrogen atom can compete with the desired cross-coupling. This may indicate that the reductive elimination is slow. A change in ligand or base might be necessary to accelerate the desired reaction pathway.
O-Arylation The hydroxyl group can potentially undergo arylation, leading to a diaryl ether byproduct. The choice of base and reaction conditions can influence the selectivity between C- and O-arylation. Weaker bases may favor C-arylation.

Frequently Asked Questions (FAQs)

Q1: Why is the cross-coupling of this compound challenging?

A1: The primary challenges are the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds and the presence of the 4-hydroxyl group. The hydroxyl group is acidic and can exist in tautomeric equilibrium with the pyrimidin-4-one form, which can influence the electronic properties of the ring and potentially coordinate with and inhibit the palladium catalyst.

Q2: What is a good starting point for optimizing a Suzuki-Miyaura coupling with this substrate?

A2: A good starting point would be to use a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) catalyst like Pd₂(dba)₃, in combination with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos. A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often effective. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.

Q3: How can I minimize catalyst poisoning from the pyrimidine nitrogens?

A3: Employing sterically hindered ligands is the most common strategy. These bulky ligands create a protective pocket around the palladium atom, which hinders the coordination of the pyrimidine nitrogen atoms while still allowing the catalytic cycle to proceed.

Q4: Should I protect the 4-hydroxyl group?

A4: This is a substrate-specific consideration. If you are observing significant side reactions related to the hydroxyl group (e.g., O-arylation) or persistent catalyst inhibition, a protecting group strategy may be necessary. Common protecting groups for hydroxyl functions include silyl ethers (e.g., TBDMS) or benzyl ethers, which can be removed under specific conditions.

Q5: What are the best practices for setting up the reaction to ensure reproducibility?

A5: The use of inert atmosphere techniques is critical. All glassware should be oven-dried, and the reaction should be set up under a positive pressure of an inert gas like argon or nitrogen using a Schlenk line or in a glovebox. Solvents must be anhydrous and thoroughly degassed.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines

Note: This table provides a starting point for optimization. Yields are highly dependent on the specific boronic acid and reaction conditions.

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)100 (MW)0.25~81
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)10012-2470-95
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)10018High
4Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Dioxane10012Moderate

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized starting point and will likely require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow start Start setup Reaction Setup: - this compound - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert reagents Add Catalyst, Ligand, and Degassed Solvent inert->reagents reaction Heat and Stir (e.g., 80-110 °C) reagents->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool, Dilute - Wash monitor->workup Complete purify Purification: (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Troubleshooting_Logic start Low/No Yield check_catalyst Check Catalyst System: - Fresh/Active Catalyst? - Appropriate Ligand? start->check_catalyst check_conditions Review Reaction Conditions: - Temperature too low? - Insufficiently degassed? start->check_conditions check_reagents Examine Reagents: - Purity of starting materials? - Stability of boronic acid? start->check_reagents optimize_catalyst Optimize: - Increase catalyst loading - Screen different ligands check_catalyst->optimize_catalyst Action optimize_conditions Optimize: - Increase temperature - Improve degassing technique check_conditions->optimize_conditions Action purify_reagents Action: - Purify starting materials - Use boronic ester check_reagents->purify_reagents Action end Improved Yield optimize_catalyst->end Re-run optimize_conditions->end Re-run purify_reagents->end Re-run

Caption: A logical workflow for troubleshooting low-yield reactions.

preventing hydrolysis of 5-Chloropyrimidin-4-ol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Chloropyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the hydrolysis of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

This compound is a versatile heterocyclic compound used as an intermediate in pharmaceutical synthesis.[1] It exists in a tautomeric equilibrium with 5-chloro-4(3H)-pyrimidinone. The presence of the chloro-substituent, an electron-withdrawing group, makes the pyrimidine ring susceptible to nucleophilic attack, including by water or hydroxide ions, which leads to hydrolysis. This process replaces the chloro group with a hydroxyl group, forming an undesired byproduct. Storing the compound away from moisture is crucial.[1]

Q2: Under what conditions is hydrolysis of this compound most likely to occur?

Hydrolysis is significantly influenced by pH and temperature. It is more rapid under neutral to alkaline conditions and at elevated temperatures. Acidic conditions can also promote hydrolysis, although often to a lesser extent than basic conditions. The presence of water in the reaction mixture is the primary prerequisite for hydrolysis.

Q3: How can I detect if hydrolysis has occurred during my reaction?

Hydrolysis can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The hydrolyzed product, 5-hydroxypyrimidin-4-ol, will have a different polarity and mass than the starting material. You will likely observe a new, more polar spot on your TLC plate or a new peak with the corresponding mass in your LC-MS analysis.

Q4: Can I use a protecting group to prevent hydrolysis?

Yes, protecting the 4-oxo/hydroxyl group can be an effective strategy to prevent unwanted side reactions, including hydrolysis, especially if the reaction conditions are harsh. The choice of protecting group will depend on the specific reaction conditions you plan to use.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Low yield of desired product and presence of a more polar byproduct. Hydrolysis of the starting material or product.1. Ensure anhydrous conditions: Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Control the pH: If a base is required, use a non-aqueous, non-nucleophilic base (e.g., potassium carbonate, cesium carbonate). Avoid strong aqueous bases like NaOH or KOH.3. Lower the reaction temperature: If the reaction allows, perform it at a lower temperature to reduce the rate of hydrolysis.4. Use a protecting group: Protect the 4-oxo/hydroxyl group before the reaction.
Inconsistent reaction outcomes. Variable amounts of water in reagents or solvents.1. Use freshly distilled or commercially available anhydrous solvents. 2. Dry all reagents thoroughly before use. 3. Maintain a consistent experimental setup and procedure.
Difficulty in purifying the product from the hydrolyzed byproduct. Similar polarities of the product and byproduct.1. Optimize the reaction to minimize hydrolysis. 2. Employ a different chromatographic technique (e.g., preparative HPLC) or a different solvent system for column chromatography to improve separation.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the effect of different solvents on the yield of a Suzuki coupling reaction with a dichloropyrimidine, illustrating the importance of solvent choice in minimizing side reactions like hydrolysis.

Solvent Yield (%) Notes
1,4-Dioxane71Non-polar aprotic solvent, generally good for Suzuki couplings and minimizes hydrolysis.[2]
Isopropanol64Less polar protic solvent, can be effective but may lead to some hydrolysis.[2]
THF55Aprotic solvent, but can contain water if not properly dried.
DMF48Polar aprotic solvent, can be hygroscopic.
Methanol<10Polar protic solvent, likely to promote hydrolysis.[2]
Water<5Promotes significant hydrolysis.[2]

Data adapted from a study on 2,4-dichloropyrimidine, which demonstrates a similar reactivity pattern.[2]

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup

This protocol is recommended for most reactions involving this compound to minimize hydrolysis.

Materials:

  • Round-bottom flask and condenser (oven-dried at 120 °C for at least 4 hours)

  • Septa and needles

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Anhydrous solvents and reagents

Procedure:

  • Assemble the oven-dried glassware while still hot and immediately place under an inert atmosphere.

  • Allow the glassware to cool to room temperature under the inert atmosphere.

  • Add this compound and other solid reagents to the flask under a positive flow of inert gas.

  • Add anhydrous solvents via a syringe or cannula.

  • If heating is required, use an oil bath and maintain the inert atmosphere throughout the reaction.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature before quenching or work-up.

Protocol 2: O-Alkylation of this compound (Protecting Group Introduction)

This protocol describes the introduction of a benzyl group as a protecting group for the 4-hydroxyl group.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous acetone or acetonitrile

  • Standard anhydrous reaction setup (as in Protocol 1)

Procedure:

  • To a flask containing this compound (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) under an inert atmosphere, add anhydrous acetone.

  • Stir the suspension and add benzyl bromide (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-(benzyloxy)-5-chloropyrimidine.

Visualizations

Hydrolysis_Pathway This compound This compound Reaction_Conditions H2O, Base (e.g., OH-) or Heat This compound->Reaction_Conditions Hydrolysis_Product 5-Hydroxypyrimidin-4-ol (Byproduct) Reaction_Conditions->Hydrolysis_Product

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow start Low Reaction Yield? check_hydrolysis Presence of polar byproduct (via TLC/LC-MS)? start->check_hydrolysis anhydrous Use Anhydrous Conditions check_hydrolysis->anhydrous Yes other_issues Investigate other side reactions check_hydrolysis->other_issues No ph_control Control pH (non-aqueous base) anhydrous->ph_control lower_temp Lower Reaction Temperature ph_control->lower_temp protecting_group Consider Protecting Group lower_temp->protecting_group end Improved Yield protecting_group->end other_issues->end

Caption: Troubleshooting workflow for low reaction yields.

References

challenges in the purification of 5-Chloropyrimidin-4-ol products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Chloropyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities may include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Reagents: Residual acids, bases, or coupling agents.

  • Byproducts: Compounds formed from side reactions, such as over-chlorination or hydrolysis of the chloro group.

  • Solvents: Residual solvents from the reaction or initial work-up.

Q2: My purified this compound product is discolored. What could be the cause?

A2: Discoloration, often appearing as a yellow or brownish tint, can be due to the presence of trace impurities, degradation products, or residual solvents. It is crucial to identify the source of the color and select an appropriate purification method to remove it.

Q3: I am observing a low yield after purification. What are the potential reasons?

A3: Low recovery of this compound can be attributed to several factors, including:

  • Suboptimal Crystallization Conditions: Using a solvent in which the product is too soluble, even at low temperatures.

  • Product Loss During Transfers: Multiple transfer steps can lead to significant material loss.

  • Inappropriate Chromatography Conditions: Using a solvent system that either does not elute the product effectively or causes it to co-elute with impurities.

  • Product Degradation: The compound may be sensitive to the purification conditions (e.g., pH, temperature).

Q4: How can I assess the purity of my this compound product?

A4: Several analytical techniques can be employed to determine the purity of your product. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying impurities. Other useful techniques include Thin-Layer Chromatography (TLC) for a quick purity check, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any major impurities.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.1. Add a small amount of a co-solvent in which the compound is less soluble. 2. Try a different solvent with a lower boiling point. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Seed the solution with a pure crystal of the product.
No crystal formation upon cooling The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution in an ice bath or freezer. 3. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists.
Poor recovery of crystals The compound has significant solubility in the cold solvent.1. Ensure the solution is cooled to a sufficiently low temperature. 2. Minimize the amount of cold solvent used for washing the crystals. 3. Consider a different solvent or solvent system.
Crystals are discolored or contain visible impurities Inefficient removal of impurities during the crystallization process.1. Perform a hot filtration to remove any insoluble impurities before cooling. 2. Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. 3. A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities Inappropriate solvent system (mobile phase) or stationary phase.1. Optimize the mobile phase polarity. A good starting point for silica gel is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). 2. Perform TLC analysis with various solvent systems to find the optimal separation conditions before running the column. 3. Consider using a different stationary phase if baseline separation cannot be achieved on silica gel.
Product does not elute from the column The mobile phase is not polar enough to move the compound.1. Gradually increase the polarity of the mobile phase. 2. If the product is highly polar, a reverse-phase column might be more suitable.
Streaking or tailing of the product band The compound is interacting too strongly with the stationary phase, or the column is overloaded.1. Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine, depending on the nature of your compound). 2. Reduce the amount of crude product loaded onto the column.
Cracking of the silica gel bed Improper packing of the column or running the solvent too fast.1. Ensure the silica gel is packed uniformly as a slurry. 2. Apply gentle pressure to run the column and avoid sudden changes in flow rate.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a gradient of ethyl acetate in hexane)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a TLC method to determine the optimal eluent for separation. Spot the crude material on a TLC plate and develop it in various solvent systems. The ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography recrystallization->column_chromatography Further Purification Needed pure_product Pure this compound recrystallization->pure_product High Purity column_chromatography->recrystallization Further Purification Needed column_chromatography->pure_product High Purity tlc TLC hplc HPLC nmr NMR pure_product->tlc pure_product->hplc pure_product->nmr

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_crystallization cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_no_crystals Solutions for No Crystals start Crude Product Dissolved in Hot Solvent cool_solution Cool Solution start->cool_solution oiling_out Product Oils Out cool_solution->oiling_out Problem no_crystals No Crystals Form cool_solution->no_crystals Problem crystals_form Crystals Form cool_solution->crystals_form Success add_cosolvent Add Anti-Solvent oiling_out->add_cosolvent change_solvent Change Solvent oiling_out->change_solvent scratch_flask Scratch Flask oiling_out->scratch_flask concentrate Concentrate Solution no_crystals->concentrate cool_further Cool Further no_crystals->cool_further add_anti_solvent_2 Add Anti-Solvent no_crystals->add_anti_solvent_2 add_cosolvent->cool_solution change_solvent->cool_solution scratch_flask->cool_solution concentrate->cool_solution cool_further->cool_solution add_anti_solvent_2->cool_solution

Caption: Troubleshooting logic for common crystallization problems.

Technical Support Center: Troubleshooting SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their SNAr experiments.

Troubleshooting Guide

This guide addresses common issues encountered during SNAr reactions in a question-and-answer format, providing actionable solutions to improve reaction outcomes.

Q1: My SNAr reaction shows low or no conversion. What are the primary factors I should investigate?

A1: Low conversion in an SNAr reaction can often be attributed to one or more of the following factors:

  • Insufficient Aromatic Ring Activation: The aromatic ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3][4][5] If your substrate lacks adequate activation, the reaction will be sluggish or may not proceed at all.

  • Poor Leaving Group: The nature of the leaving group significantly impacts the reaction rate. While seemingly counterintuitive compared to SN2 reactions, the reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I.[1] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[1][6]

  • Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred as they effectively solvate the cation of the nucleophile's salt, leaving the nucleophile "naked" and more reactive.[1] Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction.[1][7]

  • Low Reaction Temperature: Many SNAr reactions have a significant activation energy barrier and require heating to proceed at a reasonable rate.[1] If the reaction is performed at room temperature with no observed conversion, gradually increasing the temperature while monitoring the reaction progress is a recommended strategy.[1]

  • Weak Nucleophile: The strength of the nucleophile can influence the reaction rate. While the nucleophile is not involved in the rate-determining step of SN1 reactions, stronger nucleophiles generally favor SNAr reactions.[8]

Q2: I am observing multiple spots on my TLC, suggesting the formation of side products. What are common side reactions, and how can they be minimized?

A2: The formation of side products is a common challenge in SNAr reactions. Here are some potential side reactions and how to mitigate them:

  • Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent itself may compete with your intended nucleophile.[1] It is advisable to use a non-reactive, polar aprotic solvent.

  • Di-substitution: If your aromatic substrate contains more than one leaving group, you may observe double substitution. To favor mono-substitution, you can use a stoichiometric amount of the nucleophile or even a slight excess of the electrophile and carefully monitor the reaction's progress.[1]

  • Hydrolysis: The presence of water in the reaction mixture, especially under basic conditions and at elevated temperatures, can lead to the hydrolysis of sensitive functional groups (e.g., esters, nitriles) on either the starting material or the product.[1] Using anhydrous solvents and reagents is crucial to prevent this.

  • Benzyne Formation: Under very strong basic conditions (e.g., NaNH₂), an elimination-addition mechanism proceeding through a reactive benzyne intermediate can occur, potentially leading to a mixture of regioisomers.[1][2][5] This is more prevalent with unactivated aryl halides. If you suspect benzyne formation, consider using a weaker base.

Q3: My product is difficult to purify from the reaction mixture. What are some effective work-up and purification strategies?

A3: Purification of SNAr reaction products can be challenging, particularly due to the presence of high-boiling polar aprotic solvents like DMSO or DMF. Here are some suggested strategies:

  • Aqueous Work-up: For many SNAr reactions, a simple aqueous work-up can be effective. Cooling the reaction mixture may precipitate the product, which can then be collected by filtration.[9] The solid can be washed with water and a suitable organic solvent to remove impurities.

  • Extraction: If the product is soluble in a water-immiscible organic solvent, extraction can be used to separate it from the high-boiling reaction solvent. Multiple extractions may be necessary for efficient separation.

  • Recrystallization: Recrystallization from an appropriate solvent system is a powerful technique for purifying solid products and removing minor impurities.[1]

Frequently Asked Questions (FAQs)

Q: How do electron-withdrawing groups (EWGs) activate the aromatic ring for SNAr?

A: Electron-withdrawing groups increase the reactivity of the haloarene towards nucleophilic substitution by decreasing the electron density of the aromatic ring.[10] This makes the ring more electrophilic and thus more susceptible to attack by a nucleophile.[3][10] EWGs at the ortho and para positions are particularly effective because they can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[2][3][5]

Q: Why is fluoride often the best leaving group in SNAr reactions?

A: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex, not the subsequent elimination of the leaving group.[5][6][11] Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic, thus accelerating the nucleophilic attack.[1][6]

Q: What is a Meisenheimer complex?

A: A Meisenheimer complex is the resonance-stabilized, negatively charged intermediate formed during a nucleophilic aromatic substitution reaction.[4][12] It is formed when the nucleophile adds to the aromatic ring, temporarily disrupting the aromaticity.[13]

Q: How can I monitor the progress of my SNAr reaction?

A: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of SNAr reactions. By comparing the reaction mixture to the starting materials, you can observe the consumption of reactants and the formation of the product.[1] For more quantitative analysis, techniques such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]

Data Presentation

Table 1: Effect of Leaving Group on Relative Rate of SNAr Reaction

Leaving Group (X in 2,4-dinitrophenyl-X)Relative Rate
F312
Cl1.0
Br0.8
I0.4

Data is generalized and illustrates the typical trend for SNAr reactions.

Table 2: Effect of Solvent on SNAr Reaction Rate

SolventDielectric Constant (ε)Relative RateSolvent Type
Methanol331Polar Protic
Acetonitrile385000Polar Aprotic
DMF372800Polar Aprotic
DMSO491300Polar Aprotic

Data is for the reaction of piperidine with 2,4-dinitrochlorobenzene and highlights the significant rate enhancement in polar aprotic solvents.[1]

Experimental Protocols

General Procedure for a Laboratory-Scale SNAr Reaction:

This protocol describes the synthesis of N-(2,4-dinitrophenyl)piperidine as a representative example.

Materials:

  • 2,4-Dinitrochlorobenzene

  • Piperidine

  • Ethanol (or a suitable polar aprotic solvent like DMF or DMSO for less reactive substrates)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve 2,4-dinitrochlorobenzene in ethanol.

  • Add a stoichiometric equivalent of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

SNAr_Mechanism SNAr Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ArylHalide Aryl Halide (with EWG) Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer Addition (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Aromatic Product Meisenheimer->Product Elimination (Fast) LeavingGroup Leaving Group (X⁻) Meisenheimer->LeavingGroup Troubleshooting_SNAr Troubleshooting Logic for Low SNAr Conversion Start Low Conversion in SNAr Reaction CheckActivation Is the aromatic ring sufficiently activated (ortho/para EWGs)? Start->CheckActivation CheckLG Is the leaving group optimal (F > Cl > Br > I)? CheckActivation->CheckLG Yes SolutionActivation Consider a more electron-deficient substrate. CheckActivation->SolutionActivation No CheckSolvent Is a polar aprotic solvent being used (e.g., DMSO, DMF)? CheckLG->CheckSolvent Yes SolutionLG Switch to a more reactive leaving group (e.g., fluoro-derivative). CheckLG->SolutionLG No CheckTemp Has the reaction temperature been optimized? CheckSolvent->CheckTemp Yes SolutionSolvent Change to a suitable polar aprotic solvent. CheckSolvent->SolutionSolvent No CheckNucleophile Is the nucleophile strong enough? CheckTemp->CheckNucleophile Yes SolutionTemp Increase reaction temperature incrementally. CheckTemp->SolutionTemp No SolutionNucleophile Use a stronger nucleophile or consider base catalysis. CheckNucleophile->SolutionNucleophile No

References

solvent selection for optimizing 5-Chloropyrimidin-4-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions with 5-Chloropyrimidin-4-ol. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a specific focus on solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of reactivity for this compound?

A1: this compound is a versatile intermediate primarily used in pharmaceutical synthesis.[1] Its key reactive feature is the chloro substituent, which readily participates in nucleophilic aromatic substitution (SNAr) reactions.[1] The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles at the carbon atom bearing the chlorine atom. Many SNAr reactions on such heterocyclic systems are believed to proceed through a concerted mechanism rather than a stepwise addition-elimination pathway.[2]

Q2: My this compound is not dissolving. What solvents should I use?

A2: this compound demonstrates moderate solubility in polar organic solvents and has limited solubility in water.[1] For reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are often effective. In some cases, alcoholic solvents like ethanol or isopropanol can be used, but care must be taken to minimize potential side reactions like solvolysis.[3] A solvent miscibility chart can also be helpful for creating solvent mixtures.

Q3: What are the most critical solvent properties to consider for optimizing my reaction?

A3: The choice of solvent is crucial and can significantly impact reaction rate and yield. Key properties to consider include:

  • Polarity and Dielectric Constant: Polar solvents are generally preferred as they can stabilize the polar transition state of the SNAr reaction, thus increasing the reaction rate.[3][4]

  • Solvent Type (Protic vs. Aprotic): Aprotic solvents (e.g., DMF, DMSO, ACN) are often superior for SNAr reactions as they do not solvate the nucleophile as strongly as protic solvents (e.g., water, ethanol), leaving it more "naked" and reactive. Protic solvents can form hydrogen bonds with the nucleophile, decreasing its nucleophilicity.

  • Boiling Point: The solvent's boiling point determines the maximum temperature at which a reaction can be run at atmospheric pressure. Higher temperatures can increase the reaction rate but may also lead to degradation or unwanted side products.

Q4: I am observing a significant amount of a byproduct. What could be the cause?

A4: The formation of byproducts is a common issue. In reactions involving this compound, a frequent side reaction is solvolysis, where the solvent molecule (especially if it is nucleophilic, like water or an alcohol) reacts with the starting material.[3] This is more prevalent in protic solvents and at higher temperatures. Another possibility is degradation of the starting material or product under harsh conditions (e.g., high heat, strong acid/base).[5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge that can stem from several factors.

Potential Cause: Poor Solubility of Reactants

  • Troubleshooting: If your starting materials are not fully dissolved, the reaction will be slow and incomplete. Ensure you are using a solvent that can dissolve all reactants. Consider gently heating the mixture or using a co-solvent system. A systematic screening of solvents is the most effective approach.[5]

Potential Cause: Suboptimal Reaction Temperature

  • Troubleshooting: Many SNAr reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for product formation and potential degradation using a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

Potential Cause: Competing Side Reactions (Solvolysis)

  • Troubleshooting: If you are using a protic solvent like ethanol or methanol, the solvent itself may act as a nucleophile, leading to an unwanted ether byproduct.[3]

    • Solution 1: Switch to a polar aprotic solvent such as DMF, DMSO, or ACN.

    • Solution 2: If a protic solvent is necessary, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to minimize the competing solvolysis.

start Problem: Low Reaction Yield cause1 Potential Cause: Poor Solubility start->cause1 cause2 Potential Cause: Side Reactions (e.g., Solvolysis) start->cause2 cause3 Potential Cause: Suboptimal Temp. or Time start->cause3 sol1 Solution: - Screen Solvents (DMF, ACN) - Use Co-solvent - Gentle Heating cause1->sol1 sol2 Solution: - Switch to Aprotic Solvent - Lower Reaction Temp. cause2->sol2 sol3 Solution: - Increase Temperature - Extend Reaction Time - Monitor by TLC/LCMS cause3->sol3

Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Reaction Fails to Go to Completion

Potential Cause: Insufficient Reaction Time or Temperature

  • Troubleshooting: Monitor the reaction's progress using TLC or LCMS. If starting material is still present after the initially planned duration, extend the reaction time. If the reaction is stalled, a moderate increase in temperature may be required to overcome the activation energy barrier.[5]

Potential Cause: Deactivated Nucleophile

  • Troubleshooting: If the reaction is performed under acidic conditions, the nucleophile (especially if it's an amine) can be protonated, which deactivates it.[3] Ensure the reaction medium is neutral or basic. The addition of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate, is often necessary to neutralize the HCl generated during the reaction.

Data Presentation: Solvent Properties

The selection of an appropriate solvent is critical. The table below summarizes the properties of common solvents used in nucleophilic aromatic substitution reactions.

Table 1: Properties of Common Solvents for SNAr Reactions

Solvent Type Dielectric Constant (ε at 20°C) Boiling Point (°C)
Dimethylformamide (DMF) Polar Aprotic 36.7 153
Dimethyl Sulfoxide (DMSO) Polar Aprotic 47.2 189
Acetonitrile (ACN) Polar Aprotic 37.5 82
Tetrahydrofuran (THF) Polar Aprotic 7.5 66
Ethanol (EtOH) Polar Protic 24.6 78
2-Propanol (IPA) Polar Protic 19.9 82

| Water (H₂O) | Polar Protic | 80.1 | 100 |

Table 2: Illustrative Example of Solvent Effects on SNAr of this compound with a Generic Amine (R-NH₂)

Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
DMF 80 4 >95% Excellent solubility and rate.
DMSO 80 4 >95% High boiling point, harder to remove.
ACN 80 12 85% Good option, lower boiling point.
Ethanol 80 24 60% Slower rate, solvolysis byproduct observed.

| THF | 65 | 48 | <20% | Low polarity, poor reaction rate. |

Note: Data in Table 2 are illustrative and intended to show general trends. Actual results will vary based on the specific nucleophile and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for reacting this compound with an amine nucleophile.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 eq).

  • Solvent Addition: Add the chosen anhydrous polar aprotic solvent (e.g., DMF or ACN) to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If using DMF or DMSO, the mixture can often be poured into water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Solvent Screening Workflow

A solvent screening experiment is essential for optimizing reaction conditions.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 1. Dispense Reactants (Substrate, Nucleophile, Base) into separate vials prep2 2. Add a different solvent to each vial (e.g., DMF, ACN, DMSO, EtOH) prep1->prep2 react 3. Seal vials and heat the reaction block to the desired temperature prep2->react analysis1 4. After a set time, quench aliquots from each vial react->analysis1 analysis2 5. Analyze by LCMS or HPLC to determine conversion/yield analysis1->analysis2 analysis3 6. Compare results to identify the optimal solvent analysis2->analysis3

Caption: Experimental workflow for solvent screening.

Reaction Mechanism Visualization

The diagram below illustrates the general concerted mechanism for the SNAr reaction, highlighting the role of the solvent.

Caption: General concerted SNAr mechanism on this compound.

References

managing regioselectivity in reactions with 5-Chloropyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on managing regioselectivity in reactions involving 5-Chloropyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and why is regioselectivity a challenge?

A1: The main challenge arises because this compound exists as a mixture of two tautomers in equilibrium: the pyrimidin-4-ol form and the pyrimidin-4(3H)-one form. This equilibrium makes the molecule an ambident nucleophile , meaning it has multiple sites that can react with electrophiles. The primary nucleophilic sites are the N1 and N3 ring nitrogens and the exocyclic oxygen at the C4 position. The chlorine at C5 is generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to halogens at the C2 or C4 positions.[1][2]

Caption: Tautomerism and reactive sites of this compound.

Q2: How can I selectively control for N-alkylation versus O-alkylation?

A2: Controlling the site of alkylation is a classic synthetic challenge that can be managed by carefully selecting reaction conditions.[3] The outcome depends on factors like the solvent, the base used, and the nature of the alkylating agent, which can be understood using principles like the Hard and Soft Acids and Bases (HSAB) theory.[4] Nitrogen is a "softer" nucleophile, while oxygen is "harder."

  • For N-Alkylation (softer site): Use a "soft" alkylating agent (e.g., Alkyl iodides) in a polar aprotic solvent (e.g., DMF, DMSO) with a strong base (e.g., NaH, K₂CO₃).[4][5]

  • For O-Alkylation (harder site): Use a "hard" alkylating agent (e.g., Alkyl sulfates, triflates) or utilize a silver salt (e.g., Ag₂O) of the pyrimidine.[4][5] Reactions with hard electrophiles often proceed better in less polar solvents.

Q3: Under what conditions will the chlorine at the C5 position undergo substitution?

A3: The C5 halogen on a pyrimidine ring is significantly less reactive to nucleophilic aromatic substitution (SNAr) than halogens at the C2, C4, and C6 positions. This is because the intermediate Meisenheimer complex is not as well stabilized by the ring nitrogens. Reaction at C5 typically requires harsh conditions or the presence of strong electron-withdrawing groups on the pyrimidine ring, which is not the case for this compound. For most standard nucleophilic substitution reactions, the N1/N3/O4 sites will react preferentially.

Troubleshooting Guides

Problem: My reaction is producing an inseparable mixture of N- and O-alkylated products.

Potential Cause Solution Rationale
Intermediate Hardness of Electrophile Switch to a definitively "harder" or "softer" electrophile. For N-alkylation, change from an alkyl bromide to an alkyl iodide. For O-alkylation, use an alkyl triflate.[4]This aligns the electrophile's properties with the desired nucleophilic site (soft-soft for N, hard-hard for O) according to HSAB theory.[4]
Solvent Choice To favor N-alkylation, ensure your solvent is polar aprotic (e.g., DMF, DMSO). To favor O-alkylation, consider less polar solvents like benzene or dioxane, especially when using silver salts.[5]Polar aprotic solvents solvate the cation but leave the anion (nucleophile) highly reactive, favoring the more nucleophilic nitrogen.
Base/Counter-ion To promote O-alkylation, try replacing a sodium or potassium base with a silver salt like silver(I) oxide (Ag₂O) or silver carbonate (Ag₂CO₃).[5]The silver ion coordinates preferentially with the harder oxygen atom, directing the electrophile to that site.

Problem: My reaction is not proceeding or the yield is very low.

Potential Cause Solution Rationale
Insufficiently Strong Base Ensure the base is strong enough to deprotonate the pyrimidinol. For N-alkylation in DMF, sodium hydride (NaH) is often more effective than potassium carbonate (K₂CO₃).The pKa of the N-H or O-H bond must be overcome to generate the reactive anion.
Low Reaction Temperature Gradually increase the reaction temperature. Many alkylations on heterocyclic systems require heating (e.g., 60-100 °C) to proceed at a reasonable rate.Provides the necessary activation energy for the substitution reaction.
Poor Solubility If using a weaker base like K₂CO₃, ensure it is finely powdered. Consider adding a phase-transfer catalyst (e.g., TBAB) if the reaction is biphasic.Increases the effective concentration of the base and nucleophile in the reaction phase.

Data Presentation

The choice of reaction conditions is critical for directing the regioselectivity of alkylation reactions. The following table summarizes expected outcomes based on these choices.

Table 1: Influence of Reaction Conditions on N- vs. O-Alkylation Regioselectivity

Desired ProductSolvent TypeRecommended SolventsBaseElectrophile (Alkylating Agent)Expected Major Isomer
N-Alkylated Polar AproticDMF, DMSO, AcetonitrileNaH, K₂CO₃"Soft" (e.g., CH₃I, Benzyl-Br)N1/N3-alkylated
O-Alkylated Nonpolar / Less PolarBenzene, Toluene, DioxaneAg₂O, Ag₂CO₃"Soft" or "Hard"O4-alkylated
O-Alkylated Polar AproticDMF, AcetonitrileK₂CO₃, Cs₂CO₃"Hard" (e.g., (CH₃)₂SO₄, MeOTf)O4-alkylated

Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation

This protocol is optimized for producing the N-alkylated derivative as the major product.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a 0.1-0.5 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-60 °C.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Experimental workflow for selective N-alkylation.

Protocol 2: General Procedure for Selective O-Alkylation

This protocol is designed to favor the formation of the O-alkylated product.

  • Preparation: To a round-bottom flask protected from light (wrapped in aluminum foil), add this compound (1.0 eq) and silver(I) oxide (Ag₂O, 1.5 eq).

  • Solvent & Reagent Addition: Add benzene or toluene. Add the alkylating agent (e.g., methyl iodide, 1.5 eq).

  • Reaction: Heat the mixture to reflux (80-110 °C depending on solvent) and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove silver salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography to isolate the O-alkylated product.

Analytical Characterization

Q4: How can I reliably distinguish between N- and O-alkylated isomers?

A4: Unambiguous structure determination is critical and is best achieved using a combination of NMR spectroscopy techniques.[3][6]

  • ¹³C NMR: The chemical shift of the carbon atom in the newly introduced alkyl group is highly diagnostic. A methylene carbon attached to an oxygen (-O-CH₂-) will be significantly downfield (e.g., 65-75 ppm) compared to a methylene carbon attached to a nitrogen (-N-CH₂-) (e.g., 40-50 ppm).[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons over 2-3 bonds. For an N-alkylated product, you will see a correlation from the N-CH₂ protons to the C4 and C2 carbons of the pyrimidine ring. For an O-alkylated product, you will see a correlation from the O-CH₂ protons to the C4 carbon only.

  • ROESY/NOESY (Rotational/Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity. For an N1-alkylated product, a correlation between the N1-CH₂ protons and the C6-H proton would be expected.

Start Mixture of Isomers NMR Acquire NMR Spectra (1H, 13C, HMBC) Start->NMR CheckC13 Check ¹³C Shift of -CH₂- NMR->CheckC13 O_Alkylated O-Alkylated (δ ≈ 65-75 ppm) CheckC13->O_Alkylated High ppm N_Alkylated N-Alkylated (δ ≈ 40-50 ppm) CheckC13->N_Alkylated Low ppm ConfirmHMBC Confirm with HMBC O_Alkylated->ConfirmHMBC N_Alkylated->ConfirmHMBC StructureO Structure Confirmed: O-Alkylated Isomer ConfirmHMBC->StructureO Correlation to C4 only StructureN Structure Confirmed: N-Alkylated Isomer ConfirmHMBC->StructureN Correlation to C2 & C4/C6

Caption: Logic for differentiating isomers using NMR spectroscopy.

References

Technical Support Center: 5-Chloropyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Chloropyrimidin-4-ol derivatives.

Section 1: Frequently Asked Questions (FAQs) - Common Solubility Issues

Q1: Why do my this compound derivatives have such poor aqueous solubility?

A1: The limited aqueous solubility of pyrimidine derivatives, including this compound, is often attributed to several physicochemical factors. The planar structure of the pyrimidine ring can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[1] Additionally, many derivatives in this class are lipophilic (hydrophobic) and may have a high molecular weight, which further reduces their solubility in aqueous solutions.[1]

Q2: My compound precipitates immediately when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?

A2: This common phenomenon is known as "crashing out." It occurs because the compound's concentration exceeds its solubility limit in the final aqueous environment once the highly effective organic solvent (DMSO) is diluted.[1][2] To prevent this, you can try reducing the final concentration of the compound, using a pre-warmed aqueous buffer (e.g., 37°C), or incorporating a co-solvent or surfactant into the final solution.[1]

Q3: I've managed to dissolve my compound, but the solution is cloudy or appears to be a suspension. Is this acceptable for my assay?

A3: A cloudy or suspended solution indicates that the compound has not fully dissolved and has likely exceeded its solubility limit in the co-solvent/aqueous mixture.[1] This is not ideal for most biological assays as it can lead to inaccurate and poorly reproducible results.[3] The undissolved particles can interfere with optical measurements (e.g., in fluorescence-based assays) and do not represent the true concentration of the drug available to the biological target.[2][3]

Q4: Can adjusting the pH of my buffer improve the solubility of my this compound derivative?

A4: Yes, for ionizable compounds, pH adjustment can significantly impact solubility.[4][5] this compound and its derivatives can act as weak acids or bases. Adjusting the pH of the buffer to a point where the compound is in its more soluble, ionized (charged) form can dramatically increase its solubility.[1][5] It is crucial to determine the pKa of your specific derivative to select the optimal pH range.

Q5: I've noticed the activity of my compound decreases over time when stored in DMSO. Why is this happening?

A5: Some pyrimidine derivatives can be unstable in DMSO, undergoing oxidation or condensation reactions that lead to degradation.[3] The presence of even small amounts of water in the DMSO can accelerate this degradation.[3] To mitigate this, it is recommended to use anhydrous, high-purity DMSO, prepare fresh stock solutions before use, and store aliquots at -80°C under an inert atmosphere to minimize freeze-thaw cycles and exposure to air and moisture.[3]

Section 2: Troubleshooting Guides

This section provides systematic workflows to address common experimental problems.

Guide 1: Troubleshooting Compound Precipitation Upon Dilution

This guide helps diagnose and solve the issue of a compound "crashing out" of solution when an organic stock is diluted into an aqueous buffer.

G start Start: Compound precipitates from DMSO stock in aqueous buffer check_conc Is the final compound concentration as low as possible? start->check_conc reduce_conc Action: Reduce final concentration in the assay. check_conc->reduce_conc No check_dmso Is the final DMSO concentration <0.5%? check_conc->check_dmso Yes reduce_conc->check_dmso intermediate_dil Action: Prepare an intermediate dilution in media/buffer before the final dilution. check_dmso->intermediate_dil No check_temp Did you use pre-warmed (e.g., 37°C) aqueous buffer? check_dmso->check_temp Yes intermediate_dil->check_temp use_cosolvent Action: Increase co-solvent percentage or add a surfactant (e.g., Tween-20). success Result: Clear Solution use_cosolvent->success Problem Solved fail Issue Persists: Consider advanced formulation (e.g., Solid Dispersion, Cyclodextrin) use_cosolvent->fail Problem Not Solved check_temp->use_cosolvent Yes warm_buffer Action: Pre-warm the aqueous buffer before adding the compound. check_temp->warm_buffer No warm_buffer->use_cosolvent

Caption: Troubleshooting workflow for addressing compound precipitation.

Section 3: Key Solubility Enhancement Techniques & Protocols

This section details common laboratory techniques to improve the solubility of this compound derivatives.

Co-solvency

The addition of a water-miscible organic solvent (co-solvent) can significantly increase the solubility of lipophilic compounds.[6] However, the concentration must be carefully optimized to avoid toxicity in biological assays.[4]

Table 1: Common Co-solvents for In Vitro Assays

Co-solvent Typical Starting Concentration (%) Maximum Recommended Concentration (%) Notes
DMSO < 0.1 < 0.5 Can be cytotoxic at higher concentrations; check for compound stability.[2][3]
Ethanol 0.5 < 2.0 Can affect enzyme activity and cell viability.
PEG 400 1.0 < 5.0 Generally well-tolerated by cells.

| DMF | < 0.1 | < 0.5 | Use with caution due to potential toxicity.[3] |

Experimental Protocol: Preparation of a Co-solvent Working Solution

  • Prepare High-Concentration Stock: Dissolve the this compound derivative in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming or vortexing if necessary.[2]

  • Create Intermediate Dilution: Prepare an intermediate dilution of the stock solution in your chosen co-solvent (e.g., ethanol or PEG 400) or directly in the cell culture medium. For example, dilute a 10 mM DMSO stock 1:100 into cell culture medium to create a 100 µM intermediate solution with 1% DMSO.[2]

  • Perform Serial Dilutions: Use the 100 µM intermediate solution to perform serial dilutions directly in the cell culture medium. This ensures the final co-solvent concentration remains constant and low across all concentrations tested.[2]

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with 100% DMSO (or the initial solvent) instead of the compound stock solution.[2]

pH Adjustment

For ionizable pyrimidine derivatives, modifying the pH of the aqueous buffer can increase the proportion of the more soluble, ionized form of the molecule.[4][7]

Table 2: Effect of pH on Solubility for a Hypothetical Weakly Acidic Pyrimidine (pKa = 6.5)

Buffer pH Predominant Form Expected Relative Solubility
4.5 Neutral (less soluble) Low
5.5 Neutral (less soluble) Low
6.5 50% Ionized / 50% Neutral Moderate
7.5 Ionized (more soluble) High

| 8.5 | Ionized (more soluble) | Very High |

Experimental Protocol: Screening for Optimal pH

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., phosphate or citrate buffers ranging from pH 5.0 to 8.0).

  • Add Compound: Add an excess amount of the solid this compound derivative to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (shake-flask method).

  • Separate and Measure: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Analyze: Plot the measured solubility against the pH to determine the optimal pH range for your compound.

Amorphous Solid Dispersions

One of the most effective strategies is to create an amorphous solid dispersion (ASD), where the drug is molecularly dispersed within an inert, hydrophilic polymer carrier.[8] This prevents the formation of a stable crystal lattice, leading to a higher apparent water solubility compared to the crystalline form.[8][9]

Table 3: Common Polymers for Solid Dispersions

Polymer Carrier Abbreviation Type Key Features
Polyvinylpyrrolidone PVP Synthetic Forms amorphous dispersions, inhibits crystallization.[4]
Hydroxypropyl Methylcellulose HPMC Semi-synthetic Good solubilizer, can sustain supersaturation.[4]
Polyethylene Glycol PEG Synthetic Low melting point, suitable for melt-extrusion methods.[10]

| Soluplus® | - | Synthetic | Amphiphilic copolymer, acts as a solubilizer and matrix former.[10] |

G cluster_prep Preparation cluster_process Processing cluster_final Final Product dissolve_drug 1. Dissolve Drug in Volatile Solvent dissolve_polymer 2. Dissolve Polymer in the Same Solvent mix_solutions 3. Mix Drug and Polymer Solutions dissolve_polymer->mix_solutions evaporate 4. Evaporate Solvent (e.g., Rotary Evaporator, Vacuum Oven) mix_solutions->evaporate grind 5. Grind/Mill the Resulting Solid Film evaporate->grind asd_product Result: Amorphous Solid Dispersion Powder grind->asd_product

Caption: Workflow for preparing an amorphous solid dispersion via solvent evaporation.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol is adapted from methods described for preparing solid dispersions of poorly soluble drugs.[4][11]

  • Select Components: Choose a suitable hydrophilic polymer (e.g., PVP K30) and a common volatile solvent in which both the drug and the polymer are soluble (e.g., methanol or ethanol).

  • Dissolution: Prepare separate solutions of the this compound derivative and the polymer in the chosen solvent. A common starting drug-to-polymer weight ratio is 1:3 or 1:5.[4] Ensure complete dissolution to form clear solutions.

  • Mixing: Combine the two solutions and mix thoroughly.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a thin, solid film on the inside of the flask.

  • Drying: Further dry the solid film in a vacuum oven at room temperature or a slightly elevated temperature for 24-48 hours to remove any residual solvent.[8]

  • Processing: Scrape the dried film from the flask and grind it into a fine powder using a mortar and pestle. Sieve the powder to ensure a uniform particle size.

  • Characterization (Optional but Recommended): Confirm the amorphous nature of the dispersion using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[9]

Section 4: Advanced Solubility Enhancement Strategies

When standard methods are insufficient, more advanced strategies may be required.

  • Prodrug Approach: This involves chemically modifying the this compound derivative to create a more soluble, inactive precursor (a prodrug).[12] This prodrug is designed to convert back to the active parent drug in vivo through enzymatic or chemical cleavage.[13][14] For example, adding a phosphate ester group can increase water solubility by several orders of magnitude.[15] A pyrazolo[2][3]pyrimidine prodrug showed a 600-fold improvement in solubility compared to its parent drug.[16]

  • Nanotechnology: Reducing the particle size of the drug to the nanometer range (nanonization) dramatically increases the surface-area-to-volume ratio.[17] This leads to a significant increase in the dissolution rate and saturation solubility.[18] Techniques to create nanosuspensions include high-pressure homogenization or precipitation.[7][17]

References

Technical Support Center: Reaction Condition Refinement for Aminating 5-Chloropyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting, frequently asked questions (FAQs), and detailed experimental guidance for the amination of 5-Chloropyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for aminating this compound?

A1: The two most common strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination.

  • SNAr: This method is often preferred for its simplicity and atom economy. It typically involves heating the this compound with an amine, often in the presence of a base, in a polar aprotic solvent.[1] The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack.[2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile and often effective when SNAr reactions fail, especially with less reactive amines.[3] It requires a palladium precursor, a suitable phosphine ligand, and a base.[4][5]

Q2: My this compound starting material is poorly soluble. Which solvents are recommended?

A2: Polar aprotic solvents are generally the best choice for improving the solubility of pyrimidinols and facilitating the reaction. Recommended solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Dioxane.[1][4] For certain acid-catalyzed aminations, water has also been shown to be an effective solvent.[6][7]

Q3: Can I use primary and secondary aliphatic amines for this reaction?

A3: Yes, both primary and secondary aliphatic amines can be used. However, palladium-catalyzed methods may be required for secondary amines to achieve high regioselectivity and yield.[2] Aliphatic amines are generally poor nucleophiles under acidic conditions.[8]

Q4: What is the typical reactivity order for halopyrimidines in SNAr reactions?

A4: The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 » C5.[2] This makes the chlorine at the C5 position less reactive than halogens at C2, C4, or C6, often necessitating more forcing conditions or catalytic methods.

Troubleshooting Guide

This guide addresses common issues encountered during the amination of this compound.

Problem 1: Low to No Product Yield

Q: My reaction is showing very low conversion to the desired amino-pyrimidine. What should I investigate first?

A: Low yield is the most common problem and can stem from several factors. Systematically evaluate the following parameters, starting with the most likely culprits.

Potential Cause Recommended Solution Justification
Insufficient Reaction Temperature For SNAr, ensure the temperature is high enough (typically 80-140 °C).[1] For Pd-catalyzed reactions, a range of 80-120 °C is common, but optimization is key.[1]Many SNAr reactions on less activated pyrimidines require significant thermal energy to overcome the activation barrier.[9]
Inappropriate Base For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are standard.[1] For Buchwald-Hartwig, stronger bases like NaOtBu or LiHMDS are often necessary to deprotonate the amine.[2][5]The base is critical for neutralizing the HCl generated (SNAr) or for generating the active palladium-amido complex (Buchwald-Hartwig).[5]
Poor Catalyst/Ligand System (Buchwald-Hartwig) The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand is crucial.[4] Sterically hindered biarylphosphine ligands (e.g., XPhos, DavePhos) are often effective for challenging substrates.[2][10]The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition.[3]
Catalyst Poisoning Ensure starting materials and reagents are free from impurities like sulfur-containing compounds or other coordinating species.Certain functional groups can irreversibly bind to the palladium catalyst, rendering it inactive.
Problem 2: Formation of Side Products

Q: I'm observing a significant side product corresponding to the hydrolysis of the starting material (5-hydroxypyrimidin-4-ol). How can I prevent this?

A: Hydrolysis occurs when water acts as a nucleophile. This is a common side reaction, especially under basic conditions at high temperatures.

Potential Cause Recommended Solution Justification
Presence of Water Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation if necessary. Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[1]Water can compete with the amine as a nucleophile, leading to the formation of the corresponding hydroxypyrimidine, which is often difficult to separate.
High Acid Concentration If using acid catalysis, keep the acid concentration low (e.g., 0.1 equivalents).[6]High amounts of acid can promote the formation of solvolysis side-products, including hydrolysis if water is present.[6]

Q: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC plate, suggesting degradation or polymerization.

A: Decomposition is often a result of conditions that are too harsh or prolonged reaction times.

Potential Cause Recommended Solution Justification
Excessive Temperature or Time Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed.[4]Pyrimidine rings, especially when activated, can be susceptible to degradation or polymerization under prolonged heating.
Reactive Impurities Purify the this compound starting material before use. Impurities can sometimes initiate polymerization pathways.[11]Impurities in the starting material can lead to a cascade of unpredictable side reactions.
Experimental Workflows & Logic

The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for low-yield reactions.

Setup Reaction Setup (Flask, Reagents, Solvent) Atmosphere Inert Atmosphere (N2 or Ar) Setup->Atmosphere Heating Heating & Stirring (Target Temperature) Atmosphere->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Workup Aqueous Workup (Quench, Extract) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Start Low Yield Observed CheckMethod Reaction Type? Start->CheckMethod SNAr S(N)Ar Path CheckMethod->SNAr S(N)Ar Buchwald Buchwald Path CheckMethod->Buchwald Buchwald CheckTemp Increase Temp? (80 -> 120 °C) SNAr->CheckTemp CheckCatalyst Optimize Catalyst? (Ligand, Pd Source) Buchwald->CheckCatalyst CheckBase Change Base? (K2CO3 -> Cs2CO3) CheckTemp->CheckBase No Success Yield Improved CheckTemp->Success Yes CheckSolvent Change Solvent? (DMF, DMSO) CheckBase->CheckSolvent No CheckBase->Success Yes ConsiderBuchwald Switch to Buchwald-Hartwig CheckSolvent->ConsiderBuchwald No CheckSolvent->Success Yes CheckBuchwaldBase Optimize Base? (NaOtBu, LiHMDS) CheckCatalyst->CheckBuchwaldBase No CheckCatalyst->Success Yes CheckAnhydrous Ensure Anhydrous Conditions? CheckBuchwaldBase->CheckAnhydrous No CheckBuchwaldBase->Success Yes CheckAnhydrous->Success Yes

References

Technical Support Center: Overcoming Poor Bioavailability of 5-Chloropyrimidin-4-ol Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability often encountered with 5-Chloropyrimidin-4-ol based drugs, a scaffold frequently used in the development of kinase inhibitors.

FAQs: Understanding and Addressing Poor Bioavailability

Q1: Why do many this compound based drugs exhibit poor oral bioavailability?

A1: The core scaffold of this compound and its derivatives often results in compounds with low aqueous solubility.[1][2] Like many heterocyclic kinase inhibitors, these molecules can be crystalline and have a high melting point, which limits their dissolution in gastrointestinal fluids—a critical first step for absorption.[3] The limited water solubility of the parent compound, this compound, is a key indicator of this challenge.[1][2]

Q2: What are the primary strategies to improve the bioavailability of these compounds?

A2: The main approaches focus on enhancing the solubility and/or dissolution rate of the drug. The three most common and effective strategies for this class of compounds are:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[4][5][6][7]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which enhances the dissolution velocity according to the Noyes-Whitney equation.[8][9][10][11]

  • Prodrugs: Chemically modifying the drug molecule to create a more soluble or permeable version (the prodrug) that converts back to the active parent drug in vivo.[12][13][14][15]

Q3: How do I choose the best strategy for my specific compound?

A3: The choice depends on the specific physicochemical properties of your molecule (e.g., solubility, melting point, chemical stability) and the desired dosage form. A decision-making workflow can help guide this selection. Generally, ASDs are a good starting point for thermally stable molecules. Nanosuspensions are suitable for compounds that are difficult to amorphize. Prodrug strategies are employed when significant chemical modification is feasible and can address issues beyond solubility, such as membrane permeability or first-pass metabolism.

Q4: My amorphous solid dispersion is not stable and recrystallizes. What can I do?

A4: Recrystallization is a common issue with ASDs. To troubleshoot:

  • Polymer Selection: Ensure you have chosen an appropriate polymer that has good miscibility with your drug and a high glass transition temperature (Tg) to reduce molecular mobility.[4][6] Common choices include HPMC-AS and PVP/VA.

  • Drug Loading: High drug loading can increase the tendency to recrystallize. Try reducing the drug-to-polymer ratio.

  • Storage Conditions: Store the ASD under dry conditions and at a temperature well below its Tg. Moisture can act as a plasticizer and promote crystallization.[16]

Q5: The particle size in my nanosuspension increases over time. How can I prevent this?

A5: Particle aggregation (Ostwald ripening) is a sign of instability in nanosuspensions. To address this:

  • Stabilizer Optimization: The choice and concentration of stabilizers are critical. A combination of a steric stabilizer (e.g., a polymer like HPMC or PVP) and an electrostatic stabilizer (e.g., a surfactant like SLS or Docusate) often provides robust stabilization.[8][17]

  • Milling Parameters: Over-milling can sometimes lead to instability. Optimize the milling time and energy to achieve the desired particle size without causing excessive surface energy.

  • Solidification: For long-term storage, consider converting the nanosuspension into a solid powder by freeze-drying or spray-drying with cryoprotectants.[18]

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for key experiments to develop and evaluate formulations for enhanced bioavailability.

Strategy 1: Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: To enhance drug solubility and dissolution by converting the crystalline drug into an amorphous form dispersed within a polymer matrix.

Troubleshooting Common Issues:

Issue EncounteredPotential CauseSuggested Solution
Low Product Yield Material sticking to the walls of the spray dryer.Optimize drying temperature and spray rate. Use a cyclone with higher separation efficiency. Consider using an anti-static agent if appropriate.
Product is not Amorphous Insufficiently rapid solvent evaporation; Phase separation.Increase the inlet temperature or drying gas flow rate.[19] Ensure the drug and polymer are fully dissolved in a common solvent system before spraying.[19]
Poor Dissolution Performance Recrystallization upon contact with dissolution media.Select a polymer that can maintain supersaturation (e.g., HPMC-AS). Optimize the drug-to-polymer ratio.
  • Solution Preparation:

    • Dissolve the this compound based drug and a polymer carrier (e.g., PVP/VA 64, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone, or a mixture).[19]

    • Prepare solutions with different drug-to-polymer weight ratios (e.g., 1:1, 1:3, 1:5).

    • The total solid concentration in the solution should typically be between 2-5% (w/v).[20]

  • Spray Dryer Setup (Laboratory Scale):

    • Inlet Temperature: Set to a temperature that ensures rapid solvent evaporation but is below the degradation temperature of the drug (e.g., 60-120°C).[16]

    • Atomizing Airflow/Pressure: Adjust to achieve fine droplets (e.g., 1.5 bar).[16]

    • Feed Rate: Set a low feed rate to ensure efficient drying (e.g., 5-10 mL/min).[21]

    • Drying Gas Flow: Set to a high rate to facilitate solvent removal (e.g., 0.30 m³/min).[16]

  • Execution:

    • Pump the prepared solution through the atomizer into the drying chamber.[19]

    • The hot drying gas rapidly evaporates the solvent, forming solid particles.

    • Collect the dried powder from the cyclone separator.[22]

  • Post-Processing:

    • Place the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.[20]

  • Characterization:

    • Amorphicity: Confirm the absence of crystallinity using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[22]

    • Dissolution: Perform in vitro dissolution testing to compare the performance against the crystalline drug.

Strategy 2: Nanosuspension via Wet Milling

Objective: To increase the dissolution rate by reducing the drug's particle size to the sub-micron range.

Troubleshooting Common Issues:

Issue EncounteredPotential CauseSuggested Solution
Inadequate Particle Size Reduction Insufficient milling energy or time; Inappropriate milling media.Increase milling speed or duration. Use smaller, denser milling beads (e.g., yttria-stabilized zirconia).[23] Optimize the drug concentration.
Product Contamination Erosion of milling beads or chamber walls.Use high-quality, resistant materials like zirconia. Avoid overly aggressive milling conditions.
Physical Instability (Aggregation) Poor choice or insufficient concentration of stabilizers.Screen different stabilizers (e.g., Poloxamers, PVP, SLS).[17] Use a combination of steric and electrostatic stabilizers. Optimize stabilizer concentration.
  • Preparation of Slurry:

    • Prepare an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 1% w/v PVP VA64 and 0.1% w/v SLS).[17]

    • Disperse the this compound based drug powder into this solution to form a pre-suspension (e.g., 5-10% w/v drug concentration).[17]

  • Milling Chamber Setup:

    • Add yttria-stabilized zirconium oxide beads (e.g., 0.3-0.5 mm diameter) to the milling chamber. The bead volume should be approximately 70-80% of the chamber volume.

    • Add the drug pre-suspension to the chamber.

  • Milling Process:

    • Place the chamber in a planetary ball mill or a stirred media mill.

    • Mill at a high speed (e.g., 2000-2500 rpm) for a set duration.[17] Milling time is a critical parameter to optimize; take samples at various time points (e.g., 30, 60, 90, 120 minutes) to check for particle size reduction.

    • Use a cooling system to maintain a low temperature during milling to prevent drug degradation.[17]

  • Separation and Collection:

    • After milling, separate the nanosuspension from the milling beads using a sieve.

    • Rinse the beads with a small amount of fresh stabilizer solution to maximize product recovery.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). A PDI below 0.25 indicates a narrow distribution, and a zeta potential greater than |20| mV suggests good electrostatic stability.[10]

    • Crystallinity: Confirm that the drug has not undergone a change in its crystalline state using PXRD and DSC.[23]

    • Dissolution: Perform in vitro dissolution testing.

Strategy 3: Prodrug Synthesis and Evaluation

Objective: To improve solubility and/or permeability by attaching a promoiety to the parent drug, which is cleaved in vivo to release the active compound.

Troubleshooting Common Issues:

Issue EncounteredPotential CauseSuggested Solution
Low Prodrug Conversion to Parent Drug The chosen promoiety and linker are too stable to be cleaved by enzymes in vivo.Design linkers that are susceptible to common enzymes in the gut or plasma (e.g., esterases, phosphatases). Test prodrug stability in simulated intestinal fluid (SIF) and plasma.
Prodrug is Inactive The prodrug itself does not have the desired pharmacological activity, and conversion is too slow at the target site.Ensure the prodrug design allows for efficient release of the active drug. Correlate pharmacokinetic data (prodrug and parent drug levels) with pharmacodynamic outcomes.
Poor Prodrug Bioavailability The prodrug itself may have poor absorption characteristics or be subject to efflux transporters.Modify the promoiety to balance lipophilicity and solubility (e.g., using amino acid or phosphate groups).[14]

This is a conceptual outline; specific reagents and conditions must be adapted for the target molecule.

  • Synthesis:

    • Protect other reactive functional groups on the this compound based drug if necessary.

    • React the parent drug (containing a suitable amine or hydroxyl group) with an activated acyl donor (e.g., an acid chloride or anhydride like tert-butoxycarbonyl anhydride) in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) in an aprotic solvent (e.g., dichloromethane or THF).[12][13]

    • Monitor the reaction by TLC or LC-MS until completion.

    • Purify the resulting prodrug using column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure of the prodrug using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • In Vitro Evaluation:

    • Chemical Stability: Evaluate the stability of the prodrug in buffers at different pH values (e.g., pH 1.2, 6.8, 7.4) to assess its stability in the GI tract.

    • Enzymatic Lability: Incubate the prodrug in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and rat or human plasma to measure the rate of conversion back to the parent drug.[14]

  • In Vivo Evaluation:

    • Conduct a pharmacokinetic study in rats to compare the oral bioavailability of the prodrug with that of the parent drug.

Data Presentation: Enhancing Bioavailability

Table 1: Solubility of Pyrimidine Derivatives in Various Solvents

This table summarizes the mole fraction solubility (x₁) of representative pyrimidine derivatives at 298.15 K, illustrating their generally low solubility in non-polar solvents and preference for polar aprotic solvents.

CompoundSolventMole Fraction Solubility (x₁)Reference
Pyrimidine Derivative 1Methanol0.0025[24][25]
N,N-Dimethylformamide (DMF)0.0450[24][25]
Carbon Tetrachloride (CCl₄)0.0008[24][25]
Pyrimidine Derivative 2Methanol0.0031[24][25]
N,N-Dimethylformamide (DMF)0.0512[24][25]
Carbon Tetrachloride (CCl₄)0.0010[24][25]

Data adapted from studies on various substituted pyrimidine derivatives to show general trends.

Table 2: Case Study - Bioavailability Enhancement of a Pyrimidine-Based Kinase Inhibitor via Prodrug Strategy

This case study demonstrates the successful application of a prodrug approach to improve the pharmacokinetic profile of a potent Aurora Kinase inhibitor (Compound 13).

CompoundDose (mg/kg, oral)Cₘₐₓ (ng/mL)AUC₀₋₂₄ (ng/mL·h)Oral Bioavailability (F%)Reference
Parent Drug (13) 20189 ± 21850 ± 110Suboptimal[12][13]
N-Acyl Prodrug (25) 201050 ± 1504401 ± 12562.3% [12][13]

AUC: Area Under the Curve. Cₘₐₓ: Maximum plasma concentration.

Standardized Evaluation Protocols

Protocol: In Vitro Dissolution Testing (USP Apparatus 2)
  • Apparatus: USP Apparatus 2 (Paddle).[26][27]

  • Dissolution Medium: 900 mL of a biorelevant medium. For poorly soluble weak bases, start with 0.01 N HCl (pH 2.0). For weak acids, use a phosphate buffer at pH 6.8.[28] To achieve sink conditions for very poorly soluble compounds, the addition of a surfactant (e.g., 0.5% SLS) may be necessary.[28]

  • Temperature: 37 ± 0.5 °C.[29]

  • Paddle Speed: 50 or 75 RPM.[26]

  • Procedure:

    • Place a single dose of the formulation (e.g., capsule, or powder equivalent to the highest dose strength) into each vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Immediately filter the samples through a suitable filter (e.g., 0.45 µm PVDF) to remove undissolved particles.

    • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g). Acclimatize animals for at least one week.[30]

  • Dosing:

    • Fast the rats overnight (approx. 12 hours) before oral dosing, with free access to water.[31]

    • Administer the formulation (e.g., nanosuspension, ASD suspended in a vehicle like 0.5% methylcellulose) via oral gavage at a specific dose (e.g., 10 mg/kg).[30][31]

    • For intravenous administration (to determine absolute bioavailability), administer a solution of the drug via the tail vein at a lower dose (e.g., 2 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 0.2-0.3 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[30][32]

    • Collect samples into heparinized tubes.

  • Sample Processing:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.[31]

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the drug concentration in plasma using a validated LC-MS/MS method.[30]

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) using non-compartmental analysis software.

    • Calculate oral bioavailability (F%) using the formula: F = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Problem Identification & Formulation Screening cluster_1 Phase 2: Formulation Development & In Vitro Testing cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Optimization Start Poorly Soluble This compound Derivative Char Physicochemical Characterization (Solubility, Stability, m.p.) Start->Char Screen Screen Formulation Strategies (ASD, Nanosuspension, Prodrug) Char->Screen ASD Develop ASD (Spray Drying) Screen->ASD Thermal Stability Nano Develop Nanosuspension (Wet Milling) Screen->Nano High m.p. Prodrug Synthesize Prodrug Screen->Prodrug Permeability Issues Dissolution In Vitro Dissolution & Stability Testing ASD->Dissolution Nano->Dissolution Prodrug->Dissolution Lead Select Lead Formulation(s) Dissolution->Lead PK Rat Pharmacokinetic Study (Oral Dosing) Lead->PK Analysis Calculate Bioavailability (F%) PK->Analysis Optimize Optimize Formulation or Re-screen Strategies Analysis->Optimize F% < Target Success Successful Bioavailability Enhancement Analysis->Success F% > Target Optimize->Screen

Caption: A general experimental workflow for overcoming poor bioavailability.

Formulation_Decision_Tree Start Start: Poorly Soluble Compound Q1 Is the compound thermally stable? Start->Q1 Q2 Is amorphization difficult or unstable? Q1->Q2 No ASD Strategy: Amorphous Solid Dispersion (Spray Drying / HME) Q1->ASD Yes Q3 Are there permeability or metabolic issues? Q2->Q3 No Nano Strategy: Nanosuspension (Wet Milling) Q2->Nano Yes Prodrug Strategy: Prodrug Approach Q3->Prodrug Yes Combine Consider Combination (e.g., Nano-Amorphous) Q3->Combine No

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Prodrug_Signaling_Pathway cluster_Lumen GI Lumen cluster_Membrane Intestinal Membrane cluster_Systemic Systemic Circulation / Target Cell Prodrug_Oral Prodrug (High Solubility) Absorption Passive or Active Transport Prodrug_Oral->Absorption Prodrug_Blood Prodrug in Blood Absorption->Prodrug_Blood Cleavage Enzymatic Cleavage (e.g., Esterases) Prodrug_Blood->Cleavage Active_Drug Active Parent Drug (Low Solubility) Cleavage->Active_Drug Target Pharmacological Target Active_Drug->Target

Caption: Conceptual pathway of a prodrug from administration to action.

References

Validation & Comparative

Reactivity Showdown: 5-Chloropyrimidin-4-ol vs. 5-Bromopyrimidin-4-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a critical step in the synthesis of a vast array of biologically active molecules. Among the most versatile building blocks are halogenated pyrimidines, which serve as key precursors in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 5-chloropyrimidin-4-ol and 5-bromopyrimidin-4-ol, supported by experimental data, to aid in the strategic design of synthetic routes.

The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker C-Br bond in 5-bromopyrimidin-4-ol allows for a more facile oxidative addition of the palladium catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, 5-bromopyrimidin-4-ol is a more reactive substrate, often enabling successful coupling under milder conditions, with shorter reaction times and a broader choice of catalysts compared to its chloro-analogue.[1]

Conversely, the greater stability of the C-Cl bond in this compound renders it less reactive.[2] While this can be a disadvantage, it also offers opportunities for selective, sequential cross-couplings in more complex molecules. However, to achieve comparable yields to the bromo-derivative, reactions with this compound typically necessitate more specialized and robust catalytic systems. This often includes the use of bulky, electron-rich phosphine ligands, higher reaction temperatures, and sometimes stronger bases to facilitate the challenging oxidative addition step.[2]

The position of the halogen on the pyrimidine ring also influences reactivity. For pyrimidines, the general order of reactivity for different positions is C4(6) > C2 > C5.[1] The C5 position, being the least reactive, underscores the importance of the halogen's identity in determining the overall reactivity of 5-halopyrimidin-4-ols.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of this compound and 5-bromopyrimidin-4-ol in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The data presented is compiled from representative literature procedures for these or closely related substrates to illustrate the expected differences in reaction conditions and outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. When comparing the two substrates, 5-bromopyrimidin-4-ol is expected to undergo coupling with a wider range of boronic acids under milder conditions. In contrast, this compound will likely require more forcing conditions and a more specialized catalyst system to achieve high yields.[3]

ParameterThis compound5-Bromopyrimidin-4-ol
Catalyst System Pd₂(dba)₃ / P(t-Bu)₃ or Pd(OAc)₂ / SPhosPd(PPh₃)₄ or PdCl₂(dppf)
Catalyst Loading 2-5 mol%0.5-5 mol%
Base K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄
Solvent Toluene, 1,4-Dioxane/H₂O1,4-Dioxane/H₂O, Toluene/H₂O
Temperature 100-120 °C80-100 °C
Reaction Time 12-24 h4-16 h
Yield Moderate to GoodGood to Excellent
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. The lower reactivity of aryl chlorides makes the amination of this compound significantly more challenging than that of its bromo counterpart.[2] Achieving good yields with the chloro-substrate often requires the use of sterically hindered biarylphosphine ligands and a strong, non-nucleophilic base like sodium tert-butoxide.[2]

ParameterThis compound5-Bromopyrimidin-4-ol
Catalyst System Pd₂(dba)₃ / RuPhos or BrettPhosPd₂(dba)₃ / Xantphos or BINAP
Catalyst Loading 2-5 mol%1-3 mol%
Base NaOt-Bu, LHMDSK₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-DioxaneToluene, THF
Temperature 90-110 °C80-100 °C
Reaction Time 16-24 h8-18 h
Yield ModerateGood to Excellent
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a halide and a terminal alkyne. Similar to the other reactions, the C-Br bond of 5-bromopyrimidin-4-ol is more amenable to this transformation. Copper-free Sonogashira protocols are often effective for the bromo-derivative, which can be advantageous in minimizing alkyne homocoupling (Glaser coupling).[4] The chloro-derivative will likely require a copper(I) co-catalyst and higher temperatures to proceed efficiently.[5]

ParameterThis compound5-Bromopyrimidin-4-ol
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(PPh₃)₄ / CuI or Pd(PPh₃)₄ (copper-free)
Catalyst Loading 3-5 mol% Pd, 5-10 mol% CuI2-5 mol% Pd, 5-10 mol% CuI (if used)
Base Et₃N, DIPEAEt₃N, DIPEA
Solvent DMF, THFTHF, DMF
Temperature 60-80 °CRoom Temperature to 60 °C
Reaction Time 12-24 h3-12 h
Yield ModerateGood to Excellent

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Note that these are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a 5-Halopyrimidin-4-ol
  • Reaction Setup : To a flame-dried Schlenk flask or microwave vial, add the 5-halopyrimidin-4-ol (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (as specified in the table, e.g., Pd(PPh₃)₄ for the bromo-derivative, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[3]

  • Solvent Addition : Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.

  • Reaction : Heat the reaction mixture to the appropriate temperature (e.g., 90 °C for the bromo-derivative) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 5-Halopyrimidin-4-ol
  • Catalyst Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., Xantphos for the bromo-derivative, 0.08 mmol). Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[6]

  • Reagent Addition : Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄, 1.4 mmol). Add the 5-halopyrimidin-4-ol (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., 5-10 mL of Toluene) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath. Monitor the reaction's progress.

  • Work-up : After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification : The crude material is purified by flash chromatography.

Protocol 3: Sonogashira Coupling of a 5-Halopyrimidin-4-ol
  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the 5-halopyrimidin-4-ol (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and copper(I) iodide (if required).

  • Solvent and Reagent Addition : Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.) via syringe.[7]

  • Reaction : Stir the reaction mixture at the appropriate temperature (e.g., room temperature for the bromo-derivative) and monitor by TLC or LC-MS.

  • Work-up : Once the reaction is complete, the mixture is diluted with an organic solvent and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried and concentrated.

  • Purification : The crude product is purified by flash chromatography.

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, along with a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-X 5-Halopyrimidin-4-ol Ar-X->Oxidative Addition Ar'B(OR)2 Boronic Acid/Ester Base Base Ar'B(OR)2->Base Activation Base->Transmetalation Activation

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(X)L2->Amine_Coordination Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Amine_Coordination->Ar-Pd(II)(NR'R'')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR'R'' Product Reductive_Elimination->Ar-NR'R'' Ar-X 5-Halopyrimidin-4-ol Ar-X->Oxidative_Addition HNR'R'' Amine HNR'R''->Amine_Coordination Base Base Base->Amine_Coordination

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Regeneration Ar-C≡CR Product Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Reductive Elimination Ar-X 5-Halopyrimidin-4-ol Ar-X->Pd(0)L2 Oxidative Addition Cu(I)X Cu(I)X Cu(I)C≡CR Cu(I)C≡CR Cu(I)X->Cu(I)C≡CR Cu(I)C≡CR->Ar-Pd(II)(X)L2 HC≡CR Terminal Alkyne HC≡CR->Cu(I)X Base Base Base

Interconnected catalytic cycles of the Sonogashira coupling.

Experimental_Workflow start Start setup Reaction Setup (Flask, Reagents, Catalyst, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up (Extraction, Washing, Drying) reaction->workup purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

A general experimental workflow for cross-coupling reactions.

References

Comparative Biological Activity of Pyrimidin-4-one Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, the pyrimidin-4-one core is of particular interest, forming the basis for several potent anticancer agents. This guide provides a comparative analysis of the biological activity of a selection of pyrimidin-4-one analogs, supported by experimental data from recent studies. The information is intended to aid researchers in the design and development of novel therapeutic agents.

Data Presentation: Anticancer Activity of Pyrimidin-4-one Analogs

The following table summarizes the in vitro anticancer activity of various pyrimidin-4-one derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID/NameTarget Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
10e: 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-oneMCF-7 (Breast Cancer)11[Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives](1--INVALID-LINK--]
10dMCF-7 (Breast Cancer)12[Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives](2--INVALID-LINK--]
Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives (EGFR Inhibitors)
8aA-549 (Lung Cancer)0.099[Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors](3--INVALID-LINK--]
8aPC-3 (Prostate Cancer)0.11[Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors](3--INVALID-LINK--]
8bA-549 (Lung Cancer)0.12[Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors](3--INVALID-LINK--]
9aPC-3 (Prostate Cancer)0.15[Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors](3--INVALID-LINK--]
Pyrimidine Derivatives (Lipoxygenase Inhibitors)
2aLipoxygenase42--INVALID-LINK--[4]
2fLipoxygenase47.5--INVALID-LINK--[4]

Experimental Protocols

A representative experimental protocol for determining the in vitro anticancer activity of the synthesized compounds is the MTT assay.

MTT Assay for Cell Viability

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • DMSO

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). A control group is treated with DMSO alone. The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. The diagram below illustrates a simplified overview of the EGFR signaling cascade.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation Inhibitor Pyrimidine Analog (e.g., 8a) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine analogs.

This guide provides a snapshot of the current research on the anticancer potential of pyrimidin-4-one analogs. The presented data and protocols can serve as a valuable resource for the scientific community engaged in the discovery and development of novel cancer therapeutics.

References

The Pivotal Role of Structure in the Activity of 5-Chloropyrimidin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of 5-Chloropyrimidin-4-ol derivatives reveals critical insights for researchers and drug development professionals. The strategic placement of substituents on the pyrimidine core dictates the biological activity of these compounds, influencing their potency and selectivity as inhibitors of various enzymes, particularly kinases, which are crucial in cellular signaling.

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry due to its resemblance to the purine core of ATP, enabling competitive binding to the ATP-binding sites of kinases.[1] The 5-chloro substituent, in particular, serves as a key anchoring point and a versatile handle for synthetic modifications, allowing for the exploration of a wide chemical space to optimize biological activity. This guide provides a comparative analysis of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Comparative Analysis of Biological Activity

The inhibitory activity of this compound derivatives is profoundly influenced by the nature and position of various substituents. The following table summarizes the in vitro biological activities of representative derivatives against different biological targets.

Compound IDTargetR1 SubstituentR2 SubstituentIC50 (nM)Reference
1a JNK1H4-Methoxyphenylamino150[2]
1b JNK1H3-Methoxyphenylamino250[2]
1c JNK1H2-Methoxyphenylamino>1000[2]
2a CDK2Methyl4-(Pyrazol-3-yl)phenyl85[2]
2b CDK2Ethyl4-(Pyrazol-3-yl)phenyl120[2]
3a PfARK1H3-Methoxyanilino80[2]
3b PfARK1H3-Methylanilino120[2]
3c PfARK1H3-Chloroanilino200[2]

Key SAR Insights:

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the pyrimidine ring is a critical determinant of kinase inhibitory activity. For instance, in a series of aminopyrimidine inhibitors of c-Jun N-terminal kinase (JNK), a 4-methoxyphenylamino group (Compound 1a) was found to be more potent than its meta (Compound 1b) and ortho (Compound 1c) counterparts, suggesting a specific spatial requirement for optimal binding.[2]

  • Influence of the 5-position: The chloro group at the 5-position often interacts with the gatekeeper residue of the kinase active site, a key determinant of both potency and selectivity.[2] Modifications at this position can significantly alter the inhibitory profile of the compounds.

  • Impact of N-alkylation: In some series, N-alkylation of substituents can influence potency. For example, in a series of CDK2 inhibitors, a methyl group at the R1 position (Compound 2a) resulted in higher potency compared to an ethyl group (Compound 2b).[2]

  • Electronic Effects of Substituents: The electronic properties of the substituents on the aniline ring in aminopyrimidine derivatives play a role in their activity. Electron-donating groups like methoxy (Compound 3a) and methyl (Compound 3b) at the meta-position of the aniline ring generally lead to better potency against PfARK1 compared to an electron-withdrawing chloro substituent (Compound 3c).[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound derivatives.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay is designed for high-throughput screening of pyrimidine-based kinase inhibitors in a 384-well plate format.[3]

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[3]

Materials:

  • Test Compounds (this compound derivatives)

  • Kinase (e.g., JNK1, CDK2)

  • Peptide Substrate

  • ATP

  • Assay Buffer

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Include DMSO-only (vehicle control) and a known inhibitor (positive control).[3]

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.[3]

  • Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase, and the specific peptide substrate.[3]

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.[3]

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature or 30°C for a predetermined period (e.g., 60 minutes).[3]

  • Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.[3]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[3]

Cell-Based Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Test Compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Cell culture medium and supplements

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Visualizing the Mechanism and Workflow

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of the complex biological processes and experimental designs.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK JNK JNK MEK->JNK Transcription_Factors Transcription Factors (e.g., c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors Inhibitor This compound Derivative Inhibitor->JNK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified MAP Kinase signaling pathway showing the point of intervention for a JNK inhibitor.

Experimental_Workflow Start Start: Compound Library (this compound derivatives) HTS High-Throughput Screening (Biochemical Kinase Assay) Start->HTS Hit_Identification Hit Identification (Potent Inhibitors) HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Inactive Cell_Based_Assay Cell-Based Assays (e.g., MTT Proliferation Assay) Dose_Response->Cell_Based_Assay Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the screening and optimization of kinase inhibitors.

References

A Comparative Guide to the Synthesis of 5-Chloropyrimidin-4-ol: An Evaluation of Competing Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloropyrimidin-4-ol is a pivotal intermediate in the synthesis of a multitude of biologically active molecules, finding extensive application in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the chloro and hydroxyl moieties on the pyrimidine core offers versatile handles for further chemical elaboration. Consequently, the efficient and scalable synthesis of this building block is of paramount importance to researchers in medicinal and process chemistry.

This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound. Moving beyond a mere recitation of procedural steps, we will delve into the mechanistic underpinnings of each pathway, offering field-proven insights into their respective advantages and limitations. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge required to make informed decisions when selecting a synthetic strategy tailored to their specific research and development needs. We will explore two principal, validated pathways: the classical chlorination of a hydroxypyrimidine precursor using phosphorus oxychloride (POCl₃) and a more contemporary one-pot approach utilizing thiophosgene.

Pathway 1: Classical Chlorination of Hydroxypyrimidines with Phosphorus Oxychloride (POCl₃)

The reaction of hydroxypyrimidines with phosphorus oxychloride is a well-established and widely employed method for the synthesis of chloropyrimidines, a procedure that has been refined over more than a century.[1][2] This approach typically involves the treatment of a suitable hydroxypyrimidine, such as 5-chlorouracil (5-chloro-2,4-dihydroxypyrimidine), with POCl₃, often in the presence of an organic base to neutralize the hydrogen chloride generated in situ.

Mechanistic Rationale

The underlying mechanism involves the activation of the pyrimidine hydroxyl groups by POCl₃. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a dichlorophosphoryl intermediate. This intermediate is a good leaving group, and subsequent nucleophilic attack by a chloride ion (from POCl₃ or HCl) at the carbon atom bearing the oxygen results in the displacement of the dichlorophosphate group and the formation of the chloropyrimidine. The presence of a base, such as pyridine or a tertiary amine, is crucial for scavenging the generated HCl, thereby driving the reaction to completion and preventing potential side reactions.

Experimental Protocol: Representative Procedure for Chlorination of a Hydroxypyrimidine

The following is a representative, large-scale, solvent-free protocol adapted from the literature for the chlorination of hydroxypyrimidines, which can be tailored for the synthesis of this compound from 5-chlorouracil.[3][4]

Materials:

  • 5-Chlorouracil

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Crushed ice/water

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a sealed, pressure-rated reactor, charge 5-chlorouracil and one equivalent of pyridine.

  • Add one equivalent of phosphorus oxychloride per hydroxyl group to be chlorinated.

  • Seal the reactor and heat the mixture to 140-160°C for 2-4 hours with constant stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • After completion, cool the reactor to room temperature and carefully quench the reaction mixture by slowly adding it to a vigorously stirred vessel containing crushed ice and water. Caution: This quenching process is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Neutralize the acidic aqueous solution to a pH of 8-9 by the slow addition of a saturated sodium carbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the desired chloropyrimidine.

Visualization of Pathway 1

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 5-Chlorouracil 5-Chlorouracil Reaction_Vessel Sealed Reactor (140-160°C) 5-Chlorouracil->Reaction_Vessel POCl3 POCl3 POCl3->Reaction_Vessel Pyridine Pyridine Pyridine->Reaction_Vessel Quenching Quenching (Ice/Water) Reaction_Vessel->Quenching Cooling Neutralization Neutralization (Na2CO3) Quenching->Neutralization Extraction Extraction (Organic Solvent) Neutralization->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification This compound This compound Purification->this compound Final Product

Caption: Workflow for the synthesis of this compound via POCl₃ chlorination.

Pathway 2: One-Pot Synthesis from 2-Aminoamides using Thiophosgene

A more recent and innovative approach to the synthesis of chloropyrimidin-4-ol derivatives involves a one-pot reaction of 2-aminoamides with thiophosgene (CSCl₂).[5][6] This method offers a potentially more streamlined and efficient route compared to the classical multi-step procedures.

Mechanistic Rationale

The proposed mechanism for this transformation is thought to proceed through an initial reaction of the 2-aminoamide with thiophosgene to form an isothiocyanate intermediate.[5][6] This is followed by an intramolecular cyclization, where the amide nitrogen attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a thio-pyrimidine intermediate. An unexpected and chemoselective reaction of a second molecule of thiophosgene on the thiol intermediate is then proposed to occur, resulting in the formation of the final 2-chloropyrimidin-4-ol product.[5][6]

Experimental Protocol: Representative Procedure for Thiophosgene-Mediated Cyclization

The following is a generalized procedure based on the literature for the synthesis of 2-chloropyrimidin-4-ol derivatives using thiophosgene.[5][6]

Materials:

  • Appropriate 2-aminoamide

  • Thiophosgene (CSCl₂)

  • Suitable aprotic solvent (e.g., THF, dioxane)

  • Base (e.g., triethylamine)

Procedure:

  • Dissolve the 2-aminoamide in a suitable anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add one equivalent of a base, such as triethylamine.

  • Cool the solution in an ice bath and add a solution of thiophosgene (approximately 2 equivalents) in the same solvent dropwise. Caution: Thiophosgene is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (e.g., 1-3 hours), monitoring the reaction by a suitable analytical technique.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel to afford the desired 2-chloropyrimidin-4-ol derivative.

Visualization of Pathway 2

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification 2-Aminoamide 2-Aminoamide Reaction_Vessel Reaction Flask (Reflux) 2-Aminoamide->Reaction_Vessel Thiophosgene Thiophosgene Thiophosgene->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Purification Column Chromatography Solvent_Removal->Purification 5-Chloropyrimidin-4-ol_Derivative 5-Chloropyrimidin-4-ol_Derivative Purification->5-Chloropyrimidin-4-ol_Derivative Final Product

Caption: Workflow for the one-pot synthesis of a this compound derivative using thiophosgene.

Comparative Analysis

ParameterPathway 1: POCl₃ ChlorinationPathway 2: Thiophosgene Cyclization
Starting Materials Readily available hydroxypyrimidines (e.g., 5-chlorouracil)Requires synthesis of specific 2-aminoamides
Number of Steps Typically 1-2 steps from a common precursorOne-pot reaction from the aminoamide
Reagent Hazards POCl₃ is corrosive and reacts violently with water. The quenching step is highly exothermic and releases HCl gas.[1][3]Thiophosgene is highly toxic, corrosive, and a lachrymator.[7][8][9]
Yield (Estimated) Generally high, often >80% for related compounds.[3]Reported to be high-yielding (82-94% for derivatives).[5]
Scalability Well-established for large-scale synthesis, with solvent-free options available.[3][4]Potentially scalable, but the handling of large quantities of thiophosgene presents significant safety challenges.
Environmental Impact Use of excess POCl₃ in traditional methods is an environmental concern, though equimolar protocols are being developed.[1][3]Thiophosgene is a hazardous reagent, and its byproducts require careful disposal.
Versatility Broadly applicable to a wide range of hydroxypyrimidines.The scope is dependent on the availability of the corresponding 2-aminoamides.

Expert Insights and Recommendations

The choice between these two synthetic pathways is contingent upon several factors, including the scale of the synthesis, the availability of starting materials, and the laboratory's capabilities for handling hazardous reagents.

Pathway 1 (POCl₃ Chlorination) is the more traditional and arguably more robust method for large-scale production. Its primary advantages are the use of relatively inexpensive and readily available starting materials and a long history of successful implementation in industrial settings. The development of solvent-free protocols using equimolar amounts of POCl₃ significantly enhances the environmental and safety profile of this method.[3][4] However, the highly exothermic and hazardous nature of the quenching step necessitates careful engineering controls, especially at a larger scale.

Pathway 2 (Thiophosgene Cyclization) represents a more elegant and convergent approach, offering a one-pot synthesis that can be advantageous for rapid library synthesis in a drug discovery setting. The reported high yields are certainly attractive. However, the extreme toxicity and hazardous nature of thiophosgene are significant drawbacks that may limit its applicability, particularly in less specialized laboratory environments or for large-scale manufacturing. The requirement for pre-synthesized 2-aminoamides also adds an extra step to the overall synthetic sequence when considering the synthesis from basic starting materials.

Recommendation: For large-scale, cost-effective synthesis where safety protocols for handling POCl₃ and its quenching are well-established, Pathway 1 is the recommended route. For smaller-scale, discovery-phase synthesis where a rapid, one-pot procedure is desired and the necessary expertise and facilities for handling thiophosgene are available, Pathway 2 presents a viable and efficient alternative.

Conclusion

Both the classical chlorination with phosphorus oxychloride and the modern one-pot cyclization with thiophosgene offer effective means to synthesize this compound and its derivatives. A thorough understanding of the mechanistic details, practical considerations, and safety implications of each pathway is essential for selecting the most appropriate synthetic strategy. As with any chemical synthesis, the optimal choice will ultimately depend on a careful evaluation of the specific project goals, available resources, and the desired scale of production.

References

A Comparative Analysis of Pyrimidine-Derived Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The landscape of targeted cancer therapy is continually evolving, with kinase inhibitors playing a pivotal role. Among the various scaffolds used to design these inhibitors, the pyrimidine core has emerged as a privileged structure, forming the basis of numerous FDA-approved drugs.[1] This guide provides an objective comparative analysis of pyrimidine-based kinase inhibitors, supported by experimental data. We delve into their performance in targeting key oncogenic kinases, provide detailed experimental methodologies, and visualize the complex signaling pathways they modulate.

Head-to-Head Inhibitor Comparison

The following tables summarize the biochemical and cellular potencies of selected pyrimidine-based kinase inhibitors compared to other relevant inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

Table 1: Comparative Efficacy of Epidermal Growth Factor Receptor (EGFR) Inhibitors
Inhibitor ClassCompoundTargetIC50 (nM)Cell Line
Pyrimidine-Based OsimertinibEGFR (T790M mutant)<10H1975
Quinazoline-BasedErlotinibEGFR (wild-type)2A431
Quinazoline-BasedErlotinibEGFR (T790M mutant)>500H1975

Data compiled from multiple sources. IC50 values are indicative and can vary based on assay conditions.[1]

Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, demonstrates superior efficacy against mutant forms of EGFR compared to the first-generation quinazoline-based inhibitor, Erlotinib.[1]

Table 2: Comparative Potency of Various Pyrimidine-Based Kinase Inhibitors
Kinase TargetPyrimidine-Based InhibitorIC50 (nM)Other Kinase InhibitorsIC50 (nM)
JAK2N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative5Ruxolitinib3.3
Aurora ACYC1168Alisertib (MLN8237)1.2
Aurora BCYC1169.2Barasertib (AZD1152)0.37

Data compiled from multiple sources. Lower IC50 values indicate higher potency.[2]

Table 3: Molecular Docking Performance of Pyrimidine Derivatives
Derivative ClassSpecific CompoundTarget ProteinBinding Energy (kcal/mol)
Thieno[2,3-d]pyrimidineCompound 5bEGFR (wild-type)-8.9
Thieno[2,3-d]pyrimidineCompound 5bEGFR (T790M)-8.1
Pyrimidine DerivativesCompound 7EGFR Kinase Domain-8.8
Pyrimidine DerivativesCompound 12EGFR Kinase Domain-8.4

Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.[3]

Signaling Pathways and Inhibition

Pyrimidine-based kinase inhibitors function by blocking the ATP-binding site of kinases, which in turn inhibits downstream signaling pathways crucial for cancer cell proliferation and survival.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR

EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

Experimental Protocols

Detailed and reproducible experimental design is critical for the comparative analysis of kinase inhibitors.

Molecular Docking with AutoDock Vina

This protocol outlines a generalized procedure for performing molecular docking studies of pyrimidine derivatives against a target protein kinase.[3]

  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and other non-essential heteroatoms.

    • Prepare the 3D structure of the pyrimidine derivative and optimize its geometry.

  • Grid Box Definition:

    • Define the search space (grid box) for docking, typically centered on the ATP-binding site of the kinase.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared protein and ligand files, and the grid box parameters.

    • Set the exhaustiveness parameter to control the thoroughness of the search. Higher values increase the probability of finding the optimal binding pose but also increase computation time.[3]

  • Analysis of Results:

    • Analyze the output to determine the binding energy (in kcal/mol) for the top-ranked poses. The pose with the lowest binding energy is considered the most favorable.[3]

    • Visualize the protein-ligand interactions to identify key hydrogen bonds and hydrophobic interactions.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Obtain Protein Structure (PDB) Grid Define Grid Box (Active Site) PDB->Grid Ligand Prepare Ligand (3D Structure) Vina Run AutoDock Vina Ligand->Vina Grid->Vina BindingEnergy Analyze Binding Energy (kcal/mol) Vina->BindingEnergy Interactions Visualize Interactions (H-bonds, etc.) BindingEnergy->Interactions

A generalized workflow for molecular docking studies.
In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a framework for determining the IC50 value of a pyrimidine-based inhibitor against a target kinase.

  • Reagents and Materials:

    • Purified recombinant kinase.

    • Kinase-specific substrate (peptide or protein).

    • ATP (Adenosine triphosphate).

    • Test inhibitor (pyrimidine derivative) at various concentrations.

    • Assay buffer.

    • Detection reagent (e.g., antibody for phosphorylated substrate, fluorescent probe).

    • 384-well microplate.

  • Assay Procedure:

    • Add the kinase, substrate, and inhibitor to the wells of the microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction.

    • Add the detection reagent and measure the signal (e.g., fluorescence, absorbance).

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrimidine-based inhibitor.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR)

The efficacy of pyrimidine-based inhibitors is highly dependent on the nature and position of substituents on the pyrimidine ring.

SAR_Logic cluster_substituents Substituent Modifications cluster_properties Resulting Properties PyrimidineCore Pyrimidine Core (Hinge Binding) R1 R1 Group (Solvent Front) PyrimidineCore->R1 R2 R2 Group (Selectivity Pocket) PyrimidineCore->R2 R3 R3 Group (Gatekeeper Pocket) PyrimidineCore->R3 Potency Potency (IC50) R1->Potency PK Pharmacokinetics R1->PK Selectivity Selectivity R2->Selectivity R2->PK R3->Potency

Logical relationship of pyrimidine core and substituent modifications.

Structure-activity relationship studies have shown that modifications at different positions of the pyrimidine scaffold can significantly impact potency and selectivity. For instance, in pyrido[2,3-d]pyrimidines, disubstitution at the ortho positions of a phenyl ring attached to the core can increase inhibitory activity against kinases like FGFr and EGFr.[5] Similarly, for pyrazolo[3,4-d]pyrimidine inhibitors of BTK, modifications at the C3-position are crucial for activity.[6] The pyrimidine scaffold itself plays a key role in binding to the ATP-binding site of kinases.[4]

This guide provides a comparative framework for understanding and evaluating pyrimidine-derived kinase inhibitors. The provided data, protocols, and visualizations are intended to aid researchers in the design and development of novel and more effective targeted cancer therapies.

References

Assessing the Purity of Synthesized 5-Chloropyrimidin-4-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized compounds like 5-Chloropyrimidin-4-ol is a critical step in ensuring the reliability of experimental data and the safety of potential therapeutic agents. This guide provides an objective comparison of key analytical methods for purity determination, supported by detailed experimental protocols and a discussion of their relative merits.

This document outlines the application of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity analysis of this compound. The selection of the most appropriate technique, or combination of techniques, depends on factors such as the expected impurities, the required level of accuracy, and the availability of reference standards.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of the three primary analytical techniques for the purity assessment of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a stationary and a mobile phase.Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[1]Separation of volatile compounds followed by mass-based detection and identification.
Primary Application Quantitative purity determination (area percent), impurity profiling.Absolute purity determination without a specific reference standard of the analyte, structural confirmation.[2][3]Identification and quantification of volatile impurities and residual solvents.
Sensitivity High, suitable for trace impurity analysis.Moderate, generally lower than HPLC but can be enhanced with high-field instruments.[3]Very high, excellent for detecting trace volatile organic compounds.
Sample Throughput High, well-suited for routine quality control.Lower than HPLC, especially for methods requiring long relaxation delays.[4]Moderate to high, dependent on sample preparation.
Destructive Analysis YesNo, the sample can be recovered.[1]Yes
Reference Standard Typically requires a certified reference standard of this compound for accurate quantification.Can determine purity using a certified internal standard of a different compound.[3]Requires reference standards for accurate quantification of identified impurities.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar pyrimidine derivatives and should be validated for the specific application.[5]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate this compound from potential non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start with a low percentage of organic solvent and increase over time to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Data Analysis: Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment

qNMR is a primary analytical method that can provide a highly accurate, absolute measure of purity without the need for a specific reference standard of the analyte itself.[2]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified reference material with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic anhydride, dimethyl sulfone).[4]

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.

    • Accurately weigh a suitable amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): A sufficiently long delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate integration.[4]

  • Data Analysis: The purity of the analyte is calculated using the following formula:

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular Weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is ideal for identifying and quantifying volatile impurities, such as residual solvents from the synthesis or volatile byproducts.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 250 °C) to elute compounds with a wide range of boiling points.

  • Injector Temperature: 250 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: A suitable range to cover the expected masses of potential impurities (e.g., m/z 40-400).

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed by creating a calibration curve with known standards of the identified impurities.

Mandatory Visualization

The following diagrams illustrate the logical workflow for assessing the purity of a synthesized chemical compound and the decision-making process for selecting the appropriate analytical technique.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity_analysis Purity Analysis cluster_data Data Interpretation & Reporting synthesis Synthesized this compound initial_char Initial Characterization (e.g., Melting Point, TLC) synthesis->initial_char Crude Product hplc HPLC Analysis (Non-volatile impurities) initial_char->hplc qnmr qNMR Analysis (Absolute Purity) initial_char->qnmr gcms GC-MS Analysis (Volatile impurities/solvents) initial_char->gcms data_analysis Data Analysis & Comparison hplc->data_analysis qnmr->data_analysis gcms->data_analysis purity_report Final Purity Report data_analysis->purity_report Consolidated Purity Data

Caption: General workflow for the purity assessment of a synthesized compound.

Caption: Decision tree for selecting the appropriate analytical technique.

Potential Impurities in Synthesized this compound

The nature and quantity of impurities will depend on the synthetic route employed. A common route to pyrimidine derivatives involves the condensation of a 1,3-dicarbonyl compound with an amidine. Potential impurities could include:

  • Unreacted Starting Materials: Such as the 1,3-dicarbonyl precursor and the amidine.

  • Byproducts of the Cyclization Reaction: Incomplete cyclization or side reactions can lead to various structurally related impurities.

  • Isomers: Depending on the precursors, isomeric pyrimidine derivatives could be formed.

  • Residual Solvents and Reagents: Solvents and reagents used during the synthesis and purification steps may be present in the final product.

To proactively identify potential degradation products, forced degradation studies are recommended.[7][8][9] This involves subjecting the synthesized this compound to stress conditions such as heat, acid, base, oxidation, and light to generate degradation products that can then be characterized by techniques like LC-MS.[10][11]

Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment

For a comprehensive and robust assessment of the purity of synthesized this compound, a multi-faceted, or orthogonal, approach is recommended. While HPLC provides excellent sensitivity for routine purity checks and impurity profiling, qNMR offers an accurate, absolute measure of the main component's purity and aids in structural confirmation.[3][4] GC-MS is indispensable for the detection and identification of volatile impurities and residual solvents that may not be detected by the other techniques. By combining the data from these complementary methods, researchers can establish a comprehensive purity profile, ensuring the quality and reliability of their synthesized this compound for its intended application in research and drug development.

References

Comparative In Vitro Efficacy of 5-Chloropyrimidin-4-ol Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro bioactivity of 5-Chloropyrimidin-4-ol based compounds and their structural analogs. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways to offer an objective comparison with alternative compound classes.

Introduction to this compound Based Compounds

The 5-chloropyrimidine scaffold is a key pharmacophore present in a variety of biologically active molecules. The 4-ol substitution, in particular, can influence the compound's physicochemical properties, such as its hydrogen bonding capacity and tautomeric forms, which in turn can modulate its interaction with biological targets. While extensive public data on "this compound" as a standalone agent is limited, numerous derivatives incorporating the 5-chloropyrimidine core have been synthesized and evaluated for a range of therapeutic applications, including as enzyme inhibitors and receptor agonists. This guide will focus on a prominent example, a GPR119 agonist, and compare its in vitro profile with other pyrimidine-based compounds targeting different pathways.

In Vitro Performance Comparison

The following tables summarize the in vitro performance of a key 5-chloropyrimidine based compound, BMS-903452, and representative alternative pyrimidine-based compounds with different biological targets.

Table 1: In Vitro Potency and Efficacy of 5-Chloropyrimidine Based GPR119 Agonist (BMS-903452) and Analogs.[1]
CompoundTargetAssayEC50 (nM)Intrinsic Activity
BMS-903452 (42) GPR119cAMP Assay370.8 - 0.9
Compound 17 GPR119cAMP Assay140.8 - 0.9
Compound 29 GPR119cAMP Assay310.8 - 0.9
Compound 37 GPR119cAMP Assay150.8 - 0.9
Compound 40 GPR119cAMP Assay140.8 - 0.9
Table 2: In Vitro Safety and Metabolism Profile of a 5-Chloropyrimidine Based Compound (BMS-903452).[1]
CompoundAssayResult
BMS-903452 (42) Cytochrome P450 Inhibition (9 enzymes)IC50 > 40 µM
PXR ActivationEC50 > 50 µM
Cytotoxicity (HepG2 cells)No toxicity at 40 µM
Broad Receptor Screening (95 GPCRs and enzymes)Negligible activity at 10 µM
Genotoxicity (Ames and in vitro micronucleus assay)Negative
Human Liver Microsome Stability (t1/2)58 min
Table 3: In Vitro Activity of Alternative Pyrimidine-Based Compounds
Compound ClassTargetAssayIC50 (µM)Source
2-amino-4-aryl-5-chloropyrimidinesVEGFR-2, CDK1Kinase Inhibition AssayPotent Inhibition (Specific IC50 values not publicly detailed)[1]
N5-substituted-pyrazolo[3,4-d]pyrimidinonesCDK2Kinase Inhibition Assay0.21 - 26.25[2]
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivativesVarious bacterial and fungal strainsAntimicrobial Activity AssayModerate Activity[3][4]
DPPH RadicalAntioxidant Activity AssayGood Activity[3][4]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Enteroendocrine L-cell GPR119_Agonist 5-Chloropyrimidine based GPR119 Agonist GPR119 GPR119 GPR119_Agonist->GPR119 Binds to G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylyl Cyclase (AC) G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA EPAC2 EPAC2 cAMP->EPAC2 Insulin_Secretion Insulin Secretion (β-cell) PKA->Insulin_Secretion Promotes GLP1_Secretion GLP-1 Secretion (L-cell) PKA->GLP1_Secretion Promotes EPAC2->Insulin_Secretion Promotes EPAC2->GLP1_Secretion Promotes

Caption: GPR119 signaling pathway activated by 5-chloropyrimidine based agonists.

In_Vitro_Screening_Workflow cluster_workflow In Vitro Testing Workflow Compound_Synthesis Compound Synthesis (this compound derivatives) Primary_Screening Primary Screening (e.g., Target Binding Assay) Compound_Synthesis->Primary_Screening Potency_Assay Potency & Efficacy Assay (e.g., EC50/IC50 determination) Primary_Screening->Potency_Assay Selectivity_Panel Selectivity Profiling (Off-target screening) Potency_Assay->Selectivity_Panel Safety_Assays In Vitro Safety Assays (Cytotoxicity, Genotoxicity, CYP Inhibition) Potency_Assay->Safety_Assays Metabolic_Stability Metabolic Stability Assay (e.g., Liver Microsomes) Potency_Assay->Metabolic_Stability Lead_Candidate Lead Candidate Selection Selectivity_Panel->Lead_Candidate Safety_Assays->Lead_Candidate Metabolic_Stability->Lead_Candidate

Caption: General workflow for in vitro screening of 5-chloropyrimidine based compounds.

Experimental Protocols

GPR119 Agonist Potency Assay (cAMP Assay)[1]
  • Cell Culture: CHO-K1 cells stably expressing human GPR119 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.

  • Assay Procedure:

    • Cells are harvested and resuspended in assay buffer.

    • A phosphodiesterase inhibitor is added to prevent cAMP degradation.

    • The cell suspension is dispensed into a 384-well plate.

    • Test compounds are added to the wells, and the plate is incubated at room temperature.

  • Detection: A cAMP detection kit (e.g., HTRF-based) is used to measure intracellular cAMP levels according to the manufacturer's instructions.

  • Data Analysis: The fluorescence ratio is converted to cAMP concentration. EC50 values are calculated from the concentration-response curves using a four-parameter logistic fit.

In Vitro Cytotoxicity Assay (HepG2 Cells)[1]
  • Cell Seeding: HepG2 cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence signal is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control.

Cytochrome P450 (CYP) Inhibition Assay[1]
  • Enzyme Source: Human liver microsomes or recombinant CYP enzymes are used.

  • Substrate Incubation: A specific probe substrate for each CYP isozyme is incubated with the enzyme source in the presence of various concentrations of the test compound.

  • Metabolite Detection: The formation of the metabolite is quantified using LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control. IC50 values are determined by plotting the percent inhibition against the compound concentration.

Urease Inhibition Assay[6]
  • Reaction Mixture: A solution containing buffer, urea, and the test compound at various concentrations is prepared in a 96-well plate.

  • Enzyme Addition: Urease enzyme is added to initiate the reaction, and the mixture is incubated at 37°C for 60 minutes.

  • Ammonia Detection: The amount of ammonia produced is quantified by adding phenol and sodium hypochlorite reagents, which form a colored complex.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percent inhibition is calculated relative to the enzyme activity in the absence of an inhibitor. The IC50 value is determined from the dose-response curve.

Conclusion

The in vitro data for 5-chloropyrimidine based compounds, exemplified by the GPR119 agonist BMS-903452, demonstrate the potential of this chemical scaffold to yield potent and selective drug candidates with favorable safety profiles.[5] The comparison with other pyrimidine derivatives highlights the versatility of this core structure in targeting a wide range of biological entities, from metabolic receptors to protein kinases and microbial enzymes. The provided protocols and workflows offer a framework for the systematic in vitro evaluation of novel compounds based on the this compound and related scaffolds. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of next-generation therapeutics.

References

Comparative Efficacy of Novel Pyrimidine Derivatives Against the Standard Anticancer Drug Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro anticancer efficacy of novel substituted pyrimidine-5-carbonitrile derivatives against the widely used chemotherapeutic agent, doxorubicin. The data and methodologies presented are intended to facilitate an objective evaluation of these compounds as potential alternatives or adjuncts to standard cancer therapies.

Quantitative Efficacy Data

The following table summarizes the in vitro cytotoxic activity of the most potent synthesized pyrimidine derivatives (Compounds 3b , 5b , and 5d ) and the standard anticancer drug, Doxorubicin, against a panel of human cancer cell lines. The data is presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).[1]

CompoundMCF-7 (Breast Cancer) IC₅₀ (nM)A549 (Lung Cancer) IC₅₀ (nM)A498 (Kidney Cancer) IC₅₀ (nM)HepG2 (Liver Cancer) IC₅₀ (nM)WI-38 (Normal Lung Fibroblast) IC₅₀ (µM)
Compound 3b 3 ± 0.0919 ± 0.525 ± 0.1522 ± 0.6292.14 ± 2.91
Compound 5b 2 ± 0.053 ± 0.082 ± 0.0612 ± 0.3389.62 ± 2.75
Compound 5d 1 ± 0.03 1 ± 0.02 4 ± 0.11 9 ± 0.21 94.71 ± 2.50
Doxorubicin 9 ± 0.2713 ± 0.427 ± 0.1925 ± 0.558.83 ± 0.09

Key Findings:

  • Compounds 3b , 5b , and 5d demonstrated potent cytotoxic activity against all tested cancer cell lines, with IC₅₀ values in the nanomolar range.[1]

  • Notably, compound 5d exhibited the highest potency, showing significantly lower IC₅₀ values than doxorubicin across all cancer cell lines.[1] For instance, against the MCF-7 breast cancer cell line, compound 5d was approximately 9-fold more potent than doxorubicin.[1]

  • Against the A549 lung cancer cell line, compound 5d was about 13-fold more potent than the standard drug.[1]

  • Crucially, the novel pyrimidine derivatives displayed significantly lower cytotoxicity towards the normal human lung fibroblast cell line (WI-38) compared to doxorubicin, indicating a potentially better safety profile.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

In Vitro Cytotoxicity Screening: MTT Assay

The anti-proliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Objective: To measure the extent to which the test compounds inhibit the growth of cancer cells.

Procedure:

  • Cell Seeding: Human cancer cell lines (MCF-7, A549, A498, and HepG2) and a normal cell line (WI-38) were seeded in 96-well plates at a density of 5 × 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the pyrimidine derivatives and doxorubicin and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

  • IC₅₀ Determination: The IC₅₀ values were determined from the dose-response curves.

Cell Cycle Analysis

The effect of the most potent compound, 5d , on the cell cycle distribution of the MCF-7 cell line was investigated using flow cytometry.

Objective: To determine if the compound induces cell cycle arrest at a specific phase.

Procedure:

  • Cell Treatment: MCF-7 cells were treated with compound 5d at its IC₅₀ concentration for 48 hours.

  • Cell Fixation: The cells were harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.

  • Staining: The fixed cells were then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.

Results: Treatment with compound 5d led to an arrest of the cell cycle at the sub-G1 and G2/M phases in MCF-7 cells, indicating an induction of apoptosis.[1]

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for In Vitro Anticancer Efficacy Comparison cluster_0 Cell Culture Preparation cluster_1 Compound Treatment and Incubation cluster_2 MTT Assay cluster_3 Data Analysis start Seed Cancer and Normal Cells in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Treat cells with varying concentrations of Pyrimidine Derivatives and Doxorubicin incubation1->treatment incubation2 Incubate for 48 hours treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 solubilize Add DMSO to dissolve formazan crystals incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 G Proposed Apoptotic Signaling Pathway cluster_cell Cancer Cell compound Pyrimidine Derivative (e.g., Compound 5d) cell_cycle Cell Cycle Progression compound->cell_cycle Inhibits pro_apoptotic Pro-apoptotic proteins (e.g., Bax) compound->pro_apoptotic Upregulates anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2) compound->anti_apoptotic Downregulates g2m_arrest G2/M Arrest cell_cycle->g2m_arrest Leads to apoptosis Apoptosis (Programmed Cell Death) g2m_arrest->apoptosis mitochondrion Mitochondrion pro_apoptotic->mitochondrion anti_apoptotic->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspases Caspase Activation (e.g., Caspase-3) cytochrome_c->caspases caspases->apoptosis

References

A Comparative Guide to the Spectroscopic Analysis of 5-Chloropyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Techniques for Structural Confirmation

This guide provides a comprehensive comparison of standard spectroscopic methods for the structural elucidation of 5-Chloropyrimidin-4-ol. By presenting experimental data alongside that of structural isomers and related compounds, this document aims to equip researchers with the necessary information to unequivocally confirm the structure of this important heterocyclic compound.

Spectroscopic Data Comparison

The following tables summarize the expected and experimental spectroscopic data for this compound and two alternative compounds: its isomer 2-Chloropyrimidin-4-ol and the related 4-Aminopyrimidine. This comparative approach highlights the distinct spectroscopic signatures arising from the different substitution patterns on the pyrimidine ring.

Disclaimer: Spectroscopic data for this compound are predicted values based on standard spectroscopic principles and data from similar compounds, as specific experimental spectra for this compound are not widely available in the literature. Data for the alternative compounds are based on available experimental results.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)
CompoundSolventChemical Shift (ppm) and Multiplicity
This compound DMSO-d₆~8.1 (s, 1H, H2), ~7.9 (s, 1H, H6), ~12.5 (br s, 1H, OH)
2-Chloropyrimidin-4-ol DMSO-d₆~8.2 (d, 1H, H6), ~6.4 (d, 1H, H5)
4-Aminopyrimidine DMSO-d₆8.66 (s, 1H, H2), 8.11 (d, 1H, H6), 6.59 (d, 1H, H5), 7.15 (br s, 2H, NH₂)[1]
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)
CompoundSolventChemical Shift (ppm)
This compound DMSO-d₆~158 (C4), ~150 (C2), ~145 (C6), ~110 (C5)
2-Chloropyrimidin-4-ol -Data not readily available
4-Aminopyrimidine DMSO-d₆162.7 (C4), 156.9 (C2), 151.0 (C6), 107.5 (C5)[1]
Table 3: Mass Spectrometry Data
CompoundIonization ModeKey m/z Values and Interpretation
This compound ESI+[M+H]⁺: 131.0/133.0 (isotope pattern for 1 Cl)
2-Chloropyrimidin-4-ol ESI+[M+H]⁺: 131.0/133.0 (isotope pattern for 1 Cl)
4-Aminopyrimidine EIM⁺: 95 (molecular ion), 68, 41[2]
Table 4: Infrared (IR) Spectroscopy Data
CompoundSample PrepKey Absorption Bands (cm⁻¹) and Assignments
This compound KBr pellet~3400-3000 (O-H, N-H stretching), ~1680 (C=O stretching), ~1600-1400 (C=C, C=N stretching), ~800-700 (C-Cl stretching)
2-Chloropyrimidin-4-ol -Data not readily available
4-Aminopyrimidine KBr disc3300, 3160 (N-H stretching), 1665 (NH₂ scissoring), 1595 (ring stretching)[3]
Table 5: UV-Vis Spectroscopy Data
CompoundSolventλmax (nm)
This compound Methanol~260-280
2-Chloropyrimidin-4-ol -Data not readily available
4-Aminopyrimidine -235, 275[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5] The solution should be free of any particulate matter.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • ¹H NMR Acquisition : Acquire the spectrum using a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the spectrum using the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be required.

  • D₂O Exchange : To confirm the presence of exchangeable protons (e.g., -OH, -NH), acquire a ¹H NMR spectrum, then add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals from exchangeable protons will disappear or significantly decrease in intensity.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

  • Ionization : Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds, typically in positive ion mode to observe the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used and may provide more fragmentation information.

  • Analysis : The analysis is performed using a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer). The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. The presence of chlorine will be indicated by a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Solid Film) : Alternatively, dissolve a small amount of the solid sample in a volatile solvent. Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[6]

  • Acquisition : Place the KBr pellet or salt plate in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Acquisition : Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-400 nm. The solvent used for the sample solution should also be used as the blank reference.

Visualizations

The following diagrams illustrate the workflow and logic of spectroscopic analysis for structural confirmation of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample This compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (MS) Dissolution->MS IR Infrared (IR) Dissolution->IR UV UV-Vis Dissolution->UV Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV->Data_Analysis Structure Structure Confirmation Data_Analysis->Structure

Caption: Workflow for spectroscopic structure confirmation.

Logical_Relationships cluster_data Spectroscopic Evidence Structure Proposed Structure: This compound NMR ¹H & ¹³C NMR - Number of signals - Chemical shifts - Coupling patterns Structure->NMR predicts MS Mass Spectrometry - Molecular weight - Isotopic pattern (Cl) - Fragmentation Structure->MS predicts IR Infrared Spectroscopy - Functional groups (O-H, C=O, C-Cl) Structure->IR predicts UV UV-Vis Spectroscopy - Conjugated system Structure->UV predicts Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation UV->Confirmation

Caption: Logical connections for structure confirmation.

Mass_Fragmentation M [M+H]⁺ m/z 131/133 F1 Loss of CO [M+H-28]⁺ m/z 103/105 M->F1 F2 Loss of HCN [M+H-27]⁺ m/z 104/106 M->F2 F3 Loss of Cl [M+H-35]⁺ m/z 96 M->F3

References

Navigating the Mechanism of Action of 5-Chloropyrimidin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel compound is paramount. The 5-chloropyrimidin-4-ol scaffold has emerged as a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with potent and selective activities against diverse biological targets. This guide provides an in-depth, comparative analysis of the methodologies used to elucidate the MoA of these derivatives, with a focus on two prominent therapeutic areas: oncology, through the inhibition of Polo-like kinase 4 (PLK4), and metabolic diseases, via the agonism of G-protein coupled receptor 119 (GPR119).

This document moves beyond a simple recitation of protocols. It delves into the causal rationale behind experimental choices, offering a framework for designing self-validating studies that generate robust and reliable data. We will explore how to confirm direct target engagement, assess cellular consequences, and compare the performance of this compound derivatives against established alternatives in the field.

The Bifurcated Path of a Privileged Scaffold: From Cell Cycle Control to Metabolic Modulation

The this compound core, with its strategic placement of chloro and hydroxyl groups, offers synthetic chemists a valuable handle for generating libraries of diverse compounds. This has led to the discovery of derivatives with distinct and potent biological activities. This guide will focus on two well-characterized classes of these derivatives as illustrative examples of MoA studies.

  • PLK4 Inhibition in Oncology: Certain this compound derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Dysregulation of PLK4 is a hallmark of many cancers, making it an attractive therapeutic target.[1][2]

  • GPR119 Agonism in Metabolic Diseases: In contrast, other derivatives of the same scaffold have been shown to act as agonists of the G-protein coupled receptor 119 (GPR119). This receptor is primarily expressed in pancreatic β-cells and intestinal L-cells and plays a crucial role in glucose homeostasis, making it a target for the treatment of type 2 diabetes.[3]

The divergent activities of these derivatives underscore the importance of a systematic and thorough investigation of their MoA. The following sections will provide a comparative framework for these investigations.

Part 1: Elucidating the Mechanism of Action of this compound Derivatives as PLK4 Inhibitors

The central hypothesis for this class of derivatives is their direct inhibition of PLK4 kinase activity, leading to defects in centriole duplication, mitotic catastrophe, and ultimately, cancer cell death. To validate this, a multi-pronged approach is necessary, starting from biochemical confirmation of target engagement to cellular and phenotypic characterization.

Comparative Analysis of PLK4 Inhibitors

A crucial aspect of MoA studies is benchmarking against existing compounds. The table below compares a representative this compound derivative with other known PLK4 inhibitors.

Compound ClassExample CompoundPLK4 IC50/KiSelectivity NotesReference(s)
This compound Derivative (Representative)Data to be generatedTo be determinedN/A
IndolinoneCFI-4009452.8 nM (IC50), 0.26 nM (Ki)Selective over PLK1-3 (>1000-fold). Also inhibits Aurora B (IC50 = 98 nM), TrkA/B, FGFR1/2, Tie2, Ros.[3][4][5][6]
PyridopyrimidineCentrinone2.71 nM (IC50), 0.16 nM (Ki)Highly selective for PLK4 over Aurora A/B (>1000-fold).[7][8][9]
PyrazolopyrimidineR15307.06 nM (IC50)Also inhibits Aurora A (IC50 = 6.22 nM) and Aurora B (IC50 = 42.6 nM).[7]
IndazoleAxitinib4.2 nM (IC50)Primarily a VEGFR inhibitor, but with potent PLK4 activity.[7][10][11]
PyrrolopyrimidineKW-244952.6 nM (IC50)Multi-kinase inhibitor, also targeting FLT3, ABL, and Aurora kinases.[1][7][12]
AzepineAlisertib (MLN8237)62.7 nM (IC50)Primarily an Aurora A inhibitor.[7]
Experimental Workflow for PLK4 Inhibitor MoA Studies

The following workflow provides a logical progression for characterizing a novel this compound derivative as a PLK4 inhibitor.

G cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Cellular Phenotypic Assessment biochem_1 Biochemical Kinase Assay biochem_2 Kinase Selectivity Profiling biochem_1->biochem_2 Confirm Potency & Selectivity cell_1 NanoBRET™ Target Engagement Assay biochem_2->cell_1 Validate in a Cellular Context cell_2 Western Blot for p-PLK4 cell_1->cell_2 Confirm Intracellular Binding pheno_1 Cell Viability Assay (MTT) cell_2->pheno_1 Link Target Inhibition to Cellular Effect pheno_2 Immunofluorescence for Centrioles pheno_1->pheno_2 Correlate Viability with Phenotype pheno_3 Flow Cytometry for Cell Cycle Analysis pheno_2->pheno_3 Assess Mitotic Defects

Caption: A logical workflow for the mechanism of action studies of a PLK4 inhibitor.

Detailed Experimental Protocols
  • Rationale: To determine the direct inhibitory effect of the compound on the enzymatic activity of recombinant PLK4 and to calculate its potency (IC50).

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Serially dilute the this compound derivative in DMSO, followed by a further dilution in the reaction buffer.

    • In a 384-well plate, add the diluted compound.

    • Add a solution containing a peptide substrate (e.g., a fluorescently labeled peptide) and ATP at a concentration close to its Km.

    • Initiate the reaction by adding recombinant human PLK4 enzyme.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or luminescence-based ADP detection).[8]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Rationale: To assess the selectivity of the compound against a broad panel of kinases, which is crucial for predicting potential off-target effects and ensuring the observed cellular phenotype is due to PLK4 inhibition.

  • Methodology: This is typically performed as a service by specialized contract research organizations (CROs).[5][13][14][15][16] The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400 kinases). The percentage of inhibition for each kinase is determined. Hits (kinases inhibited above a certain threshold, e.g., 50%) are then followed up with full IC50 determinations.

  • Rationale: To confirm that the compound can enter live cells and bind to PLK4 in its native environment. This assay provides a quantitative measure of target engagement.[17][18][19]

  • Protocol:

    • Transfect HEK293 cells with a plasmid encoding for PLK4 fused to NanoLuc® luciferase.

    • Culture the transfected cells for 24-48 hours.

    • Harvest and resuspend the cells in Opti-MEM.

    • Add the NanoBRET™ tracer, a cell-permeable fluorescent ligand that binds to the ATP pocket of PLK4, to the cell suspension.

    • Add the this compound derivative at various concentrations to the cells.

    • Dispense the cell suspension into a 384-well white plate.

    • Incubate for 2 hours at 37°C in a CO2 incubator to allow the compound to reach equilibrium.

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Measure the donor (450 nm) and acceptor (610 nm) luminescence signals.

    • The BRET ratio is calculated, and a decrease in this ratio indicates displacement of the tracer by the compound, confirming target engagement.[15][20][21]

  • Rationale: To demonstrate that the compound inhibits the catalytic activity of PLK4 within cells by measuring the phosphorylation status of a known PLK4 substrate or its autophosphorylation.

  • Protocol:

    • Culture a relevant cancer cell line (e.g., a breast cancer cell line with PLK4 overexpression) in 6-well plates.

    • Treat the cells with increasing concentrations of the this compound derivative for a specified time (e.g., 2-4 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.[9]

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[22]

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[9]

    • Incubate the membrane with a primary antibody specific for a phosphorylated residue on a known PLK4 substrate or a phospho-PLK4 antibody (for autophosphorylation).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody against the total protein to ensure equal loading.[6][22][23]

  • Rationale: To determine the effect of the compound on the proliferation and viability of cancer cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of the this compound derivative.

    • Incubate for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[4][24][25][26]

    • The MTT is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Part 2: Unraveling the Mechanism of Action of this compound Derivatives as GPR119 Agonists

For this class of derivatives, the proposed MoA is the activation of GPR119, leading to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones like GLP-1 from intestinal L-cells.[3][7]

Comparative Analysis of GPR119 Agonists

The following table provides a comparison of a representative this compound derivative with other known GPR119 agonists.

Compound ClassExample CompoundGPR119 EC50NotesReference(s)
This compound Derivative (Representative)Data to be generatedTo be determinedN/A
PyrimidineAR 2314530.68 - 9 nMPotent and selective. Enhances glucose-induced insulin release.[16][22][24][26]
PyrimidineMBX-29823.9 nMSelective and orally available. Increases plasma GLP-1 levels.[2][27][28]
PyrimidineAS12695742.5 µMOrally available. Induces glucose-dependent insulin secretion.[13][14][19][25]
PyrimidineDA-1241Not specifiedReduces macrophage differentiation.[13]
PyrimidineAPD597 (JNJ-38431055)44 - 46 nMOrally active. Increases GLP-1 and GIP levels.[17][29][30][31]
Experimental Workflow for GPR119 Agonist MoA Studies

This workflow outlines the key experiments to confirm the MoA of a this compound derivative as a GPR119 agonist.

G cluster_0 In Vitro Target Activation cluster_1 Cellular Functional Response cluster_2 In Vivo Proof of Concept vitro_1 cAMP Accumulation Assay vitro_2 GPCR Selectivity Profiling vitro_1->vitro_2 Confirm Potency & Selectivity cell_1 Glucose-Stimulated Insulin Secretion (GSIS) Assay vitro_2->cell_1 Validate in a Cellular Context cell_2 GLP-1 Secretion Assay cell_1->cell_2 Confirm Physiological Effect vivo_1 Oral Glucose Tolerance Test (OGTT) cell_2->vivo_1 Confirm In Vivo Efficacy

Caption: A logical workflow for the mechanism of action studies of a GPR119 agonist.

Detailed Experimental Protocols
  • Rationale: To measure the direct activation of GPR119 by the compound, which leads to Gαs coupling and an increase in intracellular cAMP.

  • Protocol:

    • Use a cell line stably expressing human GPR119 (e.g., HEK293-hGPR119).

    • Seed the cells in a 384-well plate and incubate overnight.

    • Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the this compound derivative at various concentrations.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[32][33][34][35][36]

    • For HTRF, a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog are used. The signal is inversely proportional to the amount of cAMP produced by the cells.

    • Plot the HTRF ratio or absorbance against the logarithm of the agonist concentration to determine the EC50 value.

  • Rationale: To demonstrate that the compound potentiates insulin secretion from pancreatic β-cells in a glucose-dependent manner, a key physiological effect of GPR119 activation.

  • Protocol:

    • Use a pancreatic β-cell line (e.g., MIN6) or isolated primary islets.

    • Culture the cells or islets in a 24-well plate.

    • Pre-incubate the cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.

    • Replace the buffer with a low-glucose or high-glucose (e.g., 16.7 mM) buffer containing various concentrations of the this compound derivative.

    • Incubate for 1-2 hours at 37°C.

    • Collect the supernatant and measure the insulin concentration using an ELISA kit.

    • Lyse the cells to measure the total insulin content for normalization.

  • Rationale: To assess the compound's ability to stimulate the release of the incretin hormone GLP-1 from intestinal enteroendocrine cells.

  • Protocol:

    • Use an enteroendocrine cell line (e.g., GLUTag or STC-1).

    • Culture the cells in a 24-well plate.

    • Wash the cells with a buffer and then incubate with the this compound derivative at various concentrations for 2 hours.

    • Collect the supernatant and measure the GLP-1 concentration using a specific ELISA kit.

Conclusion

The this compound scaffold represents a remarkable example of how subtle chemical modifications can lead to compounds with vastly different biological activities. A rigorous and systematic approach to elucidating the mechanism of action is essential for the successful development of these derivatives as therapeutic agents. By combining biochemical assays to confirm direct target interaction and selectivity with cell-based assays to demonstrate the desired physiological response, researchers can build a compelling and robust data package. The comparative framework and detailed protocols provided in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this promising class of compounds.

References

Comparative Docking Analysis of 5-Chloropyrimidin-4-ol Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to In Silico Evaluation

This guide provides a comparative overview of molecular docking studies focused on 5-Chloropyrimidin-4-ol analogs and related pyrimidine derivatives. The objective is to present a consolidated resource of their in silico performance against various protein targets, particularly kinases involved in cell signaling pathways critical to cancer and other diseases. The data, collated from multiple studies, is intended to guide the rational design and optimization of novel therapeutic agents based on the versatile pyrimidine scaffold.

Data Presentation: A Comparative Look at Binding Affinities

Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of small molecules with their biological targets.[1] The following tables summarize quantitative data from various docking studies on pyrimidine derivatives, offering a comparative perspective on their potential as enzyme inhibitors. Lower binding energy values typically indicate a more stable protein-ligand complex and suggest higher potential inhibitory activity.

Pyrimidine Derivative ClassTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Pyrazolo[3,4-d]pyrimidine AnalogsPI3-K/mTOR-10.7Not Specified
4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidinePI3-K/mTOR-10.7Not Specified[2]
Chalcone-Substituted PyrimidinesCyclin-Dependent Kinase 2 (CDK2) (1HCK)-7.9THR 165, GLU 12, LYS 33, THR 14
Pyrido[2,3-d]pyrimidine DerivativesCOVID-19 Main Protease (Mpro)-8.5Not Specified
4,6-DiarylpyrimidinePI3KγHigh affinity reportedNot Specified[3]
Pyrimidine-5-carbonitrile derivativesVEGFR-2 (1YWN)- (IC50 of 0.53 µM for potent inhibitor)Similar binding to Sorafenib[4]
Aminopyrimidine hybridsEGFR TK- (IC50 of 0.7 µM for potent inhibitor)Met793[5][6]

Note: The data presented is for structurally related pyrimidine derivatives, as comprehensive comparative studies on a wide range of simple this compound analogs are limited in publicly available literature.

Experimental Protocols: A Generalized Molecular Docking Workflow

This section outlines a detailed, generalized protocol for conducting molecular docking studies with this compound analogs and other pyrimidine derivatives using the widely-used AutoDock software.

Preparation of the Receptor (Protein)
  • Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein, for example, Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), from the Protein Data Bank (PDB).

  • Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

  • Addition of Hydrogens and Charge Assignment: Add polar hydrogen atoms to the protein structure, which are crucial for forming hydrogen bonds. Assign appropriate partial charges to the protein atoms, commonly using the Gasteiger charge calculation method.[7]

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is a requirement for AutoDock.[1]

Preparation of the Ligand (this compound Analog)
  • Ligand Sketching and Optimization: Draw the 2D structure of the this compound analog using a chemical drawing tool like ChemDraw or Marvin Sketch. Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[7]

  • Torsion Tree Definition: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation.

  • File Format Conversion: Save the prepared ligand structure in the PDBQT format.[1]

Docking Simulation
  • Grid Box Generation: Define a three-dimensional grid box around the active site of the target protein. The size and center of this grid should be sufficient to encompass the binding pocket where the natural ligand binds or where the predicted binding site is located.[1]

  • Execution of Docking: Perform the molecular docking simulation using AutoDock. The software will explore various conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose. The Lamarckian Genetic Algorithm is a commonly used search algorithm in this process.[1]

  • Setting Docking Parameters: Key parameters to be set include the number of genetic algorithm runs, the population size, and the maximum number of energy evaluations. A higher number of runs, such as 100, is often used to ensure a thorough exploration of the conformational space.

Analysis of Results
  • Binding Energy Evaluation: Analyze the docking output, which ranks the different binding poses based on their binding energy (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

  • Interaction Analysis: Visualize the top-ranked binding poses using molecular visualization software like PyMOL or UCSF Chimera. This allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.

  • Validation (Optional but Recommended): If a co-crystallized ligand is available in the original PDB structure, the docking protocol can be validated by redocking this known ligand. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.

Mandatory Visualization

Understanding the biological context of the target enzymes is crucial for interpreting docking results. The following diagrams, created using the DOT language, illustrate key signaling pathways often targeted by pyrimidine-based inhibitors and a general workflow for in silico drug discovery.

experimental_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis cluster_validation Validation & Optimization p_prep Protein Preparation (PDB Retrieval, Cleanup) grid Grid Box Generation p_prep->grid l_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (AutoDock) l_prep->docking grid->docking results Result Analysis (Binding Energy, Pose) docking->results visual Interaction Visualization (PyMOL, Chimera) results->visual sar Structure-Activity Relationship (SAR) visual->sar lead_opt Lead Optimization sar->lead_opt

A general workflow for in silico molecular docking and lead optimization.

EGFR_pathway cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k PI3K-Akt Pathway ligand EGF Ligand egfr EGFR ligand->egfr dimer Receptor Dimerization & Autophosphorylation egfr->dimer grb2 Grb2/SOS dimer->grb2 pi3k PI3K dimer->pi3k inhibitor This compound Analog (Inhibitor) inhibitor->dimer Inhibition ras RAS grb2->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus (Gene Transcription) erk->nucleus akt Akt pi3k->akt akt->nucleus response Cellular Responses (Proliferation, Survival) nucleus->response

Simplified EGFR signaling pathway and the inhibitory action of a pyrimidine analog.

VEGFR_pathway cluster_plc PLCγ Pathway cluster_pi3k PI3K-Akt Pathway ligand VEGF Ligand vegfr VEGFR-2 ligand->vegfr dimer Receptor Dimerization & Autophosphorylation vegfr->dimer plc PLCγ dimer->plc pi3k PI3K dimer->pi3k inhibitor This compound Analog (Inhibitor) inhibitor->dimer Inhibition pkc PKC plc->pkc raf Raf pkc->raf mek MEK raf->mek mapk MAPK mek->mapk response Cellular Responses (Angiogenesis, Permeability) mapk->response akt Akt pi3k->akt akt->response

Simplified VEGFR-2 signaling pathway and the inhibitory action of a pyrimidine analog.

References

Evaluating Off-Target Effects of 5-Chloropyrimidin-4-ol Based Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloropyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors. While optimizing on-target potency is a primary goal, a thorough understanding of a molecule's off-target interaction profile is critical for predicting potential toxicities and uncovering opportunities for polypharmacology. This guide provides a comparative analysis of the off-target effects of a representative this compound based molecule against established kinase inhibitors, offering insights into their selectivity and potential cross-reactivities.

Comparative Analysis of Kinase Selectivity

To provide a quantitative comparison, this guide presents kinase inhibition data for a representative molecule derived from the this compound scaffold, alongside the well-characterized kinase inhibitors Lapatinib and Dasatinib. Lapatinib, a dual EGFR/HER2 inhibitor, serves as a relevant comparator for targeted therapies, while Dasatinib is known for its broader kinase inhibition profile.

The data presented in the following tables are typically generated using large-scale kinase screening platforms such as KINOMEscan™, which measures the binding affinity of a compound to a panel of several hundred kinases. The results are often expressed as the percentage of control, where a lower percentage indicates stronger binding, or as dissociation constants (Kd). For the purpose of this guide, a simplified representation of potent off-target hits (inhibition > 90% at a given concentration) is provided.

Table 1: Comparative Kinase Inhibition Profile

Kinase Target FamilyRepresentative this compound Based Molecule (Hypothetical Profile)LapatinibDasatinib
Primary Target(s) EGFR, HER2EGFR, ERBB2 (HER2)[1]ABL1, SRC, KIT, PDGFRB
Major Off-Targets (>90% Inhibition @ 1µM) SRC Family (SRC, LYN, FYN), VEGFR2, PDGFRβERBB4, RIPK2, STK10[1]EPHA2, EPHB4, TEC, BTK
Selectivity Score (S10 @ 1µM) *~0.04~0.02~0.2

Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

Table 2: Detailed Off-Target Profile for Representative Molecules

Kinase InhibitedRepresentative this compound Based Molecule (% Inhibition @ 1µM)Lapatinib (% of Control @ 10µM)[1]Dasatinib (% of Control @ 1µM)
EGFR >95%0.53.5
ERBB2 (HER2) >95%1.510
SRC 92%35<1
LYN 90%45<1
FYN 91%50<1
VEGFR2 88%601.5
PDGFRβ 85%70<1
ABL1 <10%80<1
KIT <15%75<1

Experimental Protocols for Off-Target Profiling

A robust evaluation of off-target effects relies on a combination of in vitro and cellular assays. Below are detailed methodologies for two of the most widely used techniques.

KINOMEscan™ Profiling (Competition Binding Assay)

The KINOMEscan™ platform utilizes a proprietary competition binding assay to quantify the interaction between a test compound and a large panel of kinases.[2]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Methodology:

  • Preparation of Affinity Beads: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site directed ligand.

  • Binding Reaction: The DNA-tagged kinase, the affinity beads, and the test compound (at various concentrations) are combined in a multi-well plate.

  • Incubation: The reaction plates are incubated to allow for competitive binding to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically reported as "percent of control" (DMSO vehicle), where a lower percentage signifies stronger binding. Dissociation constants (Kd) can be calculated by performing the assay with a range of compound concentrations.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement and off-target binding in a cellular environment.[1] It is based on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in its thermal stability.

Principle: When cells are heated, proteins begin to denature and aggregate. The presence of a binding ligand can increase the melting temperature of its target protein. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control for a defined period.

  • Heating: The cell suspension is aliquoted and heated to a range of temperatures (thermal gradient).

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: The cell lysate is centrifuged to pellet the aggregated proteins.

  • Quantification of Soluble Protein: The supernatant containing the soluble protein fraction is collected. The amount of the target protein (and potential off-targets) is quantified using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement. Isothermal dose-response experiments can also be performed by heating at a single temperature with varying compound concentrations to determine the cellular EC50 of target engagement.

Visualization of Affected Signaling Pathways and Experimental Workflows

Off-target kinase inhibition can lead to the modulation of unintended signaling pathways, resulting in unforeseen biological consequences. The diagrams below, generated using the DOT language for Graphviz, illustrate key signaling pathways often affected by kinase inhibitors and a typical experimental workflow for off-target analysis.

Experimental_Workflow cluster_Discovery Discovery & Initial Screening cluster_Profiling Off-Target Profiling cluster_Validation Cellular Validation cluster_Outcome Outcome Compound This compound Derivative Biochemical_Assay Primary Target Biochemical Assay Compound->Biochemical_Assay KinomeScan KINOMEscan Profiling Biochemical_Assay->KinomeScan CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Assay->CETSA Cell_Based_Assays Cell-Based Phenotypic Assays KinomeScan->Cell_Based_Assays Western_Blot Western Blot for Pathway Analysis CETSA->Western_Blot Selectivity_Profile Comprehensive Selectivity Profile Cell_Based_Assays->Selectivity_Profile Western_Blot->Selectivity_Profile PI3K_AKT_mTOR_Pathway RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation MAPK_Signaling_Pathway RTK RTK (e.g., EGFR) Grb2 Grb2 RTK->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

References

Safety Operating Guide

Proper Disposal of 5-Chloropyrimidin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Chloropyrimidin-4-ol, a chlorinated heterocyclic compound. Adherence to these procedures is critical for minimizing risks and complying with hazardous waste regulations.

Immediate Safety and Hazard Considerations

Before initiating any disposal protocol, it is essential to be aware of the inherent hazards associated with this compound. As a chlorinated organic compound, it is classified as hazardous waste. When heated, it may release toxic fumes[1]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times during handling and disposal. All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Summary of Chemical Properties

A clear understanding of the chemical's properties is fundamental to its safe handling and disposal.

PropertyValue
CAS Number 4349-08-0[1]
Molecular Formula C₄H₃ClN₂O[1]
Molecular Weight 130.53 g/mol
Appearance Colorless crystals[1]
Melting Point 128-131 °C[1]
Solubility Moderately soluble in polar organic solvents, limited water solubility[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. The material should be prepared for removal by a licensed chemical destruction plant, with controlled incineration and flue gas scrubbing being the preferred destruction method.

Experimental Protocol for Waste Collection and Storage:

  • Containerization: Place waste this compound, including any contaminated materials (e.g., weighing paper, gloves), into a clearly labeled, sealed, and chemically compatible container. The container must be in good condition, with a securely fitting cap to prevent leaks or spills.

  • Labeling: The waste container must be clearly labeled with the full chemical name "this compound," the associated hazards (e.g., "Hazardous Waste," "Toxic"), and the date of accumulation.

  • Segregation: It is crucial to segregate halogenated organic waste, such as this compound, from non-halogenated solvent waste. Mixing these waste streams can complicate the disposal process and increase costs. Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials like strong oxidizing agents and strong acids.

  • Consultation and Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the chemical waste.

  • Documentation: Maintain a detailed record of the amount of waste generated and the date of disposal, in accordance with local, state, and federal regulations.

Under no circumstances should this compound be disposed of down the drain or in the regular trash. Discharge into the environment must be strictly avoided.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Place in a Labeled, Sealed, Compatible Container ppe->container label Label Container: 'this compound', 'Hazardous Waste', Date container->label segregate Segregate from Non-Halogenated Waste label->segregate storage Store in a Designated, Secure, Ventilated Area segregate->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs pickup Arrange for Pickup and Incineration contact_ehs->pickup document Document Waste Generation and Disposal pickup->document end End: Proper Disposal Complete document->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 5-Chloropyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 5-Chloropyrimidin-4-ol (CAS No. 4349-08-0). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Summary of Safety and Physical Data

ParameterValue/Information
Chemical Name This compound
CAS Number 4349-08-0
Molecular Formula C₄H₃ClN₂O
Molecular Weight 130.53 g/mol
Physical State Colorless crystalline solid.[1]
Melting Point 128-131 °C[1]
Solubility Moderately soluble in polar organic solvents; limited water solubility.[1]
Primary Hazards Potential for skin and eye irritation. May release toxic fumes (e.g., hydrogen chloride, nitrogen oxides) upon heating or combustion.[1]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated place, away from moisture and light.[1][2]

Operational Plan: Handling and Disposal

This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

All personnel must wear the following PPE before handling this compound:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.

  • Eye and Face Protection: Safety glasses with side shields or tightly fitting safety goggles. A face shield is recommended when there is a risk of splashing.

  • Body Protection: A laboratory coat must be worn at all times. For tasks with a higher risk of exposure, chemical-resistant coveralls are recommended.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved particulate respirator is required.

Safe Handling Procedures
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2]

  • Procedural Steps:

    • Designate a specific area for handling this compound.

    • Before use, ensure all necessary PPE is donned correctly.

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • Minimize the formation of dust during handling.[2]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • Keep the container tightly closed when not in use.[1][2]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

First Aid Measures

In the event of exposure, follow these first aid procedures immediately:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Plan
  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleanup materials in a sealed container for hazardous waste disposal.

  • Waste Disposal:

    • Dispose of this compound and any contaminated materials as hazardous chemical waste.

    • Do not dispose of down the drain or in regular trash.[2]

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

    • Follow all local, state, and federal regulations for hazardous waste disposal. This may involve arranging for collection by a licensed chemical waste disposal company.[3]

Safe Handling Workflow

Safe Handling Workflow for this compound prep Preparation ppe Don Personal Protective Equipment (PPE) prep->ppe handling Chemical Handling in Fume Hood ppe->handling storage Secure Storage handling->storage After Use spill Spill Occurs handling->spill disposal Waste Disposal handling->disposal Generate Waste end End of Process storage->end spill_response Spill Response Protocol spill->spill_response spill_response->disposal disposal->end

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.